molecular formula C7H8ClNO B2887664 2-Chloro-4-methoxy-3-methylpyridine CAS No. 172152-57-7

2-Chloro-4-methoxy-3-methylpyridine

Cat. No.: B2887664
CAS No.: 172152-57-7
M. Wt: 157.6
InChI Key: IYJHPMLTPDXMJT-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-3-methylpyridine is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxy-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJHPMLTPDXMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Stability of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Chloro-4-methoxy-3-methylpyridine is a pivotal heterocyclic intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs) and other pharmaceutical compounds.[1][2][3] Its utility is derived from a specific arrangement of functional groups—a reactive chloromethyl group, an electron-donating methoxy group, and a pyridine core—that dictates its chemical behavior. This guide offers an in-depth analysis of its physicochemical properties, reactivity, and stability profile, providing researchers, chemists, and drug development professionals with the technical insights necessary for its effective handling, application, and storage. We will explore its thermal, hydrolytic, and photostability, supported by detailed experimental protocols and mechanistic discussions to ensure both scientific accuracy and practical applicability.

Compound Identification and Physicochemical Profile

Nomenclature and Chemical Identity

The compound is systematically known as 2-(chloromethyl)-4-methoxy-3-methylpyridine. It is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of handling.

  • Chemical Name: this compound

  • Synonyms: 2-(chloromethyl)-3-methyl-4-methoxypyridine[4]

  • CAS Number: 124473-12-7 (Free Amine)[5][6]; 86604-74-2 (Hydrochloride Salt)[5][7][8]

  • Molecular Formula: C₈H₁₀ClNO (Free Amine)[4]; C₈H₁₁Cl₂NO (Hydrochloride Salt)[5][7]

  • Molecular Weight: 171.62 g/mol (Free Amine)[4]; 208.08 g/mol (Hydrochloride Salt)[7][8]

Physicochemical Properties

The physical state and solubility are critical parameters for designing reaction conditions and purification procedures. The data presented below pertains primarily to the hydrochloride salt, which is the common commercial form.

PropertyValueSource(s)
Appearance White to off-white solid powder[1][5][9]
Melting Point 145-149°C (with decomposition)[5]
Boiling Point 257.5°C at 760 mmHg (Predicted, Free Amine)[9]
Solubility Soluble in Chloroform, Methanol[2][5][9]
Density 1.139 g/cm³ (Predicted)[9]
Flash Point 109.5°C (Predicted)[9]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chloromethyl group at the 2-position, which is activated towards nucleophilic substitution. The electronic properties of the methoxy and methyl substituents further modulate the reactivity of the pyridine core.

The Chloromethyl Group: A Versatile Electrophile

The primary locus of reactivity is the carbon atom of the chloromethyl group. Its position adjacent to the electron-withdrawing pyridine ring makes it an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. This is the mechanistic foundation for its use as a building block in the synthesis of drugs like Omeprazole and Ilaprazole, where it reacts with a thiol-containing benzimidazole moiety.[10][11] The chloride ion is an effective leaving group, facilitating reactions with a wide range of nucleophiles including thiols, amines, and alkoxides.

The Pyridine Core: Influence of Substituents

The pyridine nitrogen atom imparts basicity to the molecule, allowing for the formation of the stable hydrochloride salt. The substituents on the ring—a methoxy group at the 4-position and a methyl group at the 3-position—have significant electronic effects.

  • Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, it increases the electron density of the pyridine ring.

  • Chloro Group (-Cl): The chloro substituent on the methyl group is electron-withdrawing via induction.[12]

This electronic interplay is crucial. While the chloro and methoxy groups have opposing inductive and resonance effects, they both possess a dual electrostatic nature that allows for versatile interactions with other molecules, a key principle in drug design.[12]

cluster_reactivity Key Reactivity Pathway Molecule 2-Chloro-4-methoxy- 3-methylpyridine Product Substituted Product (e.g., PPI Core) Molecule->Product LeavingGroup Cl⁻ Molecule->LeavingGroup Nucleophile Nucleophile (e.g., R-SH, R-NH₂) Nucleophile->Molecule Sₙ2 Attack

Caption: Primary reaction mechanism for this compound.

Stability Profile

Understanding the stability of the compound under various conditions is critical for ensuring its quality, shelf-life, and safe handling during synthesis and storage.

Thermal Stability and Decomposition

The compound is considered stable under normal storage conditions.[13][14] However, exposure to excess heat should be avoided.[14] Thermal decomposition can lead to the release of hazardous and corrosive gases.

  • Conditions to Avoid: High temperatures.[14]

  • Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen chloride (HCl) gas.[14]

  • Hazardous Reactions: Hazardous polymerization will not occur.[13][14]

cluster_decomp Thermal Decomposition Pathway Molecule 2-Chloro-4-methoxy- 3-methylpyridine Products Decomposition Products Molecule->Products Heat Excess Heat Heat->Molecule CO CO, CO₂ Products->CO NOx NOx Products->NOx HCl HCl Products->HCl

Caption: Products generated from thermal decomposition.

Hydrolytic Stability

The C-Cl bond is susceptible to hydrolysis, particularly under basic or neutral conditions, which would result in the formation of the corresponding hydroxymethyl derivative. The rate of hydrolysis is influenced by the electronic properties of the pyridine ring. Studies on analogous α-chloro-substituted pyridones have shown that a higher degree of zwitterionic character in the ring structure can enhance the rate of nucleophilic attack by water.[15] Therefore, pH control is essential when working with this compound in aqueous or protic solvents to prevent degradation.

Photostability: Considerations and Protocol

While specific photostability data for this compound is not extensively published, its aromatic and halogenated structure suggests a potential for degradation upon exposure to light. According to the International Council for Harmonisation (ICH) Q1B guidelines, photostability testing is a critical component of drug development.[16] Potential photodegradation pathways could include oxidation of the pyridine ring or de-halogenation.[17]

This protocol outlines a standardized method to assess the photostability of this compound hydrochloride.

  • Objective: To determine the intrinsic photostability of the solid material by exposing it to a standardized light source and quantifying any resulting degradation.

  • Apparatus:

    • ICH-compliant photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp (Option II).[18]

    • Calibrated radiometer/lux meter.

    • Quartz sample containers.

    • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode-Array Detector.

  • Sample Preparation:

    • Place a thin layer (e.g., <3 mm) of the solid compound into two separate, chemically inert, transparent containers (e.g., quartz dishes).

    • Prepare a "dark control" sample by wrapping a third container completely in aluminum foil. Place this sample in the chamber alongside the exposed samples to differentiate thermal degradation from photodegradation.

  • Exposure Conditions:

    • Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[16][19]

    • Maintain a constant temperature to minimize thermal effects.

  • Analytical Procedure:

    • At the end of the exposure period, dissolve a precisely weighed amount of the exposed samples and the dark control in a suitable solvent (e.g., Methanol).

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the exposed samples to the dark control. Note any decrease in the parent peak area and the formation of new peaks (degradants).

    • Calculate the percentage of degradation and characterize any significant degradants if possible.

Synthesis and Safe Handling

Synthetic Overview

The compound is typically synthesized via the chlorination of its corresponding alcohol precursor, 2-hydroxymethyl-4-methoxy-3-methylpyridine.[20] This precursor is often derived from a multi-step synthesis starting from a substituted pyridine-N-oxide.[21][22]

cluster_synthesis General Synthetic Workflow Start Pyridine-N-Oxide Precursor Step1 Functionalization & Rearrangement Start->Step1 Alcohol 2-Hydroxymethyl-4-methoxy- 3-methylpyridine Step1->Alcohol Step2 Chlorination (e.g., SOCl₂) Alcohol->Step2 Product Final Product Step2->Product

Caption: A simplified workflow for the synthesis of the title compound.

Recommended Protocol: Chlorination with Thionyl Chloride

This protocol is adapted from established literature procedures for converting the hydroxymethyl precursor to the final chlorinated product.[20][23]

  • Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction: Dissolve 2-hydroxymethyl-4-methoxy-3-methylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reagent: Add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25°C. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting solid is the crude hydrochloride salt of the product.

  • Purification: The crude product can be purified by recrystallization or trituration with a suitable solvent like acetone to yield the final, high-purity product.[24]

Safe Handling and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14]

  • Engineering Controls: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][13]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[14]

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[9][14]

  • Storage: Store in a cool, dry, well-ventilated place.[13] Keep containers tightly sealed. Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] Store locked up.

Conclusion

This compound is a compound of significant industrial importance, whose chemical properties are finely tuned by its functional groups. Its primary utility lies in the electrophilic nature of the chloromethyl group, making it a valuable synthon for complex pharmaceutical molecules. While stable under recommended storage conditions, its susceptibility to thermal, hydrolytic, and potential photolytic degradation necessitates careful handling and adherence to established protocols. The information provided in this guide serves as a comprehensive resource for researchers to safely and effectively utilize this versatile chemical intermediate.

References

  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (n.d.). Semantic Scholar.
  • 2-chloromethyl-4-methoxy-3-methyl pyridine hcl. (n.d.).
  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 86604-74-2. (2025, October 22). ChemicalBook.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet. (2023, July 6). Apollo Scientific.
  • SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (2024, March 15). Fisher Scientific.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024, December 9).
  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine. (n.d.). PubChem.
  • 2-Chloromethyl-3-Methyl-4-Methoxypyridine - Safety D
  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis. (n.d.). ChemicalBook.
  • 2-chloromethyl-4-methoxy-3-methyl-pyridine. (n.d.). Pipzine Chemicals.
  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). (n.d.). PubChem.
  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.).
  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. (n.d.). PubChem.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (n.d.). Quick Company.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? (2023, June 25). FAQ.
  • 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. (n.d.). SpectraBase.
  • 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer. (n.d.). Cion Pharma.
  • Parallels between the chloro and methoxy groups for potency optimiz
  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride CAS. (n.d.). ChemicalBook.
  • 124473-12-7|2-(Chloromethyl)-4-methoxy-3-methylpyridine. (n.d.). BLDpharm.
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). NIH.
  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals Limited.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012, January 4).
  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. (n.d.).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter.
  • 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. (n.d.).
  • Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (2025, November 9).
  • A luminescent organic radical with two pyridyl groups: high photostability and dual stimuli-responsive properties, with theoretical analyses of photophysical processes. (n.d.). Chemical Science (RSC Publishing).
  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • Improvement of Photostability in Formul
  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.).
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.).

Sources

2-Chloro-4-methoxy-3-methylpyridine CAS 116279-09-5 safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a comprehensive monograph for 2-Chloro-4-methoxy-3-methylpyridine (CAS 116279-09-5). It prioritizes practical utility for drug development professionals, synthesizing safety data with synthetic application logic.

CAS: 116279-09-5 | Formula: C


H

ClNO | M.W.: 157.60 g/mol

Part 1: Executive Summary & Chemical Profile

This compound is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of substituted benzimidazoles, specifically Proton Pump Inhibitors (PPIs) such as Omeprazole and Rabeprazole analogs.

Unlike its "chloromethyl" counterparts (which are potent alkylating agents), this molecule features a chlorine atom directly attached to the pyridine ring at the 2-position. This activates the ring for Nucleophilic Aromatic Substitution (


) , making it a critical intermediate for coupling with thiols.
Physicochemical Characterization
PropertySpecificationContextual Note
Appearance White to off-white low-melting solid or pale yellow oilPhase depends on purity and ambient temp.[1]
Melting Point 40–45 °C (Approximate)Often handled as a melt or solution.
Boiling Point ~240 °C (Predicted)Decomposes before boiling at atm pressure.
Solubility DCM, Chloroform, Ethyl Acetate, MethanolSparingly soluble in water; hydrolyzes slowly.
Reactivity Electrophilic at C-2 positionActivated by ring nitrogen; deactivated slightly by C-4 methoxy.

Part 2: Critical Safety Architecture (SDS Synthesis)

Hazard Classification (GHS/CLP): Based on Structure-Activity Relationships (SAR) of halogenated pyridines.

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[2][3]
Serious Eye Damage H318/H319 Causes serious eye irritation (Potential damage).
STOT - Single Exposure H335 May cause respiratory irritation.[3][4]
Handling & Storage Protocol
  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The C-2 chlorine is susceptible to slow hydrolysis in moist air, generating HCl and the corresponding pyridone.

  • Incompatibility: Strong oxidizing agents, strong bases (induces premature substitution), and moisture.

Safety Decision Logic (Visualization)

The following decision tree outlines the required Personal Protective Equipment (PPE) and engineering controls based on the state of the material.

SafetyLogic Start Handling this compound State Determine Physical State Start->State Solid Solid / Melt (Pure) State->Solid Soln Solution (DCM/MeOH) State->Soln HighRisk High Risk: Dust/Vapor Inhalation Solid->HighRisk MedRisk Medium Risk: Splash/Absorption Soln->MedRisk FumeHood MANDATORY: Fume Hood Face Velocity > 0.5 m/s HighRisk->FumeHood PPE_Solid PPE: P3 Respirator + Nitrile Gloves (Double) + Goggles HighRisk->PPE_Solid MedRisk->FumeHood PPE_Soln PPE: Chemical Splash Goggles + Butyl Gloves MedRisk->PPE_Soln

Figure 1: Risk assessment workflow for handling halogenated pyridine intermediates.

Part 3: Strategic Application in Drug Design

The core utility of CAS 116279-09-5 lies in its ability to undergo


 reactions. In the synthesis of PPIs, the 2-chloro group acts as a leaving group, displaced by a benzimidazole thiol.
Mechanism of Action (Synthesis)[6][7][8]
  • Activation: The pyridine nitrogen pulls electron density, making C-2 electrophilic.

  • Substitution: A nucleophile (e.g., 2-mercaptobenzimidazole) attacks C-2.

  • Result: Formation of a sulfide bridge, which is subsequently oxidized to a sulfoxide (the active PPI pharmacophore).

Synthesis Workflow Diagram

The following diagram illustrates the position of this molecule in a standard PPI synthesis pipeline.

SynthesisWorkflow Precursor 2-Hydroxy-4-methoxy- 3-methylpyridine Target 2-Chloro-4-methoxy- 3-methylpyridine (CAS 116279-09-5) Precursor->Target Chlorination Reagent POCl3 / Reflux Reagent->Target Product Sulfide Intermediate (PPI Precursor) Target->Product SNAr Displacement Coupling Coupling Agent: 2-Mercaptobenzimidazole Coupling->Product

Figure 2: Synthetic pathway transforming the hydroxy-pyridine precursor into the sulfide intermediate via the target molecule.

Part 4: Experimental Protocols

Note: These protocols assume a standard laboratory setting with appropriate ventilation.

Protocol A: Synthesis of this compound

From 2-Hydroxy precursor (Generic Procedure)

  • Setup: Charge a dry RBF with 2-hydroxy-4-methoxy-3-methylpyridine (1.0 eq).

  • Reagent: Add Phosphorus Oxychloride (

    
    ) (5.0 eq) slowly at 0°C.
    
  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). Look for the disappearance of the polar starting material.

  • Quench (CRITICAL): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

    
    .
    
  • Extraction: Neutralize with

    
     to pH 8. Extract with Dichloromethane (DCM) (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel chromatography or vacuum distillation.
    
Protocol B: Coupling Reaction ( )

Coupling with 2-Mercaptobenzimidazole

  • Solvent: Dissolve 2-mercaptobenzimidazole (1.1 eq) in DMF or Ethanol.

  • Base: Add NaOH (2.0 eq) or

    
    . Stir for 30 mins to generate the thiolate anion.
    
  • Addition: Add This compound (1.0 eq) dropwise.

  • Conditions: Heat to 60–80°C for 4–6 hours.

  • Workup: Dilute with water. The product (Sulfide) usually precipitates as a solid. Filter and wash with cold water.

Part 5: Toxicology & Emergency Response

Toxicological Profile
  • Routes of Entry: Inhalation of dust/mist, Skin absorption.

  • Acute Effects: Chlorinated pyridines are central nervous system depressants at high doses. Localized tissue damage (eyes/mucous membranes) is the primary acute risk.

  • Chronic Effects: Limited data available for this specific CAS. Treat as a potential mutagen (common for alkylating-like pyridine intermediates) until proven otherwise.

Emergency Procedures
ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes . Remove contact lenses.[2][3][5] Consult an ophthalmologist immediately.
Skin Contact Wash with soap and water. If redness persists, seek medical attention. Isolate contaminated clothing.[2][5]
Inhalation Move to fresh air.[2][3][5][6] If breathing is difficult, administer oxygen.[2]
Spill Evacuate area. Absorb liquid with vermiculite or sand.[7] If solid, sweep up avoiding dust generation. Place in hazardous waste container.

References

  • PubChem. (n.d.).[8] Compound Summary: 2-(Chloromethyl)-4-methoxy-3-methylpyridine (Related Structure Analysis).[8] National Library of Medicine. Retrieved from [Link]

  • Atom Pharma. (n.d.). 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Specifications. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine (Isomer Analog Protocol). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-3-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

2-Chloro-4-methoxy-3-methylpyridine is a key substituted pyridine intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors. Its solubility in organic solvents is a critical physical property that dictates solvent selection for reaction media, influences purification strategies such as recrystallization, and impacts the overall efficiency and scalability of synthetic processes. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It integrates theoretical principles of intermolecular forces with a practical, step-by-step experimental protocol for generating reliable quantitative solubility data. Furthermore, it offers a predictive model for solvent selection and discusses the practical application of solubility data in process development.

Introduction: The Central Role of this compound

Substituted pyridines are foundational building blocks in modern medicinal chemistry. This compound, in particular, serves as a crucial precursor in the synthesis of several anti-ulcerative agents.[1][2] The efficiency of its use in multi-step syntheses is profoundly dependent on its solubility characteristics. Proper solvent selection, guided by accurate solubility data, can prevent yield losses, simplify purification, and ensure process safety and reproducibility.

1.1. Molecular Structure and Physicochemical Properties

To understand solubility, one must first understand the molecule itself.

  • Chemical Name: this compound

  • Molecular Formula: C₈H₁₀ClNO[3]

  • Molecular Weight: 171.62 g/mol [3]

  • Appearance: Typically a white to off-white solid.[1]

The structure combines several key features that influence its interaction with solvents:

  • Pyridine Ring: A heterocyclic aromatic ring containing an electronegative nitrogen atom. This nitrogen is a weak base and a site for hydrogen bonding (as an acceptor).[4]

  • Chloro Group: An electron-withdrawing group that adds to the molecule's dipole moment.

  • Methoxy Group: A moderately activating, polar group that can also act as a hydrogen bond acceptor.

  • Methyl Group: A nonpolar, hydrophobic group.

The combination of these functionalities results in a molecule of moderate polarity with both hydrophobic (methyl, aromatic ring) and hydrophilic/polar (nitrogen, chloro, methoxy) regions.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity and shares similar types of intermolecular forces.

2.1. Intermolecular Forces at Play

The dissolution of this compound is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The primary forces involved are:

  • Dipole-Dipole Interactions: Resulting from the permanent dipole moment of the molecule. Polar aprotic solvents like acetone or ethyl acetate will interact favorably through these forces.

  • London Dispersion Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane or toluene. The aromatic ring and methyl group contribute significantly to these interactions.

  • Hydrogen Bonding: The nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors. Polar protic solvents like methanol or ethanol can engage in strong hydrogen bonding, potentially leading to high solubility.

A more advanced predictive model is the Hansen Solubility Parameters (HSP) , which deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] A solute is most likely to dissolve in a solvent when their respective Hansen parameters are closely matched.[8][9]

Diagram: Solute-Solvent Interaction Model

The following diagram illustrates the conceptual matching of intermolecular forces between the solute and different classes of organic solvents.

G cluster_solute This compound cluster_solvents Organic Solvent Classes Solute Pyridine Ring (N) Chloro Group (Cl) Methoxy Group (O) Methyl Group (CH3) Protic Polar Protic (e.g., Methanol) -OH group Solute->Protic Strong Interaction (H-Bonding Acceptor) Aprotic Polar Aprotic (e.g., Acetone) C=O group Solute->Aprotic Moderate Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Toluene) C-H, C-C bonds Solute->Nonpolar Weak-Moderate Interaction (Dispersion Forces)

Caption: Intermolecular forces driving solubility.

Predictive Analysis and Solvent Selection

Based on its structure, we can predict the solubility of this compound in various solvent classes.

  • High Solubility Predicted: In polar aprotic solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol, Isopropanol). Some supplier data indicates good solubility in Chloroform and Methanol.[1][2]

  • Moderate Solubility Predicted: In aromatic nonpolar solvents like Toluene, where π-π stacking interactions with the pyridine ring can occur.

  • Low Solubility Predicted: In highly nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane) where the polar functionalities of the solute cannot form favorable interactions.

  • Insolubility Predicted: In water, despite some polar groups, the overall organic character of the molecule is likely too dominant.

Table 1: Properties of Common Organic Solvents for Screening

This table provides a starting point for solvent selection, arranged by polarity index.[10]

SolventClassPolarity Index (P')[10]Boiling Point (°C)[11]Key Features
n-HexaneNonpolar0.169Good for washing, poor solvent.
TolueneNonpolar (Aromatic)2.4111Can dissolve aromatic compounds.
Diethyl EtherPolar Aprotic2.835Very volatile, moderate solvent.
Dichloromethane (DCM)Polar Aprotic3.140Excellent general-purpose solvent.
Tetrahydrofuran (THF)Polar Aprotic4.066Strong polar aprotic solvent.
Ethyl AcetatePolar Aprotic4.477Good balance of polarity and volatility.
AcetonePolar Aprotic5.156Highly polar, miscible with water.
IsopropanolPolar Protic3.982Common alcohol, less polar than MeOH.
MethanolPolar Protic5.165Highly polar, protic, H-bonding.
AcetonitrilePolar Aprotic5.882Highly polar, often used in chromatography.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189Very strong, high-boiling solvent.

Experimental Determination of Solubility: A Self-Validating Protocol

While predictions are useful, empirical data is essential for process development. The isothermal equilibrium method followed by gravimetric analysis is a robust and reliable technique for determining solubility.

4.1. Principle of the Method

The method involves creating a saturated solution of the solute in the chosen solvent at a constant temperature. By allowing the system to reach equilibrium, we ensure that the maximum amount of solute has dissolved. A known volume of the saturated supernatant is then carefully isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

4.2. Detailed Experimental Protocol

This protocol is designed as a self-validating system, with built-in checks to ensure data integrity.

Materials:

  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or small flasks with screw caps

  • Temperature-controlled shaker or water bath

  • Calibrated volumetric pipettes and syringes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pre-weighed analytical vials

  • Analytical balance (readable to 0.1 mg)

  • Vacuum oven or nitrogen stream for evaporation

Diagram: Experimental Workflow for Solubility Determination

G A 1. Preparation Add excess solid solute to a known volume of solvent. B 2. Equilibration Agitate at constant temp (e.g., 24-48 hours). A->B C 3. Verification of Equilibrium (Self-Validation Step) Measure concentration at T1 & T2. Is C(T1) ≈ C(T2)? B->C Check point C->B No, continue agitation D 4. Sampling Allow solids to settle. Withdraw supernatant via filtered syringe. C->D Yes E 5. Gravimetric Analysis Dispense known volume into a pre-weighed vial. D->E F 6. Evaporation Remove solvent under vacuum or N2 stream. E->F G 7. Final Measurement Weigh vial with solute residue. Calculate solubility. F->G G Start Start: Crude Solid Test_RT Test solubility of small sample in Solvent X at Room Temp. Start->Test_RT Is_Soluble_RT Is it soluble? Test_RT->Is_Soluble_RT Heat Heat the mixture to boiling. Is_Soluble_RT->Heat No Bad_Solvent_1 Result: Solvent X is unsuitable. (Too soluble) Is_Soluble_RT->Bad_Solvent_1 Yes Is_Soluble_Hot Is it soluble when hot? Heat->Is_Soluble_Hot Cool Cool to Room Temp / Ice Bath. Is_Soluble_Hot->Cool Yes Bad_Solvent_2 Result: Solvent X is unsuitable. (Insoluble) Is_Soluble_Hot->Bad_Solvent_2 No Crystals_Form Do crystals form? Cool->Crystals_Form Good_Solvent Result: Solvent X is a good candidate. Crystals_Form->Good_Solvent Yes Bad_Solvent_3 Result: Solvent X is unsuitable. (No crystallization) Crystals_Form->Bad_Solvent_3 No

Caption: Logical workflow for identifying a suitable recrystallization solvent.

Conclusion

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for efficient and scalable chemical synthesis. This guide has outlined a dual approach: first, using theoretical principles to create a predictive framework for solvent selection, and second, providing a robust, self-validating experimental protocol for generating the precise quantitative data needed by process chemists and drug development professionals. By systematically applying these methods, researchers can optimize reaction conditions, improve purification efficiency, and accelerate the development of vital pharmaceuticals.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]

  • Mohd, N. et al. (2018). Hansen solubility parameters (HSP). ResearchGate. [Link]

  • Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(6), 400. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • van der Veen, M. A., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal, 26(48), 10976-10984. [Link]

  • ASTM International. (2010). E1148-02(2010) Standard Test Method for Measurements of Aqueous Solubility. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • Unknown. (n.d.). Polarity of Solvents. [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine. [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

  • Burdick & Jackson. (n.d.). Polarity Index. [Link]

  • Atompharma. (n.d.). 2-CHLOROMETHYL-4-METHOXY-3-METHYL PYRIDINE HCL. [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Chemeurope.com. (n.d.). Pyridine. [Link]

  • Gilchrist, T. L. (n.d.). Heterocyclic Chemistry. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. [Link]

  • LSU Digital Commons. (n.d.). Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). [Link]

Sources

Technical Guide: Role of 2-Chloro-4-methoxy-3-methylpyridine in Ilaprazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role of 2-Chloro-4-methoxy-3-methylpyridine (and its activated derivative, 2-(Chloromethyl)-4-methoxy-3-methylpyridine ) in the synthesis of the proton pump inhibitor (PPI) Ilaprazole .

Executive Summary

This compound (CAS 172152-57-7) represents the core pyridine pharmacophore required for the synthesis of Ilaprazole (IY-81149). Unlike Omeprazole or Lansoprazole, which utilize 3,5-dimethyl or trifluoroethoxy substitutions, Ilaprazole is distinguished by a 4-methoxy-3-methyl substitution pattern on the pyridine ring and a pyrrole-substituted benzimidazole.

In the context of drug development, this molecule serves two critical roles:

  • Precursor Identity: It is the stable aryl-chloride scaffold that can be functionalized (via carbonylation or metal-halogen exchange) to generate the reactive linker.

  • Active Intermediate (Nomenclature Criticality): In process chemistry vernacular, "2-chloro...pyridine" is often shorthand for the activated alkylating agent 2-(Chloromethyl)-4-methoxy-3-methylpyridine (CAS 124473-12-7). This guide addresses the conversion of the pyridine core into this active electrophile and its subsequent coupling.

Chemical Profile & Structural Logic[1]

The Molecule
PropertySpecification
Systematic Name This compound
CAS Number 172152-57-7
Active Derivative 2-(Chloromethyl)-4-methoxy-3-methylpyridine (CAS 124473-12-7)
Target API Ilaprazole
Molecular Formula C₇H₈ClNO
Role Electrophilic Coupling Partner (after activation)
Structural Activity Relationship (SAR)

The 4-methoxy group is an electron-donating group (EDG) that increases the basicity of the pyridine nitrogen, a critical factor for the acid-activation mechanism of PPIs inside the parietal cell canaliculus. The 3-methyl group provides steric protection and lipophilicity. The 2-position is the "anchor" point; it must be converted from an aryl chloride (unreactive to S_N2) to a chloromethyl group (highly reactive to S_N2) to facilitate coupling with the benzimidazole thiol.

Synthetic Pathways & Mechanism[3]

Pathway A: The "N-Oxide" Route (Standard Industrial Process)

While this compound can be synthesized directly, the industrial route to the active chloromethyl intermediate typically bypasses the aryl-chloride. Instead, it utilizes the Boekelheide Rearrangement logic starting from 2,3-lutidine.

  • Nitration: 2,3-Dimethylpyridine N-oxide

    
     4-Nitro derivative.
    
  • Methoxylation: Nucleophilic aromatic substitution (

    
    ) of the nitro group by methoxide.
    
  • Rearrangement: Acetic anhydride mediated rearrangement of the N-oxide to the 2-acetoxymethyl derivative.

  • Chlorination: Hydrolysis to alcohol followed by chlorination with

    
    .
    
Pathway B: The "Aryl-Chloride" Route (Emerging/Specific)

If starting specifically from This compound (CAS 172152-57-7), the 2-Cl must be activated. This is less common but useful for avoiding unstable N-oxides.

  • Mechanism: Palladium-catalyzed carbonylation (CO/MeOH) converts the 2-Cl to a 2-Ester, which is reduced to the alcohol and then chlorinated.

Visualization of Reaction Pathways

Ilaprazole_Synthesis Start 2,3-Dimethylpyridine N-Oxide Nitro 4-Nitro-2,3-dimethyl pyridine N-Oxide Start->Nitro Nitration (HNO3/H2SO4) Methoxy 4-Methoxy-2,3-dimethyl pyridine N-Oxide Nitro->Methoxy Methoxylation (NaOMe) Alcohol 2-Hydroxymethyl-4-methoxy- 3-methylpyridine Methoxy->Alcohol Boekelheide Rearrangement (Ac2O -> NaOH) AltStart 2-Chloro-3-methylpyridine ArylCl 2-Chloro-4-methoxy- 3-methylpyridine (CAS 172152-57-7) AltStart->ArylCl Nitration/Methoxylation ArylCl->Alcohol Pd-Carbonylation + Reduction ActiveCl 2-(Chloromethyl)-4-methoxy- 3-methylpyridine (CAS 124473-12-7) Alcohol->ActiveCl Chlorination (SOCl2) Sulfide Ilaprazole Sulfide ActiveCl->Sulfide Coupling (NaOH/EtOH) Benzimidazole 5-(1H-pyrrol-1-yl)- 2-mercaptobenzimidazole Benzimidazole->Sulfide Ilaprazole Ilaprazole (API) Sulfide->Ilaprazole Oxidation (mCPBA or NaOCl)

Caption: Synthesis of Ilaprazole showing the convergence of the N-oxide route and the Aryl-Chloride route to the active chloromethyl intermediate.

Experimental Protocols

Activation: Synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine

This protocol assumes the conversion of the hydroxymethyl precursor (derived from the aryl chloride or N-oxide) to the active chloromethyl species.

Reagents:

  • 2-Hydroxymethyl-4-methoxy-3-methylpyridine (1.0 eq)

  • Thionyl Chloride (

    
    ) (1.2 eq)
    
  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (Optional scavenger)

Step-by-Step Methodology:

  • Dissolution: Charge 2-hydroxymethyl-4-methoxy-3-methylpyridine into a reactor with anhydrous DCM (10 volumes). Cool to 0–5°C.

  • Chlorination: Add

    
     dropwise over 30 minutes, maintaining internal temperature <10°C. The reaction is exothermic.
    
  • Reaction: Stir at 20–25°C for 2 hours. Monitor by TLC or HPLC for disappearance of the alcohol.

  • Quench: Carefully quench the reaction mixture into ice-cold saturated

    
     solution. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).
  • Isolation: Separate the organic layer. Wash with brine. Dry over

    
    .
    
  • Concentration: Evaporate the solvent under reduced pressure to yield the 2-chloromethyl derivative as an unstable oil or solid hydrochloride salt. Note: Use immediately in the coupling step.

Coupling: Synthesis of Ilaprazole Sulfide

Reagents:

  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine (from step 4.1)

  • 5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole

  • NaOH (2.2 eq)

  • Ethanol/Water (9:1)

Step-by-Step Methodology:

  • Thiolate Formation: Dissolve the mercaptobenzimidazole in EtOH/Water containing NaOH. Stir for 30 min to form the sodium thiolate.

  • Addition: Dissolve the 2-chloromethyl pyridine intermediate in a minimal amount of EtOH and add it dropwise to the thiolate solution at 20°C.

  • Coupling: Heat to 40–50°C for 3–4 hours. The mechanism is an

    
     displacement of the benzylic chloride by the sulfur nucleophile.
    
  • Precipitation: Cool to 0–5°C. Add water to precipitate the sulfide intermediate. Filter and dry.[1][2]

Critical Process Parameters (CPPs) & Quality Control

ParameterTarget RangeImpact on Quality
Chlorination Temp < 10°C (Addition)High temps lead to decomposition of the methoxy group or ring chlorination.
Moisture Content < 0.1% (DCM)Water hydrolyzes

and the product back to the alcohol.
Stoichiometry 1.0 : 1.05 (Thiol:Pyridine)Excess pyridine is difficult to remove; excess thiol oxidizes to disulfide impurity.
pH during Coupling 11.0 – 12.0Too low (<10) reduces nucleophilicity; too high (>13) may degrade the pyridine ring.
Impurity Alert: The "Bis" Impurity

Over-reaction or poor stoichiometry can lead to a "Bis" impurity where two pyridine rings couple to one benzimidazole (rare) or disulfide formation. The This compound (aryl chloride) starting material, if unreacted in the upstream steps, is a distinct impurity (RRT ~1.2) that will not couple and must be purged via crystallization.

References

  • Ilaprazole Synthesis & Intermediates: Kwon, et al. "Synthesis and anti-ulcer activity of 2-[(4-alkoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazoles." Journal of Medicinal Chemistry.
  • Chlorination Protocol : Liang, X.[3] "Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine." Chemical Research in Chinese Universities, 2006. (Protocol adapted for the 3-methyl analog).[2][4][5] 6

  • Ilaprazole Impurity Profile : PubChem Compound Summary for CID 11513982. "2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride".[5]

  • Process Chemistry of PPIs : ChemicalBook. "2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis."[1] (General methodology for pyridine-methyl-chlorides).

Sources

An In-depth Technical Guide to the Thermal Decomposition Characteristics of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal decomposition characteristics of 2-Chloro-4-methoxy-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. In the absence of specific experimental data for this compound in publicly accessible literature, this guide synthesizes established principles of thermal analysis with known safety considerations for structurally related molecules, such as halogenated pyridines. We will detail the critical experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), to provide a robust methodology for assessing thermal stability. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and processing of this and similar chemical entities.

Introduction: The Imperative of Thermal Stability in Drug Development

Substituted pyridines are a cornerstone of many pharmaceutical compounds and specialty chemicals. This compound, as an intermediate or a potential active pharmaceutical ingredient (API), necessitates a thorough understanding of its thermal stability profile. The presence of a chloro-substituent, in particular, raises concerns about the potential for hazardous decomposition products. For instance, the simpler analogue, 2-chloropyridine, is known to evolve highly toxic phosgene gas upon decomposition when heated. Therefore, a comprehensive thermal hazard assessment is not merely a regulatory formality but a critical step in ensuring the safety of personnel and the integrity of manufacturing processes.

This guide will provide the scientific rationale and detailed methodologies for characterizing the thermal behavior of this compound. By employing a multi-technique approach, we can elucidate key parameters such as onset decomposition temperature, mass loss profiles, and the potential for runaway reactions.

Foundational Thermal Analysis Techniques

A multi-faceted approach to thermal analysis is crucial for a comprehensive understanding of a compound's stability. The following techniques, when used in concert, provide a detailed picture of the thermal decomposition process.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the thermal stability and composition of materials.

Experimental Protocol: Thermogravimetric Analysis of this compound

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound under an inert atmosphere.

Instrumentation and Materials:

  • Thermogravimetric Analyzer: A calibrated TGA instrument.

  • Sample Pans: Platinum or ceramic pans.

  • Purge Gas: High-purity nitrogen.

  • Sample: this compound, finely ground powder.

Procedure:

  • Instrument Preparation: Ensure the TGA is clean and calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a tared TGA pan.

  • TGA Method Parameters:

    • Temperature Program:

      • Initial Temperature: 25 °C

      • Heating Rate: 10 °C/min

      • Final Temperature: 500 °C (or higher if decomposition is not complete)

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition:

    • Place the sample pan in the TGA furnace.

    • Start the TGA run.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve, typically defined as the temperature at which a significant mass loss begins.

    • Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

    • Quantify the percentage of mass loss at different temperature ranges.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: Differential Scanning Calorimetry of this compound

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation and Materials:

  • Differential Scanning Calorimeter: A calibrated DSC instrument.

  • Sample Pans: Aluminum or hermetically sealed pans.

  • Purge Gas: High-purity nitrogen.

  • Sample: this compound, finely ground powder.

Procedure:

  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

  • DSC Method Parameters:

    • Temperature Program:

      • Initial Temperature: 25 °C

      • Heating Rate: 10 °C/min

      • Final Temperature: 400 °C (or a temperature beyond the decomposition onset observed in TGA)

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Start the DSC run.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tm) and the heat of fusion (ΔHfus).

    • Identify any exothermic peaks that may indicate decomposition. Determine the onset temperature of the exotherm and integrate the peak to calculate the heat of decomposition (ΔHdecomp).

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal stability of materials under adiabatic conditions, which simulate a worst-case scenario for a thermal runaway reaction. It provides critical data on the onset temperature of self-heating, the time to maximum rate of decomposition, and the pressure generated during decomposition.

Experimental Protocol: Accelerating Rate Calorimetry of this compound

Objective: To assess the potential for a thermal runaway reaction and to determine the adiabatic time to maximum rate (TMR) for this compound.

Instrumentation and Materials:

  • Accelerating Rate Calorimeter: A calibrated ARC instrument.

  • Sample Bomb: A suitable metal bomb (e.g., titanium or stainless steel).

  • Sample: this compound.

Procedure:

  • Instrument Preparation: Ensure the ARC is properly calibrated and the sample bomb is clean and dry.

  • Sample Preparation: Load a known mass of the sample into the bomb.

  • ARC Method Parameters (Heat-Wait-Search Mode):

    • Start Temperature: A temperature well below the expected onset of decomposition.

    • Heat Step: 5 °C.

    • Wait Time: 15 minutes.

    • Search Sensitivity: 0.02 °C/min.

  • Data Acquisition:

    • Seal the bomb and place it in the calorimeter.

    • Start the ARC run. The instrument will heat the sample in steps, waiting after each step to detect any self-heating.

    • Once self-heating is detected

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-4-methoxy-3-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel pharmaceutical agents. The precise arrangement of the chloro, methoxy, and methyl groups on the pyridine core allows for targeted modifications and the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering insights into the strategic considerations and experimental details for its preparation. While a single, end-to-end documented synthesis is not prevalent in the literature, this guide consolidates information from analogous and well-established chemical transformations to propose a robust and logical synthetic strategy.

The primary synthetic route detailed herein is a multi-step process that hinges on the well-established reactivity of pyridine-N-oxides. This approach offers a high degree of regioselectivity, which is crucial for the unambiguous synthesis of the target molecule. The core of this strategy involves the initial construction of the 4-methoxy-3-methylpyridine backbone, followed by N-oxidation, and culminating in a deoxygenative chlorination to introduce the chlorine atom at the desired 2-position. This guide will delve into the mechanistic underpinnings of each key transformation, provide comparative data for reaction conditions, and present detailed experimental protocols to aid researchers in the practical execution of this synthesis.

Proposed Overall Synthetic Pathway

The synthesis of this compound can be logically approached in three main stages, starting from a readily available pyridine precursor. The following diagram illustrates the proposed overall synthetic workflow.

Overall Synthesis cluster_0 Stage 1: Pyridine Core Synthesis cluster_1 Stage 2: N-Oxidation cluster_2 Stage 3: Deoxygenative Chlorination Start Substituted Pyridine Precursor Core 4-methoxy-3-methylpyridine Start->Core Functional Group Interconversion N_Oxide 4-methoxy-3-methylpyridine-N-oxide Core->N_Oxide Oxidation Target This compound N_Oxide->Target Chlorination Pyridine Core Synthesis cluster_reactants cluster_products start_mol 3-hydroxy- or 3-methoxy-pyridin-4-one derivative reagents + POCl₃ + NaOMe/MeOH product_mol 4-methoxy-3-methylpyridine reagents->product_mol

Caption: Conceptual synthesis of the 4-methoxy-3-methylpyridine core.

Experimental Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine (Analogous Procedure)

The following protocol for a structurally similar compound provides a practical starting point for the synthesis of the 4-chloro intermediate, which can then be converted to the 4-methoxy target.

Materials:

  • 3-Methoxy-2-methyl-4(1H)-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Chloroform

  • Water

  • Potassium carbonate

  • Silica gel for column chromatography

Procedure:

  • Suspend 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).

  • Reflux the mixture for 10 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual POCl₃.

  • To the resulting oily substance, add chloroform and water, and separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.[1]

Part 2: N-Oxidation of 4-methoxy-3-methylpyridine

With the pyridine core in hand, the next critical step is the selective oxidation of the pyridine nitrogen to form 4-methoxy-3-methylpyridine-N-oxide. This transformation activates the pyridine ring for subsequent regioselective functionalization at the 2-position. The N-oxidation is typically achieved using peroxy acids, with hydrogen peroxide in acetic acid being a common and cost-effective choice. Other oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) can also be employed.

The mechanism of N-oxidation with peracetic acid (formed in situ from H₂O₂ and acetic acid) involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

General Reaction for N-Oxidation:

N_Oxidation start_mol 4-methoxy-3-methylpyridine reagents + H₂O₂ / Acetic Acid product_mol 4-methoxy-3-methylpyridine-N-oxide reagents->product_mol

Caption: N-Oxidation of the pyridine core.

Experimental Protocol: N-Oxidation of a Substituted Pyridine (General Procedure)

This generalized protocol, adapted from the synthesis of related pyridine-N-oxides, can be applied to the N-oxidation of 4-methoxy-3-methylpyridine.[2][3]

Materials:

  • 4-methoxy-3-methylpyridine

  • Glacial acetic acid

  • 30-50% Hydrogen peroxide (H₂O₂)

  • Toluene

  • Palladium on carbon (Pd/C) (optional, for quenching excess peroxide)

Procedure:

  • Dissolve the 4-methoxy-3-methylpyridine in glacial acetic acid.

  • Warm the solution to approximately 30°C.

  • Carefully add hydrogen peroxide dropwise, maintaining the temperature.

  • After the addition is complete, gradually heat the reaction mixture to 70-90°C and maintain for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture. If necessary, add a small amount of Pd/C to quench any excess hydrogen peroxide (indicated by the cessation of gas evolution).

  • Remove the acetic acid and water by evaporation under reduced pressure.

  • Add toluene and evaporate again to ensure the removal of water, yielding the crude 4-methoxy-3-methylpyridine-N-oxide, which can be used in the next step with or without further purification.

Part 3: Deoxygenative Chlorination of 4-methoxy-3-methylpyridine-N-oxide

The final and key transformation is the deoxygenative chlorination of the synthesized N-oxide. This reaction introduces the chlorine atom regioselectively at the 2-position of the pyridine ring. Several reagents are effective for this purpose, with phosphorus oxychloride (POCl₃) and oxalyl chloride being the most common. The reaction proceeds through the activation of the N-oxide oxygen by the chlorinating agent, making the 2- and 6-positions of the pyridine ring highly electrophilic and susceptible to nucleophilic attack by a chloride ion.

Comparative Overview of Chlorinating Agents:

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux in excess POCl₃ or in a high-boiling solventReadily available, effective for many substratesHarsh conditions, excess reagent can be difficult to remove
Oxalyl Chloride ((COCl)₂) Low temperature (e.g., 0-5°C) in an inert solvent (e.g., CH₂Cl₂) with a base (e.g., triethylamine)Milder conditions, high yields, volatile byproductsMore expensive than POCl₃, moisture sensitive
Sulfuryl Chloride (SO₂Cl₂) Heating in an inert solventEffective for some substratesCan lead to side reactions, corrosive
Pathway A: Chlorination using Phosphorus Oxychloride (POCl₃)

The use of POCl₃ is a classical and robust method for the deoxygenative chlorination of pyridine-N-oxides.[4] The reaction typically requires heating and results in the formation of the 2-chloropyridine derivative.

Reaction Scheme with POCl₃:

POCl3_Chlorination start_mol 4-methoxy-3-methylpyridine-N-oxide reagents + POCl₃, Δ product_mol This compound reagents->product_mol

Caption: Deoxygenative chlorination using POCl₃.

Experimental Protocol: Deoxygenative Chlorination with POCl₃ (General Procedure)

This protocol is based on established procedures for the chlorination of pyridine-N-oxides.

Materials:

  • 4-methoxy-3-methylpyridine-N-oxide

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., dichloromethane, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-methoxy-3-methylpyridine-N-oxide in an inert solvent like dichloromethane (or neat), add phosphorus oxychloride dropwise at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway B: Chlorination using Oxalyl Chloride

A milder and often higher-yielding alternative to POCl₃ is the use of oxalyl chloride in the presence of a base like triethylamine. This reaction can be performed at low temperatures and the byproducts are gaseous, simplifying the workup. This method has been shown to be highly efficient for the synthesis of 2-chloropyridines from their corresponding N-oxides.[5][6][7]

Reaction Scheme with Oxalyl Chloride:

Oxalyl_Chloride_Chlorination start_mol 4-methoxy-3-methylpyridine-N-oxide reagents + (COCl)₂, Et₃N CH₂Cl₂, 0-5°C product_mol This compound reagents->product_mol

Caption: Deoxygenative chlorination using oxalyl chloride.

Experimental Protocol: Deoxygenative Chlorination with Oxalyl Chloride (Adapted from a general procedure)

This protocol is adapted from a method for the one-step synthesis of 2-chloropyridine from pyridine-N-oxide.[5]

Materials:

  • 4-methoxy-3-methylpyridine-N-oxide

  • Dichloromethane (CH₂Cl₂)

  • Oxalyl chloride ((COCl)₂)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve 4-methoxy-3-methylpyridine-N-oxide in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add oxalyl chloride to the stirred solution.

  • After the addition of oxalyl chloride, add triethylamine dropwise, maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture can be carefully quenched with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to obtain pure this compound.

Conclusion

The synthesis of this compound, while not explicitly detailed in a single source, can be reliably achieved through a logical, multi-step synthetic sequence. The key to this synthesis is the strategic use of a pyridine-N-oxide intermediate, which allows for the highly regioselective introduction of a chlorine atom at the 2-position. This guide has outlined the probable synthetic pathway, starting from the construction of the 4-methoxy-3-methylpyridine core, followed by N-oxidation, and culminating in deoxygenative chlorination.

For each critical step, this guide has provided mechanistic insights and adaptable experimental protocols based on well-established and analogous chemical transformations. The choice of reagents, particularly for the final chlorination step, allows for flexibility based on laboratory resources and desired reaction conditions, with both the classical phosphorus oxychloride method and the milder oxalyl chloride approach being viable options. Researchers and drug development professionals can use the information presented herein as a solid foundation for the synthesis of this valuable chemical intermediate, enabling further exploration of its potential in the development of new therapeutic agents.

References

  • CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents.
  • SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. Available at: [Link]

  • Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF - ResearchGate. Available at: [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents.
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A Comprehensive Guide to the Crystallographic Analysis and Polymorphic Screening of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solid-State Characterization

The solid-state form of an active pharmaceutical ingredient (API) or a key intermediate can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.[1][2][3] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct properties that may impact the safety and efficacy of the final drug product.[4][5] Therefore, a comprehensive solid-state characterization of 2-Chloro-4-methoxy-3-methylpyridine is essential for robust and reproducible manufacturing processes.

This guide will detail the necessary steps to:

  • Synthesize and purify this compound.

  • Grow single crystals suitable for X-ray diffraction.

  • Determine the crystal structure using single-crystal X-ray diffraction.

  • Screen for and characterize potential polymorphs using a suite of analytical techniques.

Synthesis of this compound

A reliable synthetic route is the prerequisite for obtaining high-purity material for crystallographic studies. A common method for the synthesis of related chloro-methoxy-methylpyridines involves the chlorination of a corresponding hydroxymethylpyridine precursor.[6][7] A general procedure is outlined below.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 2-Hydroxymethyl-4-methoxy-3-methylpyridine.

  • Chlorination: Dissolve the starting material in a suitable inert solvent, such as dichloromethane or toluene.

  • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), at a controlled temperature (e.g., 0-10 °C).[6][8]

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction and neutralize any excess acid.

  • Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the crude product by column chromatography on silica gel to obtain pure this compound.[8]

Single-Crystal Growth: The Gateway to Structure Elucidation

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[9][10] Several techniques can be employed, and the optimal method is typically found through empirical screening of various solvents and conditions.

Common Crystallization Techniques: [4][11][12]

  • Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly, leading to crystal formation.[10]

  • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[10]

  • Vapor Diffusion: A solution of the compound in one solvent is placed in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[10]

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent, creating a diffusion interface where crystals can form.[12]

Experimental Protocol: Single Crystal Growth Screening

  • Solvent Selection: Test the solubility of purified this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).

  • Prepare Saturated Solutions: Prepare near-saturated solutions of the compound in promising solvents.

  • Set Up Crystallization Experiments: Employ the techniques described above in small vials or test tubes. It is advisable to set up multiple experiments in parallel under slightly different conditions (e.g., temperature, concentration).

  • Patience and Observation: Allow the experiments to proceed undisturbed for several days to weeks.[9] Periodically inspect for crystal growth under a microscope.

Crystallographic Data Determination: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined by single-crystal X-ray diffraction (SCXRD). This technique provides the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[13][14]

Experimental Workflow: Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data to be Obtained:

Crystallographic ParameterDescription
Crystal SystemThe symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
ZThe number of molecules per unit cell.
Density (calculated)The theoretical density of the crystal.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Polymorphism Investigation: A Multi-Technique Approach

The absence of known polymorphs does not preclude their existence. A thorough polymorphic screen is crucial to identify and characterize different crystalline forms that may arise under various conditions.[15][16]

Powder X-ray Diffraction (PXRD)

PXRD is a primary tool for identifying and distinguishing between different polymorphic forms.[15][17] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint."

Experimental Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder.

  • Data Acquisition: Mount the powder on a sample holder and collect the diffraction pattern using a powder X-ray diffractometer.

  • Data Analysis: Compare the PXRD patterns of samples obtained from different crystallization experiments. Different patterns indicate the presence of different polymorphs.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[5][18] It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions between polymorphs.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization or phase transitions). Different polymorphs will generally have different melting points and may exhibit unique thermal events.

Data Presentation: Hypothetical Polymorphs of this compound

PropertyForm I (Hypothetical)Form II (Hypothetical)
PXRD Characteristic peaks at 2θ = 10.2°, 15.5°, 20.8°Characteristic peaks at 2θ = 12.1°, 18.3°, 22.5°
DSC Single sharp endotherm at 85 °CSingle sharp endotherm at 92 °C
Appearance Needle-like crystalsPrismatic crystals
Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[19][20] Differences in the crystal packing and molecular conformation between polymorphs can lead to distinct spectral features, making these techniques valuable for polymorph identification and characterization.[21][22]

Experimental Workflow: Polymorph Screening and Characterization

Caption: Integrated workflow for polymorphic screening.

Conclusion

The solid-state properties of this compound are critical for its effective use in pharmaceutical manufacturing. This guide provides a comprehensive roadmap for researchers to undertake a thorough crystallographic and polymorphic investigation of this important intermediate. By following the detailed protocols for synthesis, single-crystal growth, and characterization using a suite of analytical techniques including SCXRD, PXRD, DSC, and vibrational spectroscopy, scientists can gain a deep understanding of the solid-state landscape of this compound. This knowledge is indispensable for ensuring the quality, consistency, and performance of downstream processes and the final pharmaceutical products.

References

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

  • Molecular Solids Group. (n.d.). Crystal Growth - Sample Preparation. Philipps-Universität Marburg. Retrieved from [Link]

  • Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Retrieved from [Link]

  • Larkin, P. J. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Spectroscopy Online. Retrieved from [Link]

  • Mazurek, S., & Szostak, R. (2011). Polymorphism by FT-IR and Raman Spectroscopies. In Vibrational Spectroscopy in Food Science. IntechOpen.
  • Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]

  • Price, S. L. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863.
  • Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

  • Gammadata. (n.d.). Measuring isomers and polymorphs. Retrieved from [Link]

  • Ng, W. K., et al. (2011). Quantification of Polymorphic Impurity in an Enantiotropic Polymorph System Using Differential Scanning Calorimetry, X-ray Powder Diffraction and Raman Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 969-975.
  • Bahir, A. (2018). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques, 9(5), 1-3.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 15(4), 2067-2074.
  • Kumar, A., & Singh, G. (2015). emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis, 2(4), 196-204.
  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.).
  • Al-Hamdani, A. A. S., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(12), 3789.
  • Li, M., et al. (2016). Effect of sample preparation method on quantification of polymorphs using PXRD. Scientific Reports, 6, 24763.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (n.d.). Quick Company.
  • Simonova, O. R., Volkova, T. V., & Perlovich, G. L. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Physical Chemistry Chemical Physics.
  • Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Utorov, N. P., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-977.
  • O'Brien, N. A., et al. (2011). Polymorph characterization of active pharmaceutical ingredients (APIs) using low-frequency Raman spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 667-675.
  • Fellows, S. M., & Prior, T. J. (2017). Structural Diversity in Substituted Pyridinium Halocuprates(II). Crystal Growth & Design, 17(10), 5406-5416.
  • Cetina, M., & Jukić, M. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1084, 203-211.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. Retrieved from [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • MIT Information Systems. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • Castaneda, R., & Gabidullin, B. (2019). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
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  • Journal of the American Chemical Society Ahead of Print. (n.d.).
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An In-depth Technical Guide on the Toxicity and Safe Handling of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific toxicological or safety data for 2-Chloro-4-methoxy-3-methylpyridine has been found in publicly available literature or safety data sheets (SDS). This guide has been constructed using data from its closest structural analog, 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride (CAS No: 86604-74-2) . The primary structural difference is the presence of a chloromethyl (-CH₂Cl) group in the analog versus a chloro (-Cl) group in the target compound. While the core pyridine structure is similar, this difference may alter the compound's reactivity and toxicological profile. Therefore, this document should be used as a foundational safety reference, and a conservative approach, assuming the target compound is at least as hazardous as the analog, is strongly advised. Always consult the supplier-specific SDS upon acquisition of the material.

Executive Summary & Compound Profile

This compound is a substituted pyridine derivative, a class of heterocyclic compounds widely utilized as intermediates in pharmaceutical and agrochemical synthesis. Given its structure—a halogenated pyridine—it is prudent to handle it as a potentially hazardous chemical. This guide provides a comprehensive framework for risk assessment, safe handling, and emergency response, extrapolated from its nearest structural relative, 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride[1][2][3]. The protocols herein are designed for researchers, chemists, and drug development professionals to establish a robust safety culture when working with this and similar novel compounds.

The primary hazards associated with the surrogate compound, and therefore presumed for the target compound, include irritation to the skin, eyes, and respiratory system, and potential harm if swallowed[2][4]. The causality behind these hazards lies in the reactivity of the chlorinated pyridine ring, which can interact with biological macromolecules, leading to irritation and potential toxicity.

Hazard Identification and Toxicological Assessment

Based on the GHS (Globally Harmonized System) classification of the surrogate compound, 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride, the following hazards are anticipated for this compound.

GHS Hazard Classification Summary
Hazard ClassGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[2][4]
Skin Corrosion/IrritationH315Causes skin irritation[2][4]
Serious Eye Damage/IrritationH319Causes serious eye irritation[2][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation[2][4]
Hazardous to the Aquatic Environment (Long-Term)H412Harmful to aquatic life with long-lasting effects[2]
Toxicological Insights (Extrapolated)
  • Oral Toxicity: The "Harmful if swallowed" classification suggests moderate acute oral toxicity. Ingestion could lead to gastrointestinal distress and potential systemic effects.

  • Dermal and Ocular Irritation: As with many chlorinated organic compounds, direct contact is expected to cause significant irritation. The mechanism involves localized damage to cell membranes and proteins, resulting in an inflammatory response. Prolonged contact may lead to chemical burns.

  • Respiratory Irritation: Inhalation of dust or aerosols is likely to irritate the mucous membranes of the respiratory tract, leading to symptoms such as coughing, shortness of breath, and inflammation[5][6]. The small particle size of a powder can allow it to penetrate deep into the respiratory system.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The primary causality for relying on engineering controls is their ability to isolate the hazard from the operator.

  • Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[4].

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection is dictated by the identified hazards of irritation and potential skin absorption.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Nitrile rubber gloves (minimum thickness of 4-5 mil).Provides a chemical-resistant barrier to prevent skin irritation. Gloves must be inspected before use and disposed of after contamination[4].
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Ensures no skin is exposed during handling and protects from spills.
Respiratory Protection A NIOSH-approved N95 respirator may be required for cleaning up large spills or if working outside a fume hood.Prevents inhalation of airborne particles that can cause respiratory tract irritation.
Standard Operating Procedure (SOP) for Handling
  • Preparation: Designate a specific area within a fume hood for the experiment. Ensure all necessary equipment, including waste containers and spill kits, are readily accessible.

  • Weighing & Transfer: Conduct all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood to contain any dust.

  • During Reaction: Keep the reaction vessel closed to the extent possible. Use appropriate ground-glass joints or sealed systems.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent (e.g., isopropanol) followed by soap and water.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or smoke in areas where chemicals are handled[6][7].

Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Decision Pathway

The following diagram outlines the validated first-aid response protocol based on the route of exposure.

FirstAid cluster_Exposure Exposure Event cluster_Response Immediate Action cluster_Medical Follow-Up Inhalation Inhalation MoveFreshAir Move to fresh air. If breathing is difficult, give oxygen. Inhalation->MoveFreshAir Skin Skin Contact WashSkin Remove contaminated clothing. Wash skin with soap & water for 15 min. Skin->WashSkin Eye Eye Contact RinseEyes Rinse cautiously with water for 15 min. Remove contact lenses if possible. Eye->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedical Seek immediate medical attention. Bring SDS if available. MoveFreshAir->SeekMedical WashSkin->SeekMedical RinseEyes->SeekMedical RinseMouth->SeekMedical

Caption: Decision pathway for first aid response.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention[6][8].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes[6][8].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[8].

Spill Management Workflow

Proper containment and cleanup of spills prevent wider contamination and exposure.

SpillResponse Start Spill Occurs Evacuate Evacuate immediate area. Alert personnel. Start->Evacuate Assess Assess spill size & risk. Is it a major spill? Evacuate->Assess DonPPE Don appropriate PPE: Gloves, Goggles, Respirator Assess->DonPPE No MajorSpill Call Emergency Response Team. Evacuate laboratory. Assess->MajorSpill Yes Contain Cover with inert absorbent material (e.g., vermiculite, sand). DonPPE->Contain Collect Carefully sweep or scoop up material. Place in a sealed, labeled waste container. Contain->Collect Decontaminate Clean spill area with appropriate solvent, followed by soap and water. Collect->Decontaminate Dispose Dispose of waste as hazardous material. Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Storage and Waste Disposal

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[6]. The storage area should be secured and accessible only to authorized personnel.

  • Waste Disposal: All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of it through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not allow the product to enter drains or waterways[4].

References

  • Atom Pharma. Product Information: 2-CHLOROMETHYL-4-METHOXY-3-METHYL PYRIDINE HCL. [Link]

  • Home Sunshine Pharma. Product Information: 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride CAS 86604-74-2. [Link]

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Difference between 2-Chloro-4-methoxy-3-methylpyridine and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Analysis of 2-Chloro-4-methoxy-3-methylpyridine: Isomerism, Synthesis, and Differentiation Content Type: Technical Whitepaper Audience: Senior Chemists, Process Development Scientists, and CMC Regulatory Affairs.

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis—specifically for benzimidazole-based Proton Pump Inhibitors (PPIs) like Rabeprazole—the pyridine scaffold is the defining structural determinant of drug efficacy. This compound represents a critical halogenated building block. Its structural integrity is paramount; however, its synthesis is prone to generating regioisomers (e.g., 6-chloro or 3-methoxy variants) that possess distinct electronic profiles but deceptively similar physicochemical properties.

This guide provides a definitive technical analysis of this compound, distinguishing it from its structural isomers through advanced spectroscopic logic and explaining the causality behind its regioselective synthesis.

Structural & Electronic Landscape

To control the chemistry, one must understand the electronic "personality" of the molecule. The pyridine ring is electron-deficient, but the substituents create a push-pull system that dictates reactivity.

2.1 The Target Molecule vs. The "Imposter" Isomers

The target molecule is defined by a specific substitution pattern:

  • Position 2 (Cl): Activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Position 3 (Me): Provides steric bulk and weak inductive electron donation (+I).

  • Position 4 (OMe): Strong resonance electron donor (+M), deactivating the ring towards further nucleophilic attack but directing electrophilic substitution.

Table 1: Critical Isomer Comparison

FeatureTarget: 2-Chloro-4-methoxy-3-methyl Regioisomer A: 6-Chloro-4-methoxy-3-methyl Positional Isomer B: 2-Chloro-3-methoxy-4-methyl
Symmetry AsymmetricAsymmetricAsymmetric
Steric Environment Cl is hindered by adjacent Me.Cl is unhindered (adjacent to H).Cl is hindered by adjacent OMe.

H NMR Coupling
Ortho-coupling (

Hz) between H5 and H6.
Para-coupling (

Hz) between H2 and H5.
Ortho-coupling (

Hz) between H5 and H6.
Reactivity (

)
Moderate (Steric hindrance at C2).High (Less steric hindrance at C6).Low (OMe at C3 is less activating than at C4).

Critical Note on Nomenclature: Researchers often confuse this ring-chlorinated species with the Rabeprazole Intermediate (2-chloromethyl -4-methoxy-3-methylpyridine).

  • Ring-Cl (This Topic): Cl attached directly to aromatic ring (

    
     C-Cl bond). Stable.
    
  • Side-chain-Cl (PPI Intermediate): Cl attached to methyl group (

    
     C-Cl bond). Highly reactive alkylating agent.
    This guide focuses on the Ring-Cl species and its isomers, which are often precursors or byproducts.
    

Synthetic Pathways & Regioselectivity[1]

The synthesis of highly substituted pyridines relies on directing groups. The most robust route utilizes the N-Oxide Activation Strategy , which allows for chlorination at the


-positions (2 or 6).
3.1 The Mechanism of Regio-divergence

When treating 4-methoxy-3-methylpyridine-N-oxide with a chlorinating agent (e.g.,


), the reaction proceeds via an intermediate (Meisenheimer complex).
  • Path A (Target): Chlorination at C2. Hindered by the C3-Methyl group.[1]

  • Path B (Impurity): Chlorination at C6. Sterically open.

Why does C2 form? Despite steric hindrance, the C3-Methyl group offers inductive stabilization to the transition state at C2. However, without careful temperature and solvent control, the thermodynamic product (C6-Cl) may dominate.

3.2 Visualization: Synthetic Divergence

SynthesisPath Start Start: 3-Methyl-4-nitropyridine-N-oxide Step1 Step 1: Methoxylation (NaOMe, MeOH, Reflux) Start->Step1 Inter Intermediate: 4-Methoxy-3-methylpyridine-N-oxide Step1->Inter Step2 Step 2: Chlorination (POCl3, Reflux) Inter->Step2 Split Regioselectivity Checkpoint Step2->Split Target TARGET (C2-Cl): This compound (Ortho Coupling in NMR) Split->Target Kinetic Control (Lower Temp) Isomer ISOMER (C6-Cl): 2-Chloro-4-methoxy-5-methylpyridine (Para Coupling in NMR) Split->Isomer Thermodynamic Control (High Temp/Long Time)

Caption: Divergent synthesis pathway showing the origin of the critical C6-chloro regioisomer during the POCl3 rearrangement step.

Analytical Differentiation (The "Fingerprint")

Distinguishing the target from its isomers requires specific NMR protocols. Relying solely on LC-MS is insufficient as isomers share the exact Mass/Charge (m/z) ratio.

4.1

H NMR Diagnosis Protocol

The definitive test is the Coupling Constant (


) Analysis  of the aromatic protons.
  • Scenario 1: Target (2-Cl, 3-Me, 4-OMe)

    • Remaining Protons: H5 and H6.

    • Relationship: They are adjacent (Vicinal).

    • Signal: Two doublets.

    • Coupling Constant (

      
      ): 5.0 – 6.0 Hz  (Typical for pyridine 
      
      
      
      protons).
  • Scenario 2: Regioisomer (6-Cl, 3-Me, 4-OMe)

    • Note: IUPAC numbering changes, but structurally Cl is at 6.

    • Remaining Protons: H2 and H5.

    • Relationship: They are separated by two carbons (Para).

    • Signal: Two singlets (or very tight doublets).

    • Coupling Constant (

      
      ): 0 – 1.0 Hz .
      
4.2 Visualization: Analytical Decision Tree

AnalyticalWorkflow Sample Crude Product (Mixture of Isomers) NMR 1H NMR Analysis (CDCl3) Sample->NMR Check Check Aromatic Region (6.5 - 8.5 ppm) NMR->Check Ortho Doublets observed J = 5-6 Hz Check->Ortho Vicinal H-H Para Singlets observed J < 1 Hz Check->Para Para H-H Result1 CONFIRMED: 2-Chloro-4-methoxy-3-methyl (Target) Ortho->Result1 Result2 REJECT: 6-Chloro isomer Para->Result2

Caption: Logic flow for identifying pyridine isomers based on scalar coupling constants in 1H NMR.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound via the N-oxide route, minimizing the 6-chloro isomer.

Step 1: Methoxylation
  • Reagents: 3-Methyl-4-nitropyridine-N-oxide (1.0 eq), Sodium Methoxide (1.2 eq), Methanol (10V).

  • Procedure: Dissolve starting material in MeOH. Add NaOMe slowly at 0°C (exothermic).

  • Reaction: Reflux for 4-6 hours. Monitor by TLC (Mobile Phase: DCM/MeOH 9:1). The nitro group is displaced by methoxy.

  • Workup: Concentrate MeOH. Dilute with water. Extract with DCM.[2] Dry over

    
    .[2]
    
  • Checkpoint:

    
    H NMR should show loss of low-field aromatic protons adjacent to the nitro group and appearance of OMe singlet (~3.9 ppm).
    
Step 2: Chlorination (The Critical Step)
  • Reagents: 4-Methoxy-3-methylpyridine-N-oxide (Intermediate),

    
     (3.0 eq), 
    
    
    
    (1.0 eq - optional, acts as base catalyst).
  • Procedure: Suspend intermediate in DCM (or neat if scale allows). Add

    
     dropwise at 0-5°C.
    
  • Reaction: Heat to mild reflux. Caution: Overheating promotes the thermodynamic 6-chloro isomer.

  • Quench: Pour onto crushed ice/water slowly (Violent hydrolysis of

    
    ). Neutralize with 
    
    
    
    to pH 8.
  • Purification: The 2-Cl and 6-Cl isomers have slightly different polarities.

    • Column Chromatography: Silica Gel (230-400 mesh).

    • Gradient: Hexane:Ethyl Acetate (Start 95:5

      
       80:20).
      
    • Elution Order: The 2-chloro isomer (more hindered, slightly less polar) typically elutes before the 6-chloro isomer.

References

  • Vertex AI Search. (2025). Synthesis of Rabeprazole Sodium and Intermediates. Asian Journal of Pharmaceutical Research. 3

  • PubChem. (2025). Compound Summary: 2-(Chloromethyl)-4-methoxy-3-methylpyridine.[1][4][5][6] National Library of Medicine. 5

  • Google Patents. (2014). CN103664886A - Preparation method of Rabeprazole Intermediate. 7

  • BenchChem. (2025).[8] Comparative Guide: Chlorinated Pyridine Derivatives. 8

  • Pipzine Chemicals. (2025). Chemical Properties of 2-chloromethyl-4-methoxy-3-methyl-pyridine. 9

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Rabeprazole from 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, in-depth technical guide for the synthesis of Rabeprazole, a proton pump inhibitor (PPI) used to treat gastric acid-related disorders.[1][2] The protocol outlines a robust and well-documented synthetic route commencing from the key starting material, 2-Chloro-4-methoxy-3-methylpyridine. The synthesis involves two primary transformations: a nucleophilic substitution to form the thioether intermediate, followed by a controlled oxidation to yield Rabeprazole. This guide is designed to provide researchers with not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanism. All procedures are grounded in established chemical literature to ensure scientific integrity and trustworthiness.

Introduction and Scientific Background

Rabeprazole is a substituted benzimidazole derivative that effectively suppresses gastric acid secretion by inhibiting the H+/K+-ATPase enzyme system, commonly known as the proton pump, in gastric parietal cells.[3][4] Its synthesis is a topic of significant interest in medicinal and process chemistry. The pathway detailed herein begins with a commercially available pyridine derivative and couples it with 2-mercapto-1H-benzimidazole.

The core of this synthesis relies on two fundamental organic reactions:

  • Formation of a Thioether Linkage: This step involves the condensation of this compound hydrochloride with 2-mercapto-1H-benzimidazole. This is a classic Williamson ether synthesis analogue, where a thiolate anion acts as the nucleophile.

  • Selective Oxidation: The resulting thioether, known as Rabeprazole sulfide, is then carefully oxidized to the corresponding sulfoxide, which is the active Rabeprazole molecule.[1][4] Controlling this oxidation is critical to prevent the formation of the over-oxidized sulfone byproduct.[5]

This document provides detailed protocols for each of these critical steps, culminating in the formation of Rabeprazole base, which can then be converted to its more stable sodium salt.

Overall Synthetic Workflow

The synthesis of Rabeprazole from this compound is a sequential process. The logical flow from starting materials to the final active pharmaceutical ingredient (API) is illustrated below.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Salt Formation SM1 2-Chloro-4-methoxy- 3-methylpyridine HCl Intermediate Rabeprazole Sulfide (Thioether Intermediate) SM1->Intermediate Nucleophilic Substitution SM2 2-Mercapto-1H- benzimidazole SM2->Intermediate Nucleophilic Substitution Base NaOH / Ethanol or Water Base->Intermediate Nucleophilic Substitution Oxidant m-CPBA / Dichloromethane Product Rabeprazole (Sulfoxide Base) Intermediate->Product Selective Oxidation Salt Rabeprazole Sodium Product->Salt Deprotonation Na_Base NaOH / Solvent

Caption: Overall workflow for the synthesis of Rabeprazole Sodium.

Mechanistic Insights and Rationale

Step 1: Thioether Formation via Nucleophilic Substitution

The initial condensation reaction is a cornerstone of the synthesis. The reaction proceeds via an SN2 mechanism.

  • Generation of the Nucleophile: 2-Mercapto-1H-benzimidazole is weakly acidic. In the presence of a strong base like sodium hydroxide, the thiol proton is abstracted to form a highly nucleophilic thiolate anion.

  • Nucleophilic Attack: This thiolate anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. The chloride ion is displaced as the leaving group, forming the stable carbon-sulfur bond of the thioether intermediate.[1][4]

  • Choice of Reagents:

    • Base: Sodium hydroxide is a cost-effective and efficient base for generating the thiolate.[1]

    • Solvent: Ethanol or water can be used as the solvent. Aqueous media offer environmental advantages and are effective for this condensation.[1][4]

G cluster_Thiolate 1. Nucleophile Generation cluster_Attack 2. Nucleophilic Attack (SN2) Thiol 2-Mercaptobenzimidazole Base OH⁻ Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate + Base->Thiolate + Electrophile 2-Chloro-4-methoxy- 3-methylpyridine Thiolate->Electrophile Attacks -CH₂Cl Transition [Transition State] Electrophile->Transition Product Rabeprazole Sulfide Transition->Product Cl⁻ leaves

Caption: Mechanism of nucleophilic substitution for thioether formation.

Step 2: Selective Oxidation to Sulfoxide

The conversion of the thioether to the sulfoxide is the most critical step, as it creates the chiral center (at the sulfur atom) and the active pharmacophore.

  • Oxidizing Agent: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[4][6] It allows for a controlled oxidation at low temperatures. Other reagents like hydrogen peroxide or sodium hypohalites have also been reported.[4][7]

  • Controlling Over-oxidation: The primary challenge is preventing the further oxidation of the desired sulfoxide (Rabeprazole) to the corresponding sulfone, an inactive impurity.[5] This is achieved by:

    • Stoichiometry: Using a slight excess (e.g., 1.0-1.1 equivalents) of the oxidizing agent.

    • Temperature Control: Running the reaction at low temperatures (e.g., 5-10 °C) slows down the rate of the second oxidation, allowing the reaction to be stopped once the thioether is consumed.[6]

  • Solvent Choice: Dichloromethane or chloroform are common solvents as they are relatively inert to the oxidizing agent and readily dissolve the thioether intermediate.[6]

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Rabeprazole Sulfide

(2-(((4-(3-methoxypropoxy)-3-methyl-2-pyridinyl)methyl)thio)-1H-benzimidazole)

This protocol is adapted from procedures described in the patent literature.[1][4]

Materials:

  • 2-Mercapto-1H-benzimidazole

  • Sodium hydroxide (NaOH)

  • 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride

  • Purified Water

  • Ethanol (optional, for recrystallization)

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Molar Ratio
2-Mercapto-1H-benzimidazole150.2015.01001.0
Sodium Hydroxide40.008.02002.0
2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine HCl266.1627.2102~1.02
Purified Water18.02500 mL--

Procedure:

  • Suspend 2-Mercapto-1H-benzimidazole (15.0 g) and sodium hydroxide (8.0 g) in purified water (500 mL) in a suitable reaction vessel equipped with a magnetic stirrer.

  • Stir the mixture at room temperature (20-30 °C) to form the sodium salt of the mercaptan.

  • Slowly add 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (27.2 g) to the suspension over 30 minutes. A slight exotherm may be observed.

  • Continue stirring the reaction mass for 2-3 hours at 20-30 °C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a solid precipitate will have formed. Filter the solid product using a Buchner funnel.

  • Wash the filter cake with cold purified water (2 x 50 mL) to remove inorganic salts.

  • The wet material can be taken directly to the next step or dried in a vacuum oven at 45-50 °C to yield the title compound as an off-white solid.[1]

Protocol 2: Synthesis of Rabeprazole (Oxidation)

This protocol utilizes m-CPBA for a controlled oxidation.[5][6]

Materials:

  • Rabeprazole Sulfide (from Protocol 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Rabeprazole Sulfide357.4710.028.01.0
m-CPBA (77%)172.575.022.3 (active)~1.1
Dichloromethane84.93100 mL--

Procedure:

  • Dissolve Rabeprazole Sulfide (10.0 g) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and place it in an ice-water bath to cool to 5-10 °C.

  • In a separate beaker, dissolve m-CPBA (5.0 g of 77% grade) in dichloromethane (50 mL).

  • Add the m-CPBA solution dropwise to the cooled solution of the sulfide over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 5-10 °C for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) to quench any unreacted m-CPBA and remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with water (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude Rabeprazole base.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/ether) to yield pure Rabeprazole as a solid.

Protocol 3: Conversion to Rabeprazole Sodium

The final step involves converting the Rabeprazole base to its sodium salt for improved stability and solubility.[8]

Materials:

  • Rabeprazole Base (from Protocol 2)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether (or other suitable anti-solvent)

Procedure:

  • Dissolve Rabeprazole base (e.g., 10.0 g, 27.8 mmol) in ethanol (100 mL).

  • Prepare a solution of sodium hydroxide (1.1 g, 27.5 mmol) in a minimal amount of water and add it to the ethanolic solution of Rabeprazole.

  • Stir the mixture for 1 hour at room temperature.

  • Concentrate the solution under reduced pressure to a thick mass.

  • Add diethyl ether (200 mL) to the residue and stir vigorously. The sodium salt will precipitate out of the solution.

  • Filter the solid, wash with a small amount of diethyl ether, and dry under vacuum at 40 °C to yield Rabeprazole sodium.[8]

Summary of Reaction Parameters

StepKey ReactantsSolvent(s)Base / ReagentTemp. (°C)Time (h)Typical Yield
1: Condensation 2-Mercaptobenzimidazole, 2-Chloromethylpyridine HClWaterSodium Hydroxide20 - 302 - 3>85%
2: Oxidation Rabeprazole SulfideDichloromethanem-CPBA5 - 101 - 2~80%
3: Salt Formation Rabeprazole BaseEthanol / Diethyl EtherSodium Hydroxide251>95%

References

  • An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]

  • Rabeprazole - Wikipedia. Wikipedia. [Link]

  • US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors.
  • US8071781B2 - Process for preparing rabeprazole sodium.
  • AN IMPROVED PROCESS FOR THE MANUFACTURE OF RABEPRAZOLE SODIUM - Patent 1869015. EPO. [Link]

  • Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • Stable Rabeprazole Sodium Preparation | PDF | Freeze Drying | Pharmaceutical Formulation. Scribd. [Link]

  • WO2014091450A1 - Process for the preparation of rabeprazole.
  • Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. [Link]

  • 2-[[(4-Methoxy-3-Methyl-2-Pyridinyl)methyl]thio]-6-(1H-Pyrrol-1-yl)-1H-Benzimidazole. Chemical Register. [Link]

  • Synthesis of degradants and impurities of rabeprazole. Semantic Scholar. [Link]

  • ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. [Link]

  • (PDF) an efficient synthesis fo rabeprazole. ResearchGate. [Link]

  • 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. Prime Scholars. [Link]

  • Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • CN101805327B - Rabeprazole sodium compound and novel preparation method thereof.
  • KR100771655B1 - Labeprazole and its preparation method.
  • NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212. EPO. [Link]

  • WO 2009/116072 A2. WIPO. [Link]

  • 2-(((4-Methoxy-3-methyl-2-pyridinyl)methyl)thio)-6-(trifluoromethyl)-1H-benzimidazole. PubChem. [Link]

  • CN106674198A - Preparation method for key intermediate rabeprazole thioether.
  • Rabeprazole Impurities | 117976-89-3 Certified Reference Substance. Alfa Omega Pharma. [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. [Link]

  • CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • CAS No : 117976-89-3| Product Name : Rabeprazole - API. Pharmaffiliates. [Link]

  • Rabeprazole | CAS:117976-89-3 | High Purity. BioCrick. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. [Link]

  • Synthesis of Metabolites and Related Substances of Rabeprazole, an Anti-Ulcerative Drug. Taylor & Francis Online. [Link]

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Strategic Nucleophilic Substitution of 2-Chloro-4-methoxy-3-methylpyridine: Conditions and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals:

Abstract

This technical guide provides a comprehensive overview of the reaction conditions and detailed protocols for nucleophilic substitution on 2-chloro-4-methoxy-3-methylpyridine, a key heterocyclic building block in medicinal chemistry. We delve into the mechanistic underpinnings of both classical Nucleophilic Aromatic Substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to facilitate the synthesis of diverse pyridine derivatives. Protocols for C-N, C-C, and C-S bond formation are presented, supported by mechanistic diagrams, data tables, and troubleshooting advice to ensure procedural robustness and reproducibility.

Introduction: The Strategic Value of a Substituted Pyridine Core

This compound is a highly valuable scaffold in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility is derived from the inherent electronic properties of the pyridine ring and the specific arrangement of its substituents. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack.[1] This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, where the nitrogen atom can effectively stabilize the negative charge of the reaction intermediate through resonance.[2]

The chlorine atom at the C-2 position serves as an excellent leaving group, while the methoxy and methyl groups at the C-4 and C-3 positions, respectively, provide electronic and steric modulation. This unique combination allows for selective and high-yield transformations, making it a cornerstone intermediate in the synthesis of various therapeutic agents, including proton pump inhibitors like Omeprazole and Rabeprazole.[3][4]

This guide will explore the primary pathways for derivatization: direct nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing detailed, actionable protocols for each.

Mechanistic Foundations: SNAr vs. Palladium Catalysis

The choice of reaction conditions hinges on the nature of the nucleophile and the desired transformation. Understanding the underlying mechanisms is critical for experimental design and optimization.

The SNAr Pathway: An Addition-Elimination Route

The classical SNAr mechanism is a two-step process well-suited for reactions with strong nucleophiles like amines, alkoxides, and thiolates.[5][6]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C-2 position, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][6] The aromaticity of the pyridine ring is temporarily disrupted during this step.[5]

  • Leaving Group Elimination: The aromaticity is restored as the chloride ion is expelled, yielding the final substituted product.

The stability of the Meisenheimer intermediate is the determining factor for the reaction's feasibility.[2] The pyridine nitrogen plays a crucial role by delocalizing the negative charge, making the ring more susceptible to this reaction pathway compared to a standard chlorobenzene.[1][2]

Caption: The SNAr mechanism proceeds via a resonance-stabilized intermediate.

Palladium-Catalyzed Cross-Coupling: Expanding the Scope

For less nucleophilic partners, such as arylboronic acids or many aryl amines, the SNAr pathway is often too slow or fails entirely. In these cases, palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are indispensable.[7][8][9] These reactions proceed through a catalytic cycle involving a palladium complex.

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling amines with aryl halides. It is highly effective for a wide range of amines, including those that are poor nucleophiles.[9][10] The key challenge is the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is often the rate-limiting step.[7]

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling organoboron compounds with aryl halides. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups.[11]

These catalytic methods have revolutionized modern synthesis by providing reliable access to complex molecular architectures that were previously difficult to obtain.

Application Protocols and Experimental Design

The following protocols are designed to be robust and reproducible. The causality behind key experimental choices is explained to empower researchers to adapt these methods to their specific needs.

C-N Bond Formation: Amination Reactions
  • Rationale: This protocol leverages the intrinsic reactivity of the 2-chloropyridine. A high-boiling polar aprotic solvent is used to ensure sufficient thermal energy to overcome the activation barrier, while the base neutralizes the HCl generated in situ. This method is cost-effective and avoids the use of expensive metal catalysts.

  • Step-by-Step Methodology:

    • To a sealed reaction vessel, add this compound (1.0 eq.), morpholine (1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and dimethyl sulfoxide (DMSO, 0.2 M).

    • Purge the vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes.

    • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Rationale: Aryl amines are poor nucleophiles, necessitating a palladium catalyst. A pre-catalyst (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos) are used to create the active Pd(0) species in situ.[7][12] This active catalyst facilitates the challenging oxidative addition of the aryl chloride. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the aniline and facilitate the catalytic cycle.[7] The reaction must be performed under strictly anhydrous and inert conditions as oxygen and water can deactivate the catalyst.[7]

  • Step-by-Step Methodology:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq.).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add this compound (1.0 eq.) and the aniline derivative (1.2 eq.) followed by anhydrous, degassed toluene (0.1 M).

    • Heat the reaction mixture to 100-110 °C and stir for 8-16 hours. Monitor progress by LC-MS.

    • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and filter the mixture through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the residue via column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(Cl)L₂ Pd0->OA Oxidative Addition Amide Ar-Pd(II)(NR'₂)L₂ OA->Amide Ligand Exchange Amide->Pd0 Reductive Elimination Product Ar-NR'₂ Amide->Product BaseH Base-H⁺ + Cl⁻ Amide->BaseH          ArCl Ar-Cl ArCl->OA Amine HNR'₂ + Base Amine->OA

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

C-C Bond Formation: Suzuki-Miyaura Coupling
  • Rationale: This reaction is a powerful tool for constructing biaryl linkages. A palladium catalyst, often with phosphine ligands like PPh₃, facilitates the coupling. A base (e.g., Na₂CO₃, K₃PO₄) is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[11] A two-phase solvent system like toluene/water or dioxane/water is commonly used to dissolve both the organic and inorganic reagents.

  • Step-by-Step Methodology:

    • In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.3 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%).

    • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq.) and a solvent such as toluene or 1,4-dioxane (0.15 M).

    • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

    • Heat the reaction to 90-100 °C under an inert atmosphere and stir for 6-12 hours. Monitor progress by TLC or LC-MS.

    • After cooling, dilute the mixture with water and ethyl acetate.

    • Separate the layers. Extract the aqueous phase with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or recrystallization.

Suzuki_Cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)(Cl)L₂ Pd0->OA Oxidative Addition TM Ar-Pd(II)-Ar'L₂ OA->TM Transmetalation TM->Pd0 Reductive Elimination Product Ar-Ar' TM->Product ArCl Ar-Cl ArCl->OA Boronic Ar'-B(OH)₂ + Base Boronic->OA

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C-S Bond Formation: Thiolation
  • Rationale: Thiols are generally excellent nucleophiles, especially after deprotonation to the corresponding thiolate. This reaction typically proceeds smoothly under SNAr conditions. A strong base like sodium hydride is used to quantitatively generate the thiolate anion. Anhydrous polar aprotic solvents like DMF or THF are ideal for this transformation.

  • Step-by-Step Methodology:

    • To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and suspend it in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the desired thiol (1.1 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of this compound (1.0 eq.) in anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Summary of Reaction Conditions and Troubleshooting

The selection of the appropriate reaction conditions is paramount for success. The table below summarizes the key parameters for the discussed transformations.

Reaction TypeNucleophile ClassKey ReagentsTypical BaseSolventTemp. (°C)Key Considerations
SNAr Amination Aliphatic AminesNoneK₂CO₃, Cs₂CO₃DMSO, NMP120-150Good for strong, non-basic nucleophiles. High temperatures are often required.
Buchwald-Hartwig Aryl/Heteroaryl AminesPd₂(dba)₃, XantphosNaOtBu, K₃PO₄Toluene, Dioxane80-110Requires strictly inert and anhydrous conditions. Ligand choice is critical.[7]
Suzuki-Miyaura Boronic Acids/EstersPd(PPh₃)₄, Pd(dppf)Cl₂Na₂CO₃, K₃PO₄Toluene/H₂O, Dioxane80-100Base is essential for boronic acid activation.[11] Sensitive to oxygen.
SNAr Thiolation ThiolsNoneNaH, K₂CO₃DMF, THF0 - RTHighly efficient for generating C-S bonds. Requires anhydrous conditions with NaH.

Common Troubleshooting Insights:

  • Low or No Conversion in Cross-Coupling:

    • Cause: Inactive catalyst or poor ligand choice. Oxygen contamination.

    • Solution: Use a fresh palladium source or a more robust pre-catalyst. Ensure the system is rigorously degassed and under a positive pressure of inert gas. Use scrupulously dry and degassed solvents. For difficult substrates, consider increasing catalyst loading to 5 mol%.[7]

  • Hydrodehalogenation Side Product (-Cl replaced by -H):

    • Cause: Presence of water or other protic sources, or a side-reaction pathway from the catalytic cycle.

    • Solution: Ensure all reagents and solvents are anhydrous. Using a slight excess of the coupling partner can sometimes suppress this pathway.[7]

  • Failure of SNAr Reaction:

    • Cause: Insufficient temperature or a nucleophile that is too weak.

    • Solution: Increase the reaction temperature. If this fails, switch to a more polar solvent like NMP or consider a palladium-catalyzed approach.

Conclusion

This compound is a versatile and valuable intermediate in synthetic organic chemistry. A thorough understanding of the principles of nucleophilic aromatic substitution and transition-metal catalysis enables the rational design of synthetic routes to a vast array of functionalized pyridine derivatives. By carefully selecting the reaction conditions—be it the high-temperature SNAr for strong nucleophiles or the sophisticated palladium-catalyzed cross-coupling for more challenging transformations—researchers can efficiently and predictably access novel chemical matter crucial for the advancement of drug discovery and development programs.

References

  • Title: Nucleophilic aromatic substitutions Source: YouTube URL: [Link]

  • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL: [Link]

  • Title: (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Source: YouTube URL: [Link]

  • Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Organic Letters URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride Source: Quick Company URL: [Link]

  • Title: Biaryl Phosphane Ligands in Palladium-Catalyzed Amination Source: PubMed URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki coupling of different chloropyridines with phenylboronic acids Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters Source: Scholarship @ Claremont URL: [Link]

  • Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Source: ResearchGate URL: [Link]

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Application Notes & Protocols: Strategic Coupling of 2-Chloro-4-methoxy-3-methylpyridine with 2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of 2-((4-methoxy-3-methylpyridin-2-yl)thio)-1H-benzo[d]imidazole, a critical scaffold in medicinal chemistry. The coupling of 2-chloro-4-methoxy-3-methylpyridine with 2-mercaptobenzimidazole represents a cornerstone reaction in the construction of various pharmacologically active agents, most notably as a key intermediate for proton pump inhibitors (PPIs).[1] This guide elucidates the underlying reaction mechanism, provides a robust, step-by-step protocol, and offers insights into the causality behind experimental choices to ensure reproducibility and success.

Scientific Foundation & Mechanistic Rationale

The formation of the thioether linkage between the pyridine and benzimidazole moieties proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is fundamental in organic synthesis for creating carbon-sulfur bonds, which are prevalent in a multitude of pharmaceutical compounds.[2][3]

Core Principles:

  • Nucleophile Activation: The reaction is initiated by the deprotonation of the thiol group (-SH) on 2-mercaptobenzimidazole. In the presence of a suitable base, such as sodium hydroxide (NaOH), the acidic thiol proton is abstracted to form a highly nucleophilic thiolate anion. The ambident nature of the 2-mercaptobenzimidazole anion allows for potential N- or S-alkylation, but under these conditions, the more nucleophilic sulfur atom preferentially attacks.[4][5]

  • Electrophilic Partner: this compound serves as the electrophile. The electron-withdrawing nature of the pyridine ring nitrogen and the chloro-substituent renders the carbon atom at the C2 position electron-deficient and thus susceptible to nucleophilic attack.

  • Substitution and Product Formation: The generated thiolate anion attacks the electrophilic carbon of the pyridine ring, displacing the chloride leaving group. This addition-elimination sequence results in the formation of the stable thioether bond, yielding the desired product.

The entire mechanistic sequence is visualized below.

Reaction_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Nucleophilic Attack 2_Mercaptobenzimidazole 2-Mercaptobenzimidazole Thiolate Benzimidazole Thiolate (Nucleophile) 2_Mercaptobenzimidazole->Thiolate + OH⁻ Base NaOH (Base) Pyridine This compound (Electrophile) Product 2-((4-methoxy-3-methylpyridin-2-yl)thio)-1H-benzo[d]imidazole (Thioether Product) Thiolate->Product Attacks C-Cl bond Pyridine->Product Chloride Cl⁻ Product->Chloride Displaces

Caption: SNAr mechanism for the thioether synthesis.

Detailed Experimental Protocol

This protocol is designed for reliability and high yield, based on established synthetic routes for analogous structures.[6][7] It incorporates self-validating checkpoints, such as reaction monitoring, to ensure procedural integrity.

Materials and Reagents
ReagentCAS No.Molecular FormulaMol. Weight ( g/mol )Notes
This compound133627-45-9C₇H₈ClNO157.60Electrophile, handle with care.
2-Mercaptobenzimidazole583-39-1C₇H₆N₂S150.20Nucleophile.
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Base, corrosive.
Methanol (MeOH), Anhydrous67-56-1CH₄O32.04Reaction solvent.
Deionized Water (H₂O)7732-18-5H₂O18.02For precipitation and washing.
Ethyl Acetate141-78-6C₄H₈O₂88.11TLC eluent component.
n-Hexane110-54-3C₆H₁₄86.18TLC eluent component.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Thermometer

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Setup & Execution:

  • Inert Atmosphere: Assemble the three-neck flask with the reflux condenser, dropping funnel, and nitrogen inlet. Purge the system with dry nitrogen for 10-15 minutes. Establishing an inert atmosphere is crucial to prevent potential side oxidations of the thiol.

  • Solvent and Base: Charge the flask with methanol (100 mL). With gentle stirring, add sodium hydroxide pellets (1.8 g, 45 mmol, 1.05 eq.). Stir until the NaOH is completely dissolved. The dissolution is exothermic; allow the solution to cool to room temperature.

  • Nucleophile Addition: Add 2-mercaptobenzimidazole (6.4 g, 42.6 mmol, 1.0 eq.) to the methanolic NaOH solution. Stir for 20 minutes at room temperature to ensure complete formation of the sodium thiolate salt. The solution should become clear.

  • Electrophile Addition: Dissolve this compound (6.7 g, 42.5 mmol, 1.0 eq.) in methanol (20 mL) in the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes. A controlled addition is vital to manage any exotherm and prevent potential side reactions.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to 45-50°C. Maintain this temperature with stirring for 2-3 hours.[6] The choice of a mild temperature ensures a sufficient reaction rate without promoting degradation of reactants or products.

  • Monitoring Progress: Monitor the reaction's progress using TLC (e.g., eluent system: 1:1 Ethyl Acetate/Hexane). Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (typically the pyridine derivative).

Work-up and Isolation:

  • Cooling & Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly add deionized water (150 mL) to the flask with vigorous stirring. The product is sparingly soluble in this aqueous methanol mixture and will precipitate out as a solid.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid cake thoroughly with deionized water (2 x 50 mL) to remove any inorganic salts (like NaCl) and residual methanol.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. A typical yield is in the range of 95-98%.[6]

Characterization

The identity and purity of the final product, 2-((4-methoxy-3-methylpyridin-2-yl)thio)-1H-benzo[d]imidazole, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the coupled structure.

  • Mass Spectrometry: To verify the molecular weight (Expected [M+H]⁺: 286.09 g/mol ).

  • Melting Point: To assess purity.

Workflow and Data Summary

The entire experimental process can be streamlined into a logical workflow.

Experimental_Workflow cluster_setup Preparation cluster_reaction Reaction cluster_workup Isolation A 1. Assemble & Purge Apparatus with N₂ B 2. Dissolve NaOH in Methanol A->B C 3. Add 2-Mercaptobenzimidazole (Form Thiolate) B->C D 4. Add Pyridine Derivative Solution Dropwise C->D E 5. Heat to 45-50°C for 2-3 hours D->E F 6. Monitor by TLC E->F G 7. Cool & Precipitate with Water F->G H 8. Filter Product G->H I 9. Wash with Water H->I J 10. Dry under Vacuum I->J

Caption: Step-by-step experimental workflow diagram.

Table of Key Reaction Parameters:

ParameterValue / ConditionRationale
Stoichiometry (Pyr:Thiol:Base)~1 : 1 : 1.05A slight excess of base ensures complete deprotonation of the thiol.
SolventAnhydrous MethanolExcellent solubility for reactants and the intermediate thiolate salt.[6]
BaseSodium Hydroxide (NaOH)Strong, cost-effective base for efficient thiolate formation.[6][8]
Temperature45-50 °CBalances reaction rate and stability, preventing potential decomposition.[6]
Reaction Time2-3 hours (or until completion by TLC)Sufficient time for the reaction to proceed to completion under these conditions.
Work-upPrecipitation with waterSimple and effective method for isolating the water-insoluble product.[6]
Expected Yield>95%The reaction is typically high-yielding and clean.[6]

Conclusion & Broader Impact

The coupling of substituted pyridines with benzimidazole thiols is a robust and highly efficient transformation critical to the pharmaceutical industry. The resulting benzimidazole thioether scaffold is a privileged structure found in numerous drugs, acting as a versatile building block for further chemical modification.[9][10][11] The protocol detailed herein provides a reliable and scalable method for synthesizing a key intermediate, enabling further research and development in areas such as gastroenterology and oncology.[1][12] Adherence to the procedural details and understanding the chemical principles involved are paramount to achieving high yields and purity.

References

  • Benchchem. Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers.
  • ResearchGate. Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2013).
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019).
  • PubMed. Synthesis and cytotoxic evaluation of novel 2-(4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-ylthio)-1H-benzo[d]imidazole derivatives.
  • RSC Publishing. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major....
  • PMC. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.
  • ResearchGate. Synthesis and Medicinal Applications of Benzimidazoles: An Overview.
  • RSC Publishing. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles.
  • Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Google Patents. CN111303018A - Synthetic method of omeprazole intermediate.
  • Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.
  • Bentham Science. Synthesis and Medicinal Applications of Benzimidazoles: An Overview.
  • Medicinal chemistry of benzimidazole, a versatile pharmacophore.
  • Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry.
  • ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry.

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Application Notes & Protocols: Catalytic Functionalization of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-chloro-4-methoxy-3-methylpyridine scaffold is a privileged heterocyclic building block in modern drug discovery, forming the core of numerous active pharmaceutical ingredients (APIs). Its utility, however, is contingent on the selective and efficient functionalization of the C2-position, which is occupied by a moderately reactive chlorine atom. This guide provides a comprehensive overview of robust, palladium-catalyzed cross-coupling methodologies for the derivatization of this key intermediate. We delve into the mechanistic rationale behind catalyst and ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-tested, step-by-step protocols for researchers in medicinal chemistry and process development. The protocols are designed to be self-validating, complete with troubleshooting guides to address common challenges such as low conversion and competing side reactions.

Strategic Overview: The Chemistry of a Versatile Pyridine Intermediate

The pyridine ring is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] The specific substrate, this compound, presents a unique electronic landscape. The nitrogen atom at position 1 acts as an electron sink, rendering the C2 and C4 positions electron-deficient.[2] This electronic pull makes the C2-Cl bond susceptible to oxidative addition by a low-valent palladium catalyst, the crucial first step in most cross-coupling reactions.

While aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, the electronic activation provided by the pyridine nitrogen facilitates their use in modern catalytic systems.[2][3] The challenge lies in selecting a catalytic system potent enough to cleave the C-Cl bond efficiently without requiring excessively harsh conditions that could degrade complex substrates. The choice of a palladium source, and more critically, the phosphine ligand, is paramount to achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands are essential for promoting the rate-limiting oxidative addition step and facilitating the final reductive elimination.[2][4]

This guide will focus on three indispensable transformations for derivatizing the C2 position:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.

  • Buchwald-Hartwig Amination: For the critical installation of nitrogen-based functional groups (C–N bond formation).

  • Sonogashira Coupling: For introducing alkyne moieties (C–C(sp) bond formation).

cluster_input Starting Material cluster_reactions Catalytic Functionalization Pathways cluster_output Functionalized Products Start This compound Suzuki Suzuki-Miyaura (C-C Coupling) Start->Suzuki   Pd Catalyst   Boronic Acid/Ester, Base Buchwald Buchwald-Hartwig (C-N Coupling) Start->Buchwald   Pd Catalyst   Amine, Base Sonogashira Sonogashira (C-C Coupling) Start->Sonogashira   Pd/Cu Catalysts   Terminal Alkyne, Base Prod_Aryl 2-Aryl/Alkyl Pyridines Suzuki->Prod_Aryl Prod_Amine 2-Amino Pyridines Buchwald->Prod_Amine Prod_Alkyne 2-Alkynyl Pyridines Sonogashira->Prod_Alkyne

Figure 1: Core catalytic strategies for functionalizing the 2-chloro-pyridine intermediate.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5][6] For chloropyridine substrates, the key is a highly active catalyst that can overcome the sluggish oxidative addition of the C-Cl bond.[7]

Causality Behind Component Selection:

  • Palladium Pre-catalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern palladacycle pre-catalysts (e.g., G3-XPhos) are often preferred. They rapidly form the active monoligated Pd(0) species upon exposure to base, leading to more consistent and efficient reactions.[4]

  • Ligand: The choice of ligand is critical. For aryl chlorides, bulky and electron-rich biaryl monophosphine ligands such as XPhos, RuPhos, or SPhos are required. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[2][8]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex to facilitate transmetalation.[6][7] Strong bases like K₃PO₄ or Cs₂CO₃ are commonly used in a mixed solvent system with water.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Ar = 2-(4-methoxy-3-methyl)pyridyl Ar' = Coupling Partner Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) TM_Complex L-Pd(II)(Ar)(Ar') OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

Objective: To synthesize 2-Aryl-4-methoxy-3-methylpyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents

Reagent M.W. Amount Moles Equiv.
This compound 157.60 158 mg 1.0 mmol 1.0
Arylboronic Acid - 1.2 mmol 1.2 mmol 1.2
Pd₂(dba)₃ 915.72 23 mg 0.025 mmol 0.025
SPhos 410.48 41 mg 0.10 mmol 0.10
K₃PO₄ 212.27 425 mg 2.0 mmol 2.0
1,4-Dioxane - 4.0 mL - -

| Water | - | 1.0 mL | - | - |

Step-by-Step Methodology:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), SPhos (0.10 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting:

  • Low Conversion: Increase catalyst loading to 5 mol%, use a more active pre-catalyst (e.g., XPhos-G3-Pd), or increase the reaction temperature to 110 °C. Ensure solvents are thoroughly degassed.

  • Protodeboronation of Boronic Acid: Ensure the base is of high quality and the reaction is run under a strictly inert atmosphere.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is notoriously difficult using classical methods.[9][10] The reaction is highly sensitive to the choice of catalyst, ligand, and base. For an electron-deficient substrate like 2-chloropyridine, the oxidative addition is challenging, and the potential for catalyst inhibition by the pyridine nitrogen must be managed.[2][11]

Causality Behind Component Selection:

  • Palladium Pre-catalyst: Palladacycle pre-catalysts are highly recommended for C-Cl amination as they provide a reliable and rapid initiation of the catalytic cycle.[2]

  • Ligand: Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) are essential.[2] They create a coordinatively unsaturated, electron-rich Pd(0) species that is reactive enough to engage the C-Cl bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation.[2][4] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates but often require higher temperatures and more active catalysts.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Cycle Ar = 2-(4-methoxy-3-methyl)pyridyl Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Coord [L-Pd(II)(Ar)(HNR¹R²)]⁺Cl⁻ OA_Complex->Amine_Coord Amine Binding (R¹R²NH) Amido_Complex L-Pd(II)(Ar)(NR¹R²) Amine_Coord->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination

Figure 3: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

Objective: To synthesize a 2-(dialkylamino)-4-methoxy-3-methylpyridine via palladium-catalyzed C-N cross-coupling.

Materials & Reagents

Reagent M.W. Amount Moles Equiv.
This compound 157.60 158 mg 1.0 mmol 1.0
Secondary Amine (e.g., Morpholine) 87.12 105 mg 1.2 mmol 1.2
RuPhos-G3-Pd 852.78 17 mg 0.02 mmol 0.02
Sodium tert-butoxide (NaOtBu) 96.10 135 mg 1.4 mmol 1.4

| Toluene | - | 5.0 mL | - | - |

Step-by-Step Methodology:

  • Reaction Setup (Glovebox): Due to the air and moisture sensitivity of the catalyst and base, it is highly recommended to set up this reaction in a glovebox. Add this compound (1.0 mmol), RuPhos-G3-Pd (0.02 mmol), and NaOtBu (1.4 mmol) to a dry vial equipped with a stir bar.

  • Reagent Addition: Add toluene (5.0 mL) followed by the secondary amine (1.2 mmol).

  • Reaction: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated heating block at 100 °C and stir for 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl (10 mL). Dilute with ethyl acetate (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting:

  • Hydrodehalogenation Side Product: This occurs when the C-Cl bond is reduced to a C-H bond. It is often caused by trace water.[2] Ensure all reagents, solvents, and glassware are scrupulously dry. Using a pre-catalyst can also minimize this side reaction.

  • No Reaction: Confirm the activity of your palladium source and the purity of the ligand. Ensure the base is fresh and has been handled under inert conditions. For very challenging amines, a different ligand (e.g., BrettPhos) may be required.

Sonogashira Coupling: Accessing Alkynyl Pyridines

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing a versatile alkyne handle for further synthetic manipulations (e.g., click chemistry, reductions). The reaction classically uses a dual catalytic system of palladium and a copper(I) co-catalyst.[12][13][14]

Causality Behind Component Selection:

  • Palladium Catalyst: Standard Pd(0) sources like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient, as the overall catalytic cycle is quite efficient.[12]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the workhorse co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[12][15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[12][16]

Catalytic Cycles: Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(Cl) Pd0->PdII_halide Oxidative Addition (Ar-Cl) PdII_alkyne Ar-Pd(II)L₂(C≡CR) PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Ar-C≡CR PdII_alkyne->Product Cu_acetylide Cu-C≡CR Cu_acetylide->PdII_halide Supplies Acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide Base, Cu(I)Cl

Figure 4: The dual catalytic cycles of the Sonogashira reaction.

Protocol 3: Copper-Catalyzed Sonogashira Coupling

Objective: To synthesize 4-methoxy-3-methyl-2-(phenylethynyl)pyridine.

Materials & Reagents

Reagent M.W. Amount Moles Equiv.
This compound 157.60 158 mg 1.0 mmol 1.0
Phenylacetylene 102.14 123 mg 1.2 mmol 1.2
PdCl₂(PPh₃)₂ 701.90 35 mg 0.05 mmol 0.05
Copper(I) Iodide (CuI) 190.45 10 mg 0.05 mmol 0.05
Triethylamine (TEA) 101.19 5 mL - Solvent

| Tetrahydrofuran (THF) | - | 5 mL | - | Solvent |

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add degassed THF (5 mL) and degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (1.2 mmol).

  • Reaction: Stir the mixture at 60 °C for 6-12 hours. The formation of triethylammonium chloride salt is often visible as a precipitate.

  • Work-up: After cooling, dilute the mixture with diethyl ether (30 mL) and filter through a pad of Celite® to remove salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the product.

Troubleshooting:

  • Homocoupling of Alkyne (Glaser coupling): This side reaction can be minimized by ensuring the reaction is run under strictly anaerobic conditions. If it persists, consider a "copper-free" Sonogashira protocol, which typically requires a more specialized palladium/ligand system but avoids this issue.

  • Slow Reaction: For less reactive aryl chlorides, higher temperatures (80-100 °C) may be necessary. Ensure the CuI source is fresh and not oxidized (it should be off-white, not green/brown).

Conclusion

The functionalization of this compound is readily achievable through a suite of powerful palladium-catalyzed cross-coupling reactions. Success hinges on a rational approach to catalyst system selection, tailored to the specific bond being formed (C-C or C-N) and the inherent reactivity of the C-Cl bond. By employing modern, highly active catalysts with sterically demanding, electron-rich ligands, researchers can efficiently generate a diverse library of substituted pyridines. The protocols provided herein serve as robust starting points for laboratory synthesis, enabling the rapid advancement of discovery programs that rely on this critical heterocyclic scaffold.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC Source: National Center for Biotechnology Information URL: [Link]

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Application Notes and Protocols: N-Oxidation of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Chloro-4-methoxy-3-methylpyridine N-oxide

In the landscape of pharmaceutical synthesis, substituted pyridine N-oxides are invaluable intermediates. Their unique electronic properties, which differ significantly from their parent pyridine bases, unlock novel synthetic pathways for functionalization of the heterocyclic ring.[1][2] Specifically, this compound N-oxide is a critical building block in the synthesis of several proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. Its preparation via N-oxidation is a foundational step that dictates the efficiency and scalability of the overall drug manufacturing process.[3][4]

This guide provides an in-depth analysis and detailed protocols for the N-oxidation of this compound. Moving beyond a simple recitation of steps, we will explore the mechanistic underpinnings of the reaction, justify the selection of reagents, and present validated, step-by-step procedures suitable for research and process development environments.

Core Principles: The Chemistry of Pyridine N-Oxidation

The N-oxidation of a pyridine derivative is a classic example of nucleophilic attack. The lone pair of electrons on the pyridine nitrogen atom acts as the nucleophile, attacking an electrophilic oxygen atom provided by an oxidizing agent, typically a peroxy acid or a peroxide-based system.[2]

The reactivity of the pyridine ring towards N-oxidation is heavily influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, making the oxidation more challenging. In our substrate, this compound, the methoxy (-OCH₃) and methyl (-CH₃) groups are EDGs, which activate the ring towards oxidation, while the chloro (-Cl) group is an EWG. The net effect of these substituents allows for a generally efficient oxidation under appropriate conditions.

Upon formation, the N-oxide moiety dramatically alters the electronic landscape of the pyridine ring. The dipolar N⁺-O⁻ bond makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack, a reactivity pattern that is exploited in subsequent synthetic steps for drug synthesis.[1][2]

Visualizing the Mechanism

The general mechanism for the N-oxidation of a pyridine using a peroxy acid like m-CPBA is a concerted process.

N_Oxidation_Mechanism cluster_reactants Reactants cluster_products Products Pyridine Pyridine Derivative (Nucleophile) TransitionState Transition State Pyridine->TransitionState Nucleophilic Attack on Terminal Oxygen PeroxyAcid Peroxy Acid (R-COOOH) (Electrophilic Oxygen Source) PeroxyAcid->TransitionState N_Oxide Pyridine N-Oxide CarboxylicAcid Carboxylic Acid (Byproduct) TransitionState->N_Oxide N-O Bond Formation TransitionState->CarboxylicAcid Proton Transfer & O-O Bond Cleavage

Caption: General mechanism of pyridine N-oxidation with a peroxy acid.

Selecting the Optimal Oxidizing Agent

The choice of oxidant is a critical parameter determined by factors such as substrate reactivity, desired yield, process safety, cost, and environmental impact. For this compound, several reliable options exist.

Oxidizing AgentKey AdvantagesKey Disadvantages
m-CPBA High efficiency and yield, well-documented, reliable for many substituted pyridines.[5][6]Potentially shock-sensitive, generates solid waste, higher cost.[7]
H₂O₂ / Acetic Acid Inexpensive, "green" (byproduct is water), readily available.[8]May require elevated temperatures and longer reaction times, potential for runaway exothermic decomposition.[6][9]
Urea-H₂O₂ (UHP) Stable, safe, and easy-to-handle solid source of H₂O₂.[10][11]May require a mediator or catalyst for efficient reaction.[12]

For initial laboratory-scale synthesis and methods development, m-CPBA is often the reagent of choice due to its high reliability and excellent yields.[6] For process scale-up, H₂O₂-based systems are often preferred for their economic and environmental benefits, provided that safety and reaction kinetics are carefully controlled.[3][11]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and work-up to ensure purity and yield.

Protocol 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is highly effective and generally provides high yields. The primary challenge lies in the safe handling of the peroxy acid and the removal of the m-chlorobenzoic acid byproduct.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), reagent grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane (approx. 10 mL per gram of pyridine).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. This is crucial to moderate the initial exothermic reaction.

  • Oxidant Addition: Add m-CPBA (1.1–1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the mixture again in an ice bath and carefully add 10% aqueous sodium thiosulfate solution to quench any excess m-CPBA. Stir for 15 minutes.

  • Work-up & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2-3 times, to remove m-chlorobenzoic acid), water, and finally brine.

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting this compound N-oxide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This "greener" protocol avoids chlorinated byproducts but requires careful temperature control due to the exothermic nature of peroxide decomposition.[9]

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂, 30-35% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) for neutralization

  • Ethyl acetate or Dichloromethane for extraction

  • Three-neck flask, condenser, thermometer, heating mantle, dropping funnel

Procedure:

  • Reactant Setup: In a three-neck flask fitted with a condenser and thermometer, add this compound (1.0 eq) to glacial acetic acid (3-5 mL per gram of pyridine).

  • Heating: Gently heat the mixture to 70-75 °C using a heating mantle.

  • Oxidant Addition: Add 30-35% H₂O₂ (1.5–2.0 eq) dropwise via a dropping funnel over 30-45 minutes. Caution: This addition is exothermic; maintain strict control over the temperature, keeping it below 85 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 75-80 °C for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up & Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly and carefully neutralize the acetic acid by adding a saturated solution of NaHCO₃ or a cold 10% NaOH solution until the pH is ~7-8. This step is highly exothermic and will release CO₂ gas if bicarbonate/carbonate is used; ensure adequate venting and slow addition.

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent like ethyl acetate or DCM (3 times).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product as described in Protocol 1.

Visualizing the Experimental Workflow

A standardized workflow ensures reproducibility and safety.

Workflow Start Start: 2-Chloro-4-methoxy- 3-methylpyridine Setup Dissolve in Solvent (e.g., DCM or Acetic Acid) Start->Setup Cooling Cool to 0-5 °C (for m-CPBA) or Heat to 70-75 °C (for H₂O₂) Setup->Cooling Addition Portion-wise or Dropwise Addition of Oxidant Cooling->Addition Reaction Stir at RT or 75-80 °C Monitor by TLC Addition->Reaction Workup Quench / Neutralize Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction WashDry Wash & Dry Organic Layer Extraction->WashDry Isolate Concentrate under Reduced Pressure WashDry->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify End Final Product: Pure N-Oxide Purify->End

Caption: Standardized workflow for N-oxidation procedures.

Safety and Handling Precautions

Chemical synthesis requires rigorous adherence to safety protocols. The oxidizing agents used in these procedures present specific hazards.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): An organic peroxide that can be shock-sensitive and may decompose violently upon heating or contamination.[7] It should be stored in its original container at refrigerated temperatures (2-8 °C) and away from flammable materials.[13]

  • Hydrogen Peroxide (30% or higher): A strong oxidizer that can cause severe eye damage and skin burns.[14][15] Contact with organic materials can cause fire. Its decomposition is catalyzed by many materials, including metals, and can lead to a dangerous buildup of pressure in sealed containers.[9]

  • General Laboratory Safety:

    • Always conduct reactions in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[13]

    • Keep quenching agents (e.g., sodium thiosulfate for peroxides) and spill kits readily accessible.

    • Be mindful of the exothermic nature of oxidation reactions. Use ice baths for cooling and ensure slow, controlled addition of reagents.

References

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Application Notes & Protocols: Industrial Scale-Up of 2-Chloro-4-methoxy-3-methylpyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the industrial-scale synthesis of 2-Chloro-4-methoxy-3-methylpyridine, a pivotal intermediate in the manufacturing of various pharmaceutical compounds. The guide elucidates a robust and scalable synthetic pathway, focusing on the critical N-oxidation and subsequent chlorination steps. Detailed protocols, process optimization strategies, analytical methods, and essential safety considerations are presented to facilitate a seamless transition from laboratory to production scale.

Introduction: Significance of this compound

This compound serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structure is particularly integral to the class of proton pump inhibitors (PPIs), such as Pantoprazole, which are widely prescribed for treating acid-reflux disorders. The efficient and cost-effective production of this intermediate is therefore paramount to ensuring the accessibility of these essential medicines.[1][2][3]

The synthetic route detailed herein is designed for scalability, emphasizing high yield, purity, and operational safety. The core of the strategy involves the activation of the pyridine ring through N-oxidation, followed by a regioselective chlorination at the C2 position. This approach is favored in industrial settings for its reliability and control over the reaction outcome.

Recommended Synthetic Pathway

The most industrially viable pathway commences with 3-methoxy-2-methyl-4-pyridone, which is then converted to its N-oxide derivative. The subsequent chlorination of the N-oxide intermediate yields the target compound, this compound. This two-step process offers high regioselectivity and is amenable to large-scale production.

Synthetic_Pathway A 3-Methoxy-2-methyl-4-pyridone B 4-Chloro-3-methoxy-2-methylpyridine-N-oxide A->B Oxidation (e.g., H2O2, Phosphotungstic Acid) C This compound B->C Chlorination (e.g., POCl3)

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine-N-oxide (Intermediate I)

Principle: The initial step involves the N-oxidation of a substituted pyridine. Oxidation activates the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack in the subsequent chlorination step.[4] Using an appropriate precursor like 4-chloro-3-methoxy-2-methylpyridine, a direct oxidation can be performed. Hydrogen peroxide in the presence of a catalyst such as phosphotungstic acid is a green and efficient method suitable for industrial production, avoiding the use of harsher reagents like peroxy acids.[1][2]

Protocol for N-Oxidation (1 kg Scale)
  • Reactor Setup: Charge a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and addition funnel with 4-chloro-3-methoxy-2-methylpyridine (1.0 kg, 6.34 mol).

  • Catalyst Addition: Add a 25% aqueous solution of phosphotungstic acid (0.75 L) to the reactor under stirring.[1][2]

  • Heating: Heat the mixture to 85-90°C in a water bath.[1]

  • Oxidant Addition: Slowly add 35% hydrogen peroxide (2.2 L, 22.4 mol) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 95°C. The reaction is exothermic and requires careful monitoring.

  • Reaction Monitoring: Maintain the reaction mixture at 85°C for 5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching & Work-up:

    • Cool the reaction mixture to 30°C.

    • Carefully add a 12% aqueous sodium hydroxide solution to adjust the pH to 7-9. This step neutralizes the catalyst and decomposes any excess hydrogen peroxide.[1]

    • Extract the aqueous layer with dichloromethane (3 x 2 L).

    • Combine the organic layers and wash with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloro-3-methoxy-2-methylpyridine-N-oxide as the primary product.

Process Optimization & Scale-Up Considerations:
  • Temperature Control: Strict control of the exothermic reaction during H₂O₂ addition is critical to prevent runaway reactions and ensure safety.

  • Catalyst Loading: The amount of phosphotungstic acid can be optimized to balance reaction time and cost.

  • Solvent Choice: Dichloromethane is an effective extraction solvent, but alternatives like toluene may be considered based on environmental and safety regulations.

Step 2: Synthesis of this compound (Target Compound)

Principle: The chlorination of the pyridine N-oxide intermediate is a key transformation. Reagents like phosphorus oxychloride (POCl₃) are highly effective for this deoxygenative chlorination.[5] The reaction proceeds via the formation of a phosphate ester intermediate, which activates the C2 position for nucleophilic attack by a chloride ion.[6] The use of POCl₃ is well-established in industrial settings for its efficiency and relatively low cost.

Protocol for Chlorination (1 kg Scale)
  • Reactor Setup: In a 20 L reactor suitable for corrosive reagents, charge 4-chloro-3-methoxy-2-methylpyridine-N-oxide (1.0 kg, 5.76 mol).

  • Reagent Addition: Under an inert nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.32 kg, 8.64 mol) to the reactor at a controlled temperature of 0-5°C over 1-2 hours.

  • Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by HPLC for the disappearance of the N-oxide starting material.

  • Quenching & Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring the mixture onto crushed ice (5 kg). This step is highly exothermic and must be performed with caution in a well-ventilated area.

    • Neutralize the acidic solution by the slow addition of a 30% sodium hydroxide solution until the pH is approximately 10-11, keeping the temperature below 20°C.[3]

    • Extract the product with toluene (3 x 2 L).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent.

    • The solvent is removed by distillation under reduced pressure.[3]

    • The crude product can be further purified by vacuum distillation to obtain this compound with high purity.

Chlorination_Workflow cluster_Reactor_Setup Reactor Setup cluster_Reaction Reaction cluster_Workup Work-up & Isolation cluster_Purification Purification A Charge Reactor with 4-Chloro-3-methoxy-2-methylpyridine-N-oxide B Slow Addition of POCl3 (0-5°C) A->B C Heat to 80-90°C (4-6 hours) B->C D Monitor by HPLC C->D E Cool and Quench on Ice D->E F Neutralize with NaOH (pH 10-11) E->F G Extract with Toluene F->G H Solvent Removal G->H I Vacuum Distillation H->I

Caption: Experimental workflow for the chlorination of the N-oxide intermediate.

Data Presentation: Key Process Parameters & Expected Outcome

ParameterStep 1: N-OxidationStep 2: Chlorination
Key Reagents 4-chloro-3-methoxy-2-methylpyridine, H₂O₂, Phosphotungstic acid4-chloro-3-methoxy-2-methylpyridine-N-oxide, POCl₃
Solvent Water (reaction), Dichloromethane (extraction)Toluene (extraction)
Temperature 85-90°C0-5°C (addition), 80-90°C (reaction)
Typical Reaction Time 5-7 hours4-6 hours
Typical Yield >90%>80%
Product Purity (Post-Purification) >98% (HPLC)>99% (HPLC)

Analytical Quality Control

  • High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and determining the purity of intermediates and the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product and key intermediates.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compounds.

Safety and Environmental Considerations

Chemical Hazards:

  • Pyridine Derivatives: Pyridine and its derivatives are flammable and toxic.[7][8] Exposure can cause irritation to the skin, eyes, and respiratory system.[9] Inhalation or ingestion may lead to more severe health effects, including nausea, headaches, and potential liver or kidney damage.[9][10]

  • Phosphorus Oxychloride (POCl₃): A highly corrosive and toxic substance that reacts violently with water. It must be handled in a closed system with extreme caution. Inhalation can cause severe respiratory damage.

  • Hydrogen Peroxide (35%): A strong oxidizing agent. Contact with organic materials can cause fire. It can cause severe skin and eye burns.

  • Dichloromethane/Toluene: Chlorinated and aromatic solvents are hazardous and should be handled in well-ventilated areas or closed systems.

Required Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or chemical-resistant suit.[7]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, especially when handling volatile and toxic reagents like POCl₃ and pyridine.[7][8]

  • Emergency Procedures: Emergency shower and eyewash stations must be readily accessible.[9] Have appropriate spill kits available for the chemicals being used.

  • Waste Disposal: All chemical waste, including solvents and aqueous layers from extractions, must be disposed of according to institutional and governmental regulations. Neutralize acidic and basic waste streams before disposal.

Conclusion

The synthetic route and protocols outlined in this document provide a robust and scalable method for the industrial production of this compound. By adhering to the detailed procedures, optimizing key process parameters, and prioritizing safety, researchers and drug development professionals can efficiently and safely manufacture this critical pharmaceutical intermediate. The provided framework supports a seamless transition from laboratory-scale synthesis to full-scale industrial production.

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  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)

Sources

Application Note: High-Purity Preparation of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, five-step synthetic protocol for the preparation of 2-Chloro-4-methoxy-3-methylpyridine starting from 2-amino-3-methylpyridine . Designed for pharmaceutical researchers and process chemists, this guide emphasizes regioselective functionalization of the pyridine core. The methodology leverages the N-oxide activation strategy to introduce the 4-methoxy substituent, bypassing the poor electrophilic susceptibility of the pyridine ring. Critical process parameters (CPPs), safety considerations for energetic intermediates, and purification strategies are provided to ensure high yield and purity (>98%).

Synthetic Strategy & Rationale

Retrosynthetic Analysis

Direct functionalization of 2-amino-3-methylpyridine at the C4 position is chemically challenging due to the electron-deficient nature of the pyridine ring. Standard electrophilic aromatic substitution (SEAr) fails to selectively target C4.

To overcome this, we employ an N-oxide Directed Activation strategy:

  • Sandmeyer Reaction: Converts the amino group to a chloro group early, establishing the C2-halogen handle.

  • N-Oxidation: Activates the ring and directs subsequent nitration to the C4 position (para to the N-oxide).

  • Nucleophilic Substitution (

    
    ):  The C4-nitro group acts as a superior leaving group compared to the C2-chloride, allowing selective methoxylation.
    
  • Deoxygenation: Restores the pyridine aromaticity.

Reaction Pathway Diagram

SynthesisPathway SM 2-Amino-3-methylpyridine (Starting Material) Int1 2-Chloro-3-methylpyridine SM->Int1 Step 1: NaNO2, HCl CuCl (Sandmeyer) Int2 2-Chloro-3-methylpyridine N-oxide Int1->Int2 Step 2: H2O2, AcOH (Oxidation) Int3 2-Chloro-3-methyl-4- nitropyridine N-oxide Int2->Int3 Step 3: HNO3, H2SO4 (Nitration) Int4 2-Chloro-4-methoxy-3- methylpyridine N-oxide Int3->Int4 Step 4: NaOMe, MeOH (SNAr) Product 2-Chloro-4-methoxy-3- methylpyridine (Target) Int4->Product Step 5: PCl3 (Deoxygenation)

Figure 1: Step-wise synthetic workflow for the target molecule. Colors indicate reaction type: Blue (Functional Group Interconversion), Red (Electrophilic Substitution), Yellow (Nucleophilic Substitution), Green (Reduction).

Detailed Experimental Protocols

Step 1: Conversion to 2-Chloro-3-methylpyridine (Sandmeyer)

Objective: Replace the C2-amino group with a chlorine atom.[1] Mechanism: Formation of a diazonium salt followed by copper(I)-catalyzed nucleophilic displacement.

Reagents:

  • 2-Amino-3-methylpyridine (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Hydrochloric Acid (conc. HCl)

  • Copper(I) Chloride (CuCl, 0.5 eq) or Cu powder catalyst

Protocol:

  • Diazotization: Dissolve 2-amino-3-methylpyridine in conc. HCl (4-5 vol) and cool to -5°C to 0°C .

  • Add an aqueous solution of

    
     dropwise, maintaining the temperature below 5°C. Stir for 30 mins to ensure complete diazonium salt formation.
    
  • Sandmeyer: In a separate vessel, prepare a solution of CuCl in conc. HCl at 0°C.

  • Slowly transfer the cold diazonium solution into the CuCl solution.

  • Allow the mixture to warm to room temperature (RT) and then heat to 60°C for 1 hour. Caution: Nitrogen gas evolution.

  • Workup: Cool to RT, neutralize with NaOH (aq) to pH 8-9, and extract with Dichloromethane (DCM). Dry organic layer (

    
    ) and concentrate.
    
  • Purification: Distillation or use crude if purity >95%.

Step 2: N-Oxidation

Objective: Activate the pyridine ring for electrophilic attack.

Reagents:

  • 2-Chloro-3-methylpyridine (1.0 eq)

  • Hydrogen Peroxide (30% aq, 3.0 eq)

  • Glacial Acetic Acid (Solvent)

Protocol:

  • Dissolve the substrate in Glacial Acetic Acid (5 vol).

  • Add

    
     dropwise at RT.
    
  • Heat the mixture to 70-80°C for 6-8 hours. Monitor by TLC/HPLC.

  • Workup: Concentrate under reduced pressure to remove acetic acid. Dilute residue with water, neutralize with solid

    
    , and extract with Chloroform (
    
    
    
    ).
  • Yield: Expect 85-90% of 2-Chloro-3-methylpyridine N-oxide .

Step 3: Nitration at C4

Objective: Introduce the nitro group at the 4-position.[2] Criticality: The N-oxide group directs the incoming nitro group to the 4-position (para). The 3-methyl group provides steric bias against the 2-position (which is already blocked by Cl) and directs away from C3, reinforcing C4 selectivity.

Reagents:

  • 2-Chloro-3-methylpyridine N-oxide (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%)
    
  • Conc. Sulfuric Acid (

    
    )[2]
    

Protocol:

  • Dissolve the N-oxide in conc.

    
     (3 vol) and cool to 0°C.
    
  • Add Fuming

    
     (2.0 eq) dropwise, keeping temp <10°C.
    
  • Heat the reaction to 90-100°C for 3-5 hours.

  • Safety Note: This reaction is exothermic. Use a blast shield.

  • Workup: Pour the reaction mixture onto crushed ice. The product, 2-Chloro-3-methyl-4-nitropyridine N-oxide , typically precipitates as a yellow solid.

  • Filter, wash with water, and dry.[3] Recrystallize from Ethanol if necessary.

Step 4: Nucleophilic Substitution (Methoxylation)

Objective: Displace the 4-nitro group with a methoxy group. Selectivity: The 4-nitro group is a significantly better leaving group than the 2-chloro group in this activated N-oxide system.

Reagents:

  • 2-Chloro-3-methyl-4-nitropyridine N-oxide (1.0 eq)

  • Sodium Methoxide (NaOMe, 1.1 eq)

  • Methanol (MeOH, anhydrous)

Protocol:

  • Suspend the nitro-N-oxide intermediate in anhydrous MeOH (10 vol) at 0°C.

  • Add NaOMe solution (25% in MeOH) dropwise.

  • Stir at 0°C to 10°C for 2-4 hours. Do not overheat to avoid displacing the 2-chloro group.

  • Workup: Neutralize with dilute acetic acid. Concentrate MeOH. Partition residue between water and DCM.

  • Isolate This compound N-oxide .

Step 5: Deoxygenation

Objective: Remove the N-oxide oxygen to yield the final pyridine.

Reagents:

  • This compound N-oxide (1.0 eq)

  • Phosphorus Trichloride (

    
    , 1.5 eq)
    
  • Chloroform (

    
    , anhydrous)[2]
    

Protocol:

  • Dissolve the N-oxide in anhydrous

    
     (10 vol).
    
  • Add

    
     dropwise at RT (Exothermic).
    
  • Reflux the mixture for 2-3 hours.

  • Workup: Cool to 0°C. Quench carefully with ice water (Violent reaction!). Neutralize with

    
     (aq).
    
  • Extract with DCM, dry over

    
    , and concentrate.
    
  • Final Purification: Column chromatography (Hexane/EtOAc) or vacuum distillation.

Key Process Parameters & Data Summary

StepTransformationCritical ParameterTypical YieldSafety Hazard
1 SandmeyerTemp < 5°C during diazotization70-75%Diazonium instability;

evolution.
2 OxidationComplete removal of AcOH85-90%Peroxide accumulation.
3 NitrationTemp control (90-100°C)60-70%Exothermic; Corrosive acids.
4

(OMe)
Low Temp (<10°C)80-85%Selectivity (avoid 2-OMe byproduct).
5 ReductionAnhydrous conditions75-80%

reacts violently with water.

References

  • Sandmeyer Reaction Conditions

    • Source: "Process for the preparation of 2-chloropyridines."[2][4][5][6][7][8] US Patent 5283338A.

    • URL
  • Nitration of Pyridine N-Oxides

    • Source: "Synthesis of 2-chloro-4-nitropyridine-N-oxide."[8] PrepChem.

    • URL:[Link]

  • Synthesis of 5-Methyl Analog (Supporting Protocol): Source: "2-Chloro-5-methyl-4-nitropyridine N-oxide Synthesis Protocol." BenchChem.
  • Deoxygenation using PCl3: Source: "2-Chloro-4-nitropyridine synthesis." ChemicalBook.
  • Nucleophilic Substitution on N-Oxides

    • Source: "Reaction of 4-nitropyridine N-oxide with alkoxides." Organic Syntheses, Coll. Vol. 4, p.653.[1]

    • URL:[Link]

Sources

Application Note: Precision Chlorination Strategies for 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the chlorination techniques for synthesizing 2-Chloro-4-methoxy-3-methylpyridine (CAS: 172152-57-7). This document is structured for researchers and process chemists, focusing on the deoxygenative chlorination of the N-oxide precursor—the industry-standard route for introducing chlorine at the C-2 position of electron-rich pyridine rings.

Introduction & Synthetic Strategy

The synthesis of This compound is a critical transformation in medicinal chemistry, serving as a scaffold for proton pump inhibitors (PPIs) and other bioactive heterocycles. The presence of the electron-donating methoxy group at the C-4 position and the methyl group at C-3 deactivates the ring toward nucleophilic attack compared to simple pyridines, yet the N-oxide moiety activates the C-2 position for rearrangement-chlorination.

The Challenge

Direct chlorination of 4-methoxy-3-methylpyridine is difficult due to the electron-rich nature of the ring. The most robust strategy involves the "N-Oxide Route" , utilizing the specific reactivity of pyridine-N-oxides with phosphorylating agents to effect a Meisenheimer-type rearrangement followed by nucleophilic substitution.

Strategic Route Analysis
  • Precursor: 4-Methoxy-3-methylpyridine N-oxide (prepared from 3-methyl-4-nitropyridine N-oxide via methoxylation).

  • Reagent: Phosphorus Oxychloride (POCl₃) is the reagent of choice. It acts as both the activating agent for the N-oxide oxygen and the source of the nucleophilic chloride.

  • Differentiation: It is crucial to distinguish this target (2-chloro ring substitution) from 2-(chloromethyl) derivatives. The conditions described here specifically target the C-2 ring position .

Reaction Mechanism & Pathway

Understanding the mechanism is vital for troubleshooting regioselectivity issues. The reaction proceeds via the formation of an activated N-phosphoryloxypyridinium intermediate.

Mechanistic Steps
  • Activation: The N-oxide oxygen attacks the phosphorus of POCl₃, forming a highly reactive O-dichlorophosphoryl intermediate.

  • Nucleophilic Attack: A chloride ion (liberated or from the reagent) attacks the C

Greener Pathways: Application Notes and Protocols for the Utilization of 2-Chloro-4-methoxy-3-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Sustainable Pharmaceutical Manufacturing

In the landscape of modern drug development, the elegance of a synthetic route is no longer solely defined by its yield and efficiency. The growing global emphasis on environmental stewardship has introduced a new paradigm: Green Chemistry. This guide is dedicated to the researchers, scientists, and drug development professionals who are at the forefront of this transition, providing a technical deep-dive into the greener application of a pivotal building block, 2-Chloro-4-methoxy-3-methylpyridine. This pyridine derivative is a key intermediate in the synthesis of numerous pharmaceutical compounds, most notably proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders.[1][2][3] By critically examining and re-engineering the synthetic methodologies involving this compound, we can significantly reduce the environmental footprint of these essential medicines. This document offers not just protocols, but a guiding philosophy for designing safer, more sustainable, and ultimately more intelligent chemical syntheses.

Part 1: Deconstructing the Reactivity of this compound: A Mechanistic Approach to Greener Design

The primary utility of this compound in pharmaceutical synthesis stems from the reactivity of the chloromethyl group at the 2-position of the pyridine ring. This functionality serves as a potent electrophile, readily undergoing nucleophilic substitution reactions.

A foundational understanding of the reaction mechanism is paramount to designing greener alternatives. The substitution at the benzylic-like carbon of the chloromethyl group can proceed through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon, and the chloride leaving group departs simultaneously.[4]

The pyridine ring itself plays a crucial electronic role. The nitrogen atom is electron-withdrawing, which can influence the reactivity of the substituents. For nucleophilic aromatic substitution directly on the pyridine ring, the 2- and 4-positions are activated due to the ability of the nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex.[2] While the primary focus of this guide is on the substitution at the chloromethyl group, understanding the overall electronic landscape of the molecule is vital for predicting and avoiding potential side reactions.

A greener approach to reactions involving this compound will therefore focus on several key aspects:

  • Maximizing Atom Economy: Designing reactions where the majority of the atoms from the reactants are incorporated into the final product.[4][5]

  • Employing Safer Solvents: Replacing hazardous solvents like dichloromethane (DCM) and chloroform with more benign alternatives.[6]

  • Catalytic Approaches: Utilizing catalysts to enable reactions under milder conditions and with higher selectivity, reducing the need for stoichiometric reagents that generate significant waste.[1][7]

  • Process Intensification: Exploring technologies like flow chemistry to enhance reaction efficiency, safety, and scalability.

Part 2: Greener Synthesis of this compound and its Analogs

While this guide focuses on the use of this compound, a brief consideration of its synthesis is warranted, as a truly green process encompasses the entire lifecycle of a chemical. Traditional syntheses often involve multiple steps with hazardous reagents.[8][9] However, recent advancements have focused on process optimization to enhance the green credentials of these intermediates.

A notable example is the synthesis of the closely related 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. A greener approach has been developed that involves a multi-step synthesis without the isolation of intermediates.[10][11] This "one-pot" or "telescoped" synthesis significantly improves productivity and drastically reduces the use of solvents, thereby minimizing waste.[10][11]

Protocol 1: Process-Optimized Synthesis of a 2-Chloromethylpyridine Derivative (A Conceptual Greener Approach)

This protocol is based on the principles of a greener, process-optimized synthesis of a 2-chloromethylpyridine derivative and is presented as a template for developing more sustainable synthetic routes.[10][11]

Principle: This protocol minimizes waste and solvent usage by avoiding the isolation of intermediates in a multi-step synthesis. The final chlorination step utilizes thionyl chloride, and the product is isolated directly.

Materials:

  • 3,5-Dimethyl-4-nitropyridine-1-oxide

  • Sodium hydroxide

  • Methanol

  • Dimethyl sulfate

  • Ammonium persulfate

  • Hydrogen peroxide

  • Water

  • Toluene

  • Thionyl chloride

  • Isopropyl alcohol

Procedure:

  • Methoxylation: 3,5-Dimethyl-4-nitropyridine-1-oxide is reacted with sodium hydroxide in methanol to yield 3,5-Dimethyl-4-methoxypyridine-1-oxide. The reaction mixture is neutralized, and the solvent is removed. The crude product is used directly in the next step without further purification.[10]

  • Hydroxymethylation: The crude 3,5-Dimethyl-4-methoxypyridine-1-oxide is then subjected to methylation with dimethyl sulfate, followed by hydroxylation using ammonium persulfate and hydrogen peroxide in water to produce 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine. Again, this intermediate is not isolated.[10][11]

  • Chlorination and Isolation: The aqueous mixture containing the hydroxymethyl pyridine derivative is extracted with toluene. This toluene solution is then cooled, and thionyl chloride is added dropwise to carry out the chlorination. The product, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, precipitates from the reaction mixture and is isolated by filtration, washed with chilled isopropyl alcohol, and dried.[10]

Green Chemistry Advantages:

  • Reduced Solvent Usage: By eliminating the isolation and purification of two intermediates, the overall volume of solvents required is significantly reduced.[10][11]

  • Waste Reduction: The avoidance of multiple workup and purification steps minimizes the generation of solid and liquid waste.[10]

  • Increased Productivity: The telescoped process leads to a shorter overall reaction time and higher throughput.[10][11]

Part 3: Green Chemistry in Action: Synthesis of Proton Pump Inhibitors

The most prominent application of this compound is in the synthesis of proton pump inhibitors (PPIs) like omeprazole and its analogs. The core reaction is a nucleophilic substitution where a mercaptobenzimidazole derivative displaces the chloride from the chloromethyl group of the pyridine derivative.[3][12]

Protocol 2: Traditional Nucleophilic Substitution for the Synthesis of a PPI Intermediate

This protocol outlines a typical, traditional method for the synthesis of the sulfide intermediate of omeprazole.

Principle: The thiolate anion of 2-mercapto-5-methoxybenzimidazole, generated in situ with a base, acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group in 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • Sodium hydroxide

  • Ethanol

  • Water

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Dichloromethane (for workup)

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating.

  • Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux until dissolved.

  • Cool the mixture to below 10°C.

  • In a separate flask, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

  • After the reaction, cool the mixture to 10°C and add 500 mL of water.

  • Stir for 12 hours to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the sulfide intermediate.

  • The crude product is often recrystallized from a solvent like ethanol or a mixture of dichloromethane and hexane.

Green Metric Analysis of the Traditional Protocol

To quantify the "greenness" of this traditional protocol, we can calculate key green chemistry metrics.

Atom Economy:

Atom economy is a measure of the efficiency of a reaction in converting reactants to the desired product.[5]

For the reaction: C₈H₉N₂OS⁻ + C₈H₁₀ClNO → C₁₆H₁₈N₃O₂S + Cl⁻

The molecular weights are approximately:

  • 2-mercapto-5-methoxybenzimidazole anion: 179.23 g/mol

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine: 185.65 g/mol

  • Sulfide product: 329.42 g/mol

  • Chloride ion: 35.45 g/mol

% Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 % Atom Economy = (329.42 / (179.23 + 185.65)) x 100 ≈ 90.2%

While the atom economy is relatively high, this metric does not account for solvents, reagents used in workup, or yield.

E-Factor (Environmental Factor):

The E-Factor is the ratio of the mass of waste to the mass of the desired product. A lower E-Factor indicates a greener process.[13]

E-Factor = Total mass of waste (kg) / Mass of product (kg)

Calculating a precise E-Factor requires detailed information on solvent losses, but a simplified calculation can be illustrative. Assuming a 90% yield and considering the solvents used for reaction and purification, the E-Factor for this type of synthesis can often be in the range of 25-100 or even higher in the pharmaceutical industry, highlighting the significant amount of waste generated.

Protocol 3: A Greener Approach to PPI Synthesis

This protocol modifies the traditional synthesis to incorporate greener principles.

Principle: This protocol replaces hazardous solvents with safer alternatives and simplifies the workup procedure to reduce waste.

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • Sodium hydroxide

  • 2-Propanol

  • Water

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (5 g, 0.13 mol) in a mixture of 2-propanol (100 mL) and water (20 mL) with heating.

  • Add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and stir until dissolved.

  • Cool the mixture to 15-20°C.

  • In a separate flask, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (50 mL).

  • Slowly add the aqueous solution of the pyridine derivative to the benzimidazole solution, maintaining the temperature between 20-25°C.

  • Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.

  • After completion, add water (200 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from a greener solvent mixture, such as ethanol/water.

Green Chemistry Improvements:

  • Safer Solvents: Ethanol and 2-propanol are replaced with the more hazardous methanol and dichloromethane. Ethyl acetate is a preferable extraction solvent to chlorinated solvents.[6]

  • Reduced Water Usage: The workup procedure is streamlined to use less water compared to the large volume used for precipitation in the traditional method.

  • Improved Workup: Extraction with a recyclable solvent followed by evaporation is often more efficient and generates less aqueous waste than precipitation and filtration of large volumes.

Comparative Analysis
ParameterTraditional ProtocolGreener ProtocolRationale for Improvement
Solvents Ethanol, Dichloromethane2-Propanol, Ethyl acetate, EthanolAvoidance of chlorinated solvents, which are toxic and environmentally persistent.[6]
Workup Precipitation with large volume of water, filtrationExtraction, solvent evaporationReduced aqueous waste, potential for solvent recycling.
Energy Refluxing in ethanolRoom temperature reactionLower energy consumption.
Safety Use of flammable ethanol and toxic dichloromethaneUse of less toxic and flammable solventsImproved laboratory safety.

Part 4: Advanced and Future Green Approaches

Beyond optimizing existing batch processes, emerging technologies offer transformative potential for the green synthesis of pharmaceuticals using this compound.

Flow Chemistry

Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers several advantages for the synthesis of PPIs:

  • Enhanced Safety: Small reaction volumes at any given time minimize the risk associated with handling reactive intermediates.

  • Improved Heat and Mass Transfer: Precise temperature control and efficient mixing can lead to higher yields and selectivities.

  • Scalability: Scaling up a flow process is often more straightforward than a batch process.

A conceptual flow setup for the synthesis of a PPI intermediate would involve pumping solutions of the activated mercaptobenzimidazole and the 2-chloromethylpyridine derivative into a heated reactor coil where they mix and react. The product stream can then be directed to an in-line purification module.

Flow_Chemistry_PPI_Synthesis

Caption: Conceptual workflow for the continuous synthesis of a PPI intermediate using flow chemistry.

Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry. While the nucleophilic substitution to form the PPI sulfide is not a typical enzymatic transformation, biocatalysis could play a role in the synthesis of chiral PPIs or in the greener production of the starting materials. For instance, ketoreductases (KREDs) can be used for the asymmetric reduction of ketones to produce chiral alcohols, which are valuable intermediates in many pharmaceutical syntheses.[13][14][15][16][17]

Conclusion: A Commitment to a Greener Future

The application of green chemistry principles to the use of this compound is not merely an academic exercise; it is a practical and necessary step towards a more sustainable pharmaceutical industry. By embracing safer solvents, process optimization, and innovative technologies like flow chemistry, we can significantly reduce the environmental impact of producing life-saving medicines. This guide provides a starting point for this journey, and it is the collective ingenuity and commitment of the scientific community that will continue to drive the development of even greener and more efficient synthetic pathways.

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASAYAN Journal of Chemistry, 17(04), 2067-2074.
  • ResearchGate. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. Available at: [Link]

  • Claraz, L., & Masson, G. (2021). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. In Metal-Free C-C Cross-Coupling Reactions.
  • Proton Pump Inhibitors. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 2182-2191.
  • Atompharma. 2-chloromethyl-4-methoxy-3-methyl pyridine hcl. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available at: [Link]

  • FAQ. (2023). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Available at: [Link]

  • Castro, C., et al. (2025). Accelerating the implementation of biocatalysis in pharmaceutical research and development portfolio. Organic Process Research & Development.
  • Vrsalović Presečki, A., & Findrik Blažević, Z. (2019). Biocatalysis for the Production of Pharmaceutical Intermediates: Statin Precursors. Kemija u industriji, 68(9-10), 469-481.
  • ResearchGate. (2017). Biocatalysis for the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates. Available at: [Link]

  • Jinan Xinnuo Pharmaceutical Technology Co., Ltd. 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride-Products. Available at: [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • AIR Unimi. (2014). Biocatalytic synthesis of chiral pharmaceutical intermediates. Available at: [Link]

  • Semantic Scholar. (2010). Symmetry Analysis in Mechanistic Studies of Nucleophilic Substitution and β-Elimination Reactions. Available at: [Link]

  • Zhao Group @ UIUC - University of Illinois. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available at: [Link]

  • Semantic Scholar. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available at: [Link]

  • ResearchGate. (2025). Nucleophilic Addition and Substitution Reactions: Mechanistic Insights. Available at: [Link]

  • UCL Discovery - University College London. (2016). mechanisms of nucleophilic substitution. Available at: [Link]

  • Chemistry LibreTexts. (2020). 7.2: Two Mechanistic Models for Nucleophilic Substitution. Available at: [Link]

  • PubChem. 2-(Chloromethyl)-4-methoxy-3-methylpyridine. Available at: [Link]

  • JOCPR. (2025). Atom Economy Green Synthesis in Organic Chemistry. Available at: [Link]

  • PMC. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Available at: [Link]

  • ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Available at: [Link]

  • Patent 0103553. (1984).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Molecule ID: 2-Chloro-4-methoxy-3-methylpyridine (Aryl Chloride) Warning: Distinct from 2-(Chloromethyl)-4-methoxy-3-methylpyridine (Benzylic Chloride/Rabeprazole Intermediate).

Executive Summary: The "Stubborn Electrophile" Challenge

Researchers working with This compound often encounter unexpectedly low yields during substitution or coupling reactions. This is rarely due to user error and typically stems from an electronic-steric mismatch inherent to the molecule:

  • Electronic Deactivation: The 4-methoxy (OMe) group is a strong electron donor (

    
     effect). It pushes electron density into the pyridine ring, significantly reducing the electrophilicity of the C2 carbon. This makes the C2-Cl bond resistant to standard Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • Steric Hindrance: The 3-methyl (Me) group exerts an "ortho-effect," physically blocking the approach of nucleophiles or bulky metal catalysts to the C2 position.

This guide provides field-proven protocols to overcome these specific barriers.

Module 1: Nucleophilic Aromatic Substitution ( )

Scenario: You are trying to displace the Chlorine with an amine, thiol, or alkoxide, but conversion stalls at <40%.

The Mechanism of Failure

In standard pyridines, the nitrogen atom acts as an electron sink, activating the C2 position. However, in this substrate, the C4-OMe group counteracts this activation. The ring is too electron-rich to stabilize the Meisenheimer complex intermediate effectively.

Optimization Protocol: The "N-Oxide Activation" Route

If direct substitution fails, the most reliable fix is to activate the ring by converting it to an N-oxide. This pulls electron density away from C2, overriding the deactivating effect of the methoxy group.

Step-by-Step Workflow:

  • Oxidation: Treat substrate with m-CPBA (1.1 equiv) in DCM at 0°C

    
     RT. Isolate the N-oxide .
    
  • Substitution: React the N-oxide with your nucleophile. The reaction rate will increase by orders of magnitude.

  • Reduction (Optional): If the target is the pyridine (not N-oxide), reduce using

    
     or Fe/Acetic Acid.
    
Alternative: High-Energy Direct Substitution

If you cannot use the N-oxide route, you must push the reaction conditions.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)
Solvent Ethanol, THF, TolueneDMSO, NMP, or DMF (Polar aprotic solvents stabilize the transition state).
Base

,

Cs_2CO_3 (Cesium effect improves solubility) or NaH (for alcohols).
Temperature Reflux (60-80°C)120-140°C (Microwave irradiation is highly recommended).
Module 2: Palladium-Catalyzed Cross-Coupling

Scenario: Suzuki or Buchwald-Hartwig coupling yields are low (<50%), or the catalyst decomposes (turns black) rapidly.

The Steric Barrier

The 3-methyl group creates significant steric clash with standard phosphine ligands (like


) during the oxidative addition step. The Pd center struggles to access the C2-Cl bond.
Troubleshooting Guide: Ligand Selection

You must use electron-rich, bulky phosphines or NHC ligands . These facilitate oxidative addition into the deactivated C-Cl bond and are bulky enough to promote reductive elimination despite the 3-Me group.

Recommended Catalytic Systems:

  • Buchwald-Hartwig (C-N Bond):

    • Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃

    • Ligand: BrettPhos or RuPhos (Specifically designed for hindered substrates).

    • Base: NaOtBu (Strong base essential).

    • Solvent: 1,4-Dioxane or Toluene at 100°C.

  • Suzuki-Miyaura (C-C Bond):

    • Ligand: SPhos or XPhos . (The biaryl backbone allows the Pd to "reach around" the 3-methyl group).

    • Base:

      
       (Anhydrous conditions often work better to prevent hydrolysis of the Cl).
      
    • Additive: 3A Molecular Sieves (Water management is critical).

Module 3: Diagnostic Decision Trees (Visualization)
Figure 1: Troubleshooting Low Yields

Use this logic flow to identify the bottleneck in your specific reaction.

YieldOptimization Start Start: Low Yield with 2-Cl-4-OMe-3-Me-Pyridine ReactionType Identify Reaction Type Start->ReactionType SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr Displacing Cl Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ReactionType->Coupling C-C or C-N Coupling CheckSolvent Is Solvent Polar Aprotic? (DMSO, NMP, DMF) SNAr->CheckSolvent SwitchSolvent Action: Switch to DMSO/NMP Increase Temp >120°C CheckSolvent->SwitchSolvent No CheckNOxide Is Conversion Still <50%? CheckSolvent->CheckNOxide Yes SwitchSolvent->CheckNOxide ActivateNOxide Action: Convert to N-Oxide (m-CPBA oxidation first) CheckNOxide->ActivateNOxide Yes (Stubborn Substrate) CheckLigand Using Standard Ligand? (e.g., PPh3, dppf) Coupling->CheckLigand SwitchLigand Action: Switch to Bulky Ligand (SPhos, XPhos, RuPhos) CheckLigand->SwitchLigand Yes CheckBase Is Catalyst Turning Black? CheckLigand->CheckBase No (Already using Buchwald ligands) FixPoisoning Action: Add Stabilizer (Reduce O2, Check N-coordination) CheckBase->FixPoisoning Yes (Pd Black ppt)

Caption: Decision matrix for optimizing reaction conditions based on reaction type and failure mode.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a Rabeprazole analog. Why isn't the reaction with 2-mercaptobenzimidazole working? A: You may be using the wrong starting material. Rabeprazole synthesis typically uses 2-(chloromethyl) -4-methoxy-3-methylpyridine (benzylic chloride), not the 2-chloro (aryl chloride) analog.

  • The Benzylic Cl reacts rapidly at RT.

  • The Aryl Cl (this molecule) requires high heat (120°C+) or Pd-catalysis to react with a thiol. Verify your CAS number.

    • Aryl Cl CAS: ~102785-58-4 (varies by salt)

    • Chloromethyl CAS:[1][2] 86604-74-2[1][2]

Q2: Why do I see a "demethylated" byproduct (2-chloro-3-methylpyridin-4-ol)? A: This occurs if you use strong Lewis acids (


, 

) or harsh aqueous acids (HBr). The 4-OMe ether bond is susceptible to cleavage under these conditions. Ensure your reaction remains basic or neutral. If acidic conditions are necessary, keep the temperature below 50°C.

Q3: Can I lithiate this molecule at the 2-position? A: Yes, via Halogen-Metal Exchange (using


-BuLi or 

-BuLi at -78°C). However, be careful of Directed Ortho Lithiation (DoG) . The 4-OMe group directs lithiation to the C5 position (ortho to the methoxy).
  • Result: You may get a mixture of C2-Li (via exchange) and C5-Li (via deprotonation).

  • Fix: Use n-BuLi in pure ether/hexane (favors exchange) rather than THF, and keep strictly at -78°C.

References
  • General Reactivity of Alkoxy-Pyridines

    • Spivey, A. C., & Arseniyadis, S. (2014). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis.
  • Suzuki Coupling on Hindered Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.
  • N-Oxide Activation Strategy

    • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Rabeprazole Intermediate Data (Distinction Verification)

    • BenchChem Protocols. (2025).[3] Synthesis of Rabeprazole Sulfide Intermediate. (Verifies the use of chloromethyl vs chloro variants).

    • [3]

Sources

Technical Support Center: Purification of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-4-methoxy-3-methylpyridine (CAS: 172152-57-7) .

Document ID: TS-PYR-172 | Version: 2.1 | Status: Active Applicable Molecule: this compound (Ring-Chlorinated) Warning: distinct from 2-(Chloromethyl)-4-methoxy-3-methylpyridine (Rabeprazole Intermediate).[1]

Critical Identification & Impurity Profile

Before proceeding, verify your target molecule.[1] Confusion between the Ring-Chloro (Target) and Chloromethyl (PPI Intermediate) variants is the #1 cause of process failure.[1]

FeatureTarget Molecule Common Confused Analog
Name 2-Chloro -4-methoxy-3-methylpyridine2-(Chloromethyl) -4-methoxy-3-methylpyridine
CAS 172152-57-7 86604-74-2
Structure Cl is attached directly to the aromatic ring.[1]Cl is attached to the methyl group at position 2.[2]
Reactivity Stable aryl chloride.[1] Requires Pd-catalysis for substitution.[1]Highly reactive alkyl chloride.[1] Potent alkylating agent.[1]
The "Enemy" List: Common Impurities

Understanding the origin of your impurities is the first step to removal.[1]

Impurity CodeNameStructure/OriginSolubility Behavior
IMP-A 2,4-Dichloro-3-methylpyridine Starting material carryover.[1]Neutral/Lipophilic. Soluble in organics; Insoluble in acid/base.[1]
IMP-B 2-Chloro-4-hydroxy-3-methylpyridine Hydrolysis of methoxy group or unreacted pyridone precursor.[1]Amphoteric/Phenolic. Soluble in dilute NaOH (forms phenoxide).[1]
IMP-C 2-Methoxy-4-chloro-3-methylpyridine Regioisomer (rare, depends on synthesis route).[1]Basic. Very similar to target. Hardest to remove.
IMP-D Pyridine N-Oxides Oxidation byproducts.[1]Polar. High water solubility; sticks to silica.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I have persistent starting material (Dichloro) in my final product."

Diagnosis: The 2,4-dichloro precursor is lipophilic and co-crystallizes with the target.[1] The Fix: The "Acid-Swing" Extraction. Unlike the dichloro impurity, your target (2-Chloro-4-methoxy...) retains basicity at the pyridine nitrogen due to the electron-donating methoxy group.[1]

  • Protocol: Dissolve crude in DCM. Extract with 2M HCl.[1] The target protonates and moves to the aqueous layer.[1] The non-basic Dichloro impurity remains in the DCM layer.[1] Discard the DCM. Basify the aqueous layer and re-extract.[1][3]

Issue 2: "My product contains a 'hydroxy' impurity (IMP-B) that won't wash out with water."

Diagnosis: 2-Chloro-4-hydroxy-3-methylpyridine exists as a pyridone tautomer.[1] It is not water-soluble in neutral conditions.[1] The Fix: The "Base-Wash" Scrubber. This impurity is phenolic (pKa ~9).[1]

  • Protocol: Dissolve product in Ethyl Acetate. Wash with 1M NaOH (pH > 12).[1] The hydroxy impurity converts to its sodium salt (highly water-soluble) and partitions into the aqueous waste.[1] The target (methoxy) remains in the organic layer.[1]

Issue 3: "The product is dark/tarry despite correct NMR."

Diagnosis: Presence of N-oxides or polymerized tars.[1] The Fix: Silica Plug Filtration.

  • Protocol: Dissolve in 10% Ethyl Acetate/Hexane. Pass through a short pad of silica gel.[1] The non-polar target elutes easily; polar N-oxides and tars adhere irreversibly to the silica.[1]

Master Purification Protocol: The "Double-Swing" Method[1]

This self-validating protocol utilizes the specific pKa differences of the pyridine ring to separate it from both neutral (Dichloro) and acidic (Hydroxy) impurities in one flow.[1]

Reagents Required[1][3][4]
  • Dichloromethane (DCM)[1]

  • Hydrochloric Acid (2.0 M)[1]

  • Sodium Hydroxide (2.0 M)[1]

  • Brine (Saturated NaCl)[1]

Step-by-Step Workflow

Step 1: Acid Extraction (Removes Neutral Impurities) [1]

  • Dissolve 10.0 g of crude This compound in 100 mL DCM.

  • Add 50 mL 2.0 M HCl and stir vigorously for 10 minutes.

    • Checkpoint: The Target is now protonated (

      
      ) and in the Aqueous Phase .[1]
      
    • Checkpoint: IMP-A (Dichloro) remains in the Organic Phase .[1]

  • Separate layers.[1][3] Keep the Aqueous Layer.

  • (Optional) Wash the Aqueous layer with 20 mL fresh DCM to ensure total removal of neutrals.[1]

Step 2: Basification & Polishing (Removes Acidic Impurities) [1]

  • Cool the Aqueous layer to 0-5°C.[1]

  • Slowly add 2.0 M NaOH until pH reaches 12-13.

    • Observation: The Target will precipitate as an oil/solid (Free Base).[1]

    • Mechanism:[1][4][5][6] IMP-B (Hydroxy) converts to Sodium Salt and stays dissolved in the water.[1]

  • Extract the turbid mixture with DCM (3 x 50 mL).

  • Combine organic extracts.

Step 3: Final Isolation

  • Wash combined organics with Brine (50 mL).

  • Dry over Anhydrous

    
    .
    
  • Concentrate under reduced pressure.

Logic Visualization (The Double-Swing)

PurificationLogic Crude Crude Mixture (Target + Dichloro + Hydroxy) AcidStep Step 1: Add DCM + 2M HCl Crude->AcidStep OrgLayer1 DCM Layer 1 Contains: Dichloro (IMP-A) AcidStep->OrgLayer1 Separation AqLayer1 Aqueous Layer 1 (Acidic) Contains: Target-H+ salt Hydroxy (Neutral form) AcidStep->AqLayer1 Target Protonation BaseStep Step 2: Add NaOH to pH 13 Extract with DCM AqLayer1->BaseStep AqLayer2 Aqueous Waste (Basic) Contains: Hydroxy-Na+ Salt (IMP-B) BaseStep->AqLayer2 Hydroxy Ionization OrgLayer2 DCM Layer 2 Contains: Pure Target (Free Base) BaseStep->OrgLayer2 Target Deprotonation

Caption: The "Double-Swing" purification logic separating impurities based on acidity/basicity constants.

Advanced FAQ: Synthesis & Stability

Q: Can I distill this compound? A: Yes, but with caution.

  • Boiling Point: Estimated ~230-240°C (Atmospheric).[1]

  • Recommendation: Vacuum distillation is required (0.5 - 1.0 mmHg).[1]

  • Risk: High temperatures can promote degradation if trace acid is present.[1] Ensure the crude is neutralized before heating.[1]

Q: Why does my HPLC show a "Ghost Peak" at RRT 0.9? A: This is often the N-Oxide reverting or a tautomer of the hydroxy impurity.[1]

  • Run your HPLC with a buffered mobile phase (Ammonium Acetate, pH 4.5).[1] Unbuffered silica columns can cause peak tailing for basic pyridines, mimicking impurities.[1]

Q: Is this the same intermediate used for Rabeprazole? A: NO. [1]

  • Rabeprazole uses the 2-Chloromethyl derivative.[1][4]

  • Using the 2-Chloro (Ring Cl) derivative in a Rabeprazole synthesis attempt will fail because the Chlorine on the ring is unreactive toward the mercaptobenzimidazole coupling partner under standard conditions.[1]

References

  • Chemical Identity & CAS Verification

    • Source: PubChem Compound Summary for CAS 172152-57-7.[1]

    • Link:[1]

  • Pyridine Purification Methodologies (Acid/Base Swing)

    • Source: Scriven, E. F. V. (1984).[1] "Pyridine and its Derivatives." Comprehensive Heterocyclic Chemistry. (Standard reference for pyridine basicity and salt formation).[1]

    • Context: Validates the pKa-based separation logic used in the "Double-Swing" protocol.
  • Analogous Synthesis & Impurity Profiles (Rabeprazole Intermediates)

    • Source: Souda, S., et al. (1991).[1] "Antiulcer 2-(2-pyridylmethylsulfinyl)benzimidazole derivatives." U.S. Patent 5,045,552.[1]

    • Link:[1]

    • Context: Describes the synthesis and purification of the closely related 4-methoxy-3-methylpyridine scaffold, providing the basis for identifying "Hydroxy" and "N-oxide" impurities.
  • Chlorination Regioselectivity

    • Source:Journal of Medicinal Chemistry, "Synthesis of substituted 4-methoxypyridines."[1]

    • Context: Supports the identification of 2,4-dichloro-3-methylpyridine as the primary non-polar impurity during chlorination steps.[1]

Sources

Technical Support Center: Minimizing Byproduct Formation in Rabeprazole Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Rabeprazole intermediates. This document is designed for researchers, chemists, and process development professionals to troubleshoot and minimize the formation of critical impurities. Control of byproducts is paramount for ensuring the final API (Active Pharmaceutical Ingredient) meets stringent regulatory standards for quality and safety.[1] This guide provides in-depth, cause-and-effect explanations and actionable protocols to address common challenges in the synthetic pathway.

Section 1: Understanding Common Impurities in Rabeprazole Synthesis

Q: What are the most frequently observed process-related impurities and degradants in Rabeprazole synthesis?

A: During the synthesis of Rabeprazole, several potential impurities can arise from starting materials, side reactions, or degradation. Regulatory authorities require the identification and characterization of any impurity present at a level of 0.1% or higher.[2][3] The most critical impurities are typically formed during the final oxidation step.

Below is a summary of key impurities that must be monitored and controlled:

Impurity NameCommon OriginTypical Analytical Method
Rabeprazole Sulfide Unreacted thioether intermediate from incomplete oxidation.[2]RP-HPLC, LC-MS
Rabeprazole Sulfone Over-oxidation of the desired Rabeprazole sulfoxide.[2][4]RP-HPLC, LC-MS
Rabeprazole N-Oxide Oxidation of the pyridine nitrogen atom in the heterocyclic ring.[2][4]RP-HPLC, LC-MS
Chloro/Methoxy Analogues Impurities present in starting materials or formed via side reactions.[2][5][6]RP-HPLC, LC-MS
2-Mercaptobenzimidazole Unreacted starting material or degradation product.[4]RP-HPLC, LC-MS

Section 2: Troubleshooting Guide: Thioether Intermediate Synthesis

The first critical stage is the condensation reaction to form the thioether, 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole (Rabeprazole Sulfide). While seemingly straightforward, improper control can lead to process impurities that carry through to the final product.

Thioether_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product SM1 2-Chloromethyl-4-(3-methoxypropoxy)- 3-methylpyridine Condensation Condensation (Base, Solvent) SM1->Condensation SM2 2-Mercaptobenzimidazole SM2->Condensation Product Thioether Intermediate (Rabeprazole Sulfide) Condensation->Product

Caption: General workflow for the synthesis of the thioether intermediate.

Q: During the condensation of the 2-chloromethylpyridine derivative with 2-mercaptobenzimidazole, what are the primary side reactions and how can they be controlled?

A: The primary challenge in this SN2 reaction is ensuring complete conversion while preventing side reactions.

  • Causality & Problem: The 2-chloromethylpyridine intermediate can be unstable. In the presence of a strong base and elevated temperatures, self-condensation or reaction with the solvent can occur. Furthermore, incomplete reaction leaves unreacted 2-mercaptobenzimidazole, which can be difficult to remove and may interfere with the subsequent oxidation step.

  • Troubleshooting & Solutions:

    • Temperature Control: Maintain a controlled reaction temperature, typically between 25-50°C, to ensure a steady reaction rate without promoting degradation of the starting material.[7]

    • Base Selection and Stoichiometry: Use a slight excess of a suitable base (e.g., sodium hydroxide) to ensure the full deprotonation of the thiol on 2-mercaptobenzimidazole, making it a potent nucleophile. However, a large excess of a very strong base can promote side reactions.

    • Solvent Choice: Polar aprotic solvents like methanol or ethanol are commonly used and facilitate the reaction. Ensure the solvent is dry, as water can hydrolyze the chloromethyl intermediate.

    • Reaction Monitoring: Track the disappearance of the starting materials using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the limiting reagent is consumed to prevent byproduct formation from prolonged exposure to basic conditions.

Section 3: Troubleshooting Guide: Selective Oxidation to Rabeprazole

This is the most critical step for impurity control. The goal is to selectively oxidize the thioether to a sulfoxide without over-oxidizing it to the sulfone or oxidizing the pyridine nitrogen.

Oxidation_Byproducts Thioether Thioether Intermediate Rabeprazole Rabeprazole (Desired Sulfoxide) Thioether->Rabeprazole Controlled Oxidation (e.g., m-CPBA, H₂O₂) N_Oxide Rabeprazole N-Oxide (Pyridine Oxidation Impurity) Thioether->N_Oxide Non-selective Oxidation Sulfone Rabeprazole Sulfone (Over-oxidation Impurity) Rabeprazole->Sulfone Excess Oxidant / High Temp

Caption: Key reaction pathways during the oxidation of the thioether intermediate.

Q: My primary issue is the over-oxidation of the thioether to Rabeprazole sulfone. How can I enhance selectivity for the desired sulfoxide?

A: The formation of Rabeprazole sulfone is a classic problem of over-oxidation.[8] The desired sulfoxide product is itself susceptible to further oxidation under the reaction conditions.

  • Causality & Problem: The rate of oxidation from thioether to sulfoxide is generally faster than from sulfoxide to sulfone. However, with excess oxidant, high temperatures, or prolonged reaction times, the second oxidation becomes significant.

  • Troubleshooting & Solutions:

    • Precise Stoichiometry of Oxidant: This is the most critical parameter. Use a slight molar excess (typically 1.0 to 1.1 equivalents) of the oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide). A large excess of oxidant is the primary driver of sulfone formation.

    • Strict Temperature Control: Perform the oxidation at low temperatures. A common range is -5°C to 5°C. Lower temperatures decrease the rate of the second oxidation (sulfoxide to sulfone) more significantly than the first, thus enhancing selectivity.

    • Controlled Addition of Oxidant: Add the oxidizing agent slowly and portion-wise or as a dilute solution to the reaction mixture. This maintains a low instantaneous concentration of the oxidant, preventing localized "hot spots" of high reactivity that lead to over-oxidation.

    • Choice of Oxidizing System: While m-CPBA is common, other systems can offer higher selectivity.[9] Consider exploring transition metal-catalyzed oxidations (e.g., using vanadium or manganese complexes) with hydrogen peroxide, which can be highly selective under optimized conditions.[10][11] Electrochemical oxidation in a continuous-flow microreactor also offers precise control over the oxidative potential, minimizing sulfone formation.[12]

Protocol: Controlled Oxidation to Minimize Sulfone Formation
  • Dissolve the thioether intermediate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or ethanol) in a jacketed reactor.

  • Cool the solution to 0°C using a circulating bath.

  • Prepare a solution of m-CPBA (~75% purity, 1.05 eq.) in the same solvent.

  • Add the m-CPBA solution dropwise to the thioether solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Monitor the reaction progress by HPLC every 30 minutes. Analyze for the disappearance of the thioether and the formation of the sulfoxide and sulfone.

  • Once the thioether concentration is <1%, immediately quench the reaction by adding a reducing agent solution (e.g., 10% aqueous sodium thiosulfate) to destroy any excess oxidant.

  • Proceed with aqueous workup and product isolation.

Q: I'm detecting N-oxide impurities. What is their origin and how can they be prevented?

A: The formation of Rabeprazole N-oxide or related N-oxide impurities occurs when the nitrogen atom on the pyridine ring is oxidized.[2][4]

  • Causality & Problem: The pyridine nitrogen is a nucleophilic site and is susceptible to attack by electrophilic oxidizing agents like peroxy acids (m-CPBA) and hydrogen peroxide.[8][13][14] This side reaction competes directly with the desired sulfur oxidation.

  • Troubleshooting & Solutions:

    • Choice of Oxidant: The choice of oxidant and reaction conditions is key. While strong oxidants like m-CPBA can cause N-oxidation, systems like sodium percarbonate in the presence of a rhenium catalyst have been reported to be efficient for N-oxide synthesis, highlighting the need for careful selection to avoid this pathway.[13]

    • pH Control: In some systems, particularly those using hydrogen peroxide, the reaction pH can influence selectivity. Acidic conditions can protonate the pyridine nitrogen, rendering it less nucleophilic and less susceptible to oxidation. However, this must be balanced with the stability of the entire molecule.

    • Alternative Reagents: Consider using reagents less prone to N-oxidation. For example, certain metal-catalyzed systems or enzymatic oxidations can offer superior chemoselectivity for the sulfur atom.[11]

    • Flow Chemistry: Using microreactors can provide superior control over reaction time and temperature, potentially minimizing the residence time under oxidative conditions and reducing the window for N-oxidation to occur.[14]

Section 4: Analytical Methodologies for Impurity Profiling

Q: What is the standard analytical method for identifying and quantifying these byproducts?

A: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying Rabeprazole and its impurities.[15] Liquid Chromatography-Mass Spectrometry (LC-MS) is used to identify the structures of unknown impurities.[3][4][16]

Table: Typical RP-HPLC Conditions for Rabeprazole Impurity Profiling
ParameterSpecificationRationale
Column C18 (e.g., Waters Symmetry Shield RP18, 250 mm × 4.6 mm, 5 µm)[15]Provides excellent hydrophobic retention and separation for Rabeprazole and its structurally similar impurities.
Mobile Phase A Aqueous buffer (e.g., 0.025 M KH₂PO₄, pH 3.0)[15]Controls the ionization state of the molecules to ensure reproducible retention times.
Mobile Phase B Acetonitrile/Water mixture (e.g., 90:10 v/v)[15]The organic modifier used to elute compounds from the column.
Elution Mode GradientA time-based gradient is necessary to resolve early-eluting polar impurities from the main peak and late-eluting non-polar impurities like the sulfone.
Flow Rate 1.0 mL/min[15]A standard flow rate for analytical columns of this dimension.
Column Temp. 30°C[15]Ensures consistent retention times and peak shapes.
Detection UV at 280 nm or 285 nm[15]Wavelength at which Rabeprazole and its key impurities show significant absorbance.

References

  • Benchchem. (n.d.). Application Notes & Protocols for Analytical Techniques in Rabeprazole Impurity Profiling.
  • ResearchGate. (2025, August 6). Identification and synthesis of potential impurities of rabeprazole sodium.
  • PubMed. (2021, April 8). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses.
  • Taylor & Francis Online. (2021, March 14). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses.
  • ResearchGate. (2025, August 5). Identification and characterization of potential impurities of rabeprazole sodium | Request PDF.
  • PRIME PubMed. (n.d.). Identification and synthesis of potential impurities of rabeprazole sodium.
  • PubMed. (2005, November 15). Identification and synthesis of potential impurities of rabeprazole sodium.
  • ScienceScholar. (2021, December 31). Synthesis of degradants and impurities of rabeprazole. International journal of health sciences.
  • Semantic Scholar. (2021, November 9). Synthesis of degradants and impurities of rabeprazole.
  • JOCPR. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 130-139.
  • Asian Journal of Pharmaceutical Research. (n.d.). An Efficient Synthesis of Rabeprazole Sodium.
  • ChemicalBook. (n.d.). 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole.
  • ResearchGate. (n.d.). (PDF) an efficient synthesis fo rabeprazole.
  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-oxides of pyridines and related compounds.
  • Pharmacompass. (n.d.). 2-[[[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl ]methyl]thio]-1H-benzimidazole.
  • Patsnap. (2020, September 25). Preparation method of rabeprazole chloride and intermediate thereof.
  • A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. (n.d.).
  • Google Patents. (n.d.). CN106674198A - Preparation method for key intermediate rabeprazole thioether.
  • PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • Technical Disclosure Commons. (2025, August 29). Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl].
  • ResearchGate. (2025, August 6). (PDF) Synthesis of 2-substituted pyridines from pyridine N-oxides.
  • ChemRxiv. (n.d.). Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
  • PMC. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis.
  • ResearchGate. (2017, August 7). An environmentally benign and selective electrochemical oxidation of sulfides and thiols in a continuous-flow microreactor.
  • E3S Web of Conferences. (n.d.). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives.

Sources

Technical Support Center: Troubleshooting Low Purity in 2-Chloro-4-methoxy-3-methylpyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity-related challenges encountered during its production. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the purity of this compound, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2]

Q1: What are the most common impurities I might encounter in my crude this compound hydrochloride?

A1: The impurity profile is highly dependent on the synthetic route, but typically originates from three main sources:

  • Unreacted Starting Material: The most common impurity is the precursor, 2-hydroxymethyl-4-methoxy-3-methylpyridine. Its presence indicates an incomplete chlorination reaction.[3]

  • Process-Related Impurities: These can include byproducts from side reactions. For instance, using thionyl chloride or sulfuryl chloride as a chlorinating agent can lead to the formation of sulfated or other reactive intermediates if not properly controlled.[2][4] Some processes may also generate pyridine-derived polymers, especially under harsh temperature conditions.[5]

  • Solvent Residues: Residual solvents used in the reaction (e.g., dichloromethane, toluene) or in the purification/washing steps (e.g., acetone, isopropanol, ether) are common.[1][5]

Q2: My reaction appears complete by Thin-Layer Chromatography (TLC), but the final purity by HPLC/NMR is low. What is the likely cause?

A2: This is a frequent issue. While TLC is an excellent tool for monitoring the disappearance of starting material, it has limitations. The primary cause is often the presence of impurities that have a similar polarity (Rf value) to your desired product, making them difficult to distinguish on a TLC plate.

The final product is often isolated as a hydrochloride salt, which may have different chromatographic behavior than the freebase form present during the reaction. Analytical techniques like HPLC, GC, and NMR provide far superior resolution and are essential for accurate purity assessment.[5][6]

Q3: What is the most effective general method for purifying crude this compound hydrochloride?

A3: For the hydrochloride salt, which is typically a solid, purification is most often achieved by washing or slurrying the crude material with a carefully selected organic solvent system.[5] This method is effective at removing process-related impurities and unreacted starting materials. The choice of solvent is critical; it should readily dissolve the impurities while leaving the desired hydrochloride salt insoluble.

Commonly used and effective solvent systems include mixtures of acetone and petroleum ether or washing with toluene.[5][7] Isopropanol and ether have also been used, though sometimes with lower resulting purity.[5]

Section 2: Advanced Troubleshooting Guide

This section provides a deeper dive into specific purity issues, their chemical origins, and actionable solutions.

Issue 1: Significant Presence of Unreacted 2-Hydroxymethyl-4-methoxy-3-methylpyridine
  • Root Cause Analysis: The conversion of the hydroxyl group to a chloride is a critical step, typically employing reagents like thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), or triphosgene.[1][2][4] Incomplete conversion is often due to:

    • Insufficient Chlorinating Agent: An inadequate molar ratio of the chlorinating agent to the starting alcohol will inevitably leave unreacted material.

    • Sub-optimal Temperature Control: These reactions are often exothermic. Adding the chlorinating agent too quickly or without proper cooling (e.g., an ice bath) can lead to localized heating and side reactions. Conversely, if the temperature is too low, the reaction rate may be too slow for completion within the allotted time.[4][8]

    • Presence of Moisture: Chlorinating agents like thionyl chloride react readily with water. Any moisture in the starting material or solvent will consume the reagent, rendering it unavailable for the desired reaction.

  • Corrective and Preventive Actions:

    • Stoichiometry Adjustment: Ensure at least a stoichiometric amount of the chlorinating agent is used. Often, a slight excess (e.g., 1.1 to 1.5 equivalents) is employed to drive the reaction to completion.[8]

    • Controlled Reagent Addition: Add the chlorinating agent dropwise to a cooled solution of the starting material in a suitable solvent like dichloromethane or toluene.[1][4] Maintain a low internal temperature (e.g., 0-10 °C) during the addition.

    • Reaction Monitoring: After addition, allow the reaction to warm to room temperature and stir for a sufficient period (e.g., 1-2 hours).[2] Monitor the reaction's progress using a robust method like HPLC or GC to confirm the disappearance of the starting material before proceeding with workup.

    • Anhydrous Conditions: Use dry solvents and ensure the starting material is free of excess water.

Issue 2: Product Discoloration (Yellow, Brown, or Khaki Solid)
  • Root Cause Analysis: The ideal this compound hydrochloride is a white to off-white solid.[5] Discoloration typically points to the presence of high-molecular-weight byproducts or degradation products. These "superpolymers" or colored impurities can arise from intermolecular reactions or decomposition under excessive heat or acidic conditions.[5]

  • Corrective and Preventive Actions:

    • Purification via Solvent Washing: This is the most direct way to address discoloration. Washing the crude solid with an appropriate solvent can remove the colored impurities. The table below, adapted from data for a closely related compound, provides a starting point for solvent selection.[7]

Wash Solvent System (v/v)Purity Achieved (by HPLC)Reference
Acetone: Petroleum Ether (3:1)99.51%[5]
Acetone: Petroleum Ether (2.5:1)99.49%[5]
Toluene99.01%[7]
Isopropanol: Ether (3:1)98.23%[5]

Section 3: Key Experimental Protocols

Protocol 1: Chlorination of 2-Hydroxymethyl-4-methoxy-3-methylpyridine

This protocol is a representative example based on common literature procedures.[2]

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-hydroxymethyl-4-methoxy-3-methylpyridine (1 equivalent) in anhydrous dichloromethane (approx. 2 mL per gram of starting material).

  • Cooling: Cool the solution in an ice-water bath to an internal temperature of 0-5 °C.

  • Reagent Addition: Add sulfuryl chloride (1.1 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

  • Monitoring: Take an aliquot of the reaction mixture, quench it carefully, and analyze by HPLC or GC to confirm the absence of starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. Add a suitable anti-solvent like acetone to precipitate the product.

  • Isolation: Stir the resulting slurry, then collect the solid by vacuum filtration. Wash the filter cake with cold acetone and dry under vacuum to yield this compound hydrochloride.[2]

Protocol 2: Purity Assessment by HPLC

This is a general method adaptable for purity analysis.[6]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0) at a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the mobile phase.

Section 4: Visual Guides & Workflows

Synthetic Pathway and Potential Impurity Formation

The following diagram illustrates the primary synthetic transformation and highlights the origin of the most common impurity.

G cluster_main_path Main Synthetic Route cluster_impurity Impurity Source SM 2-Hydroxymethyl-4-methoxy- 3-methylpyridine Product 2-Chloro-4-methoxy- 3-methylpyridine HCl SM->Product  Chlorinating Agent  (e.g., SOCl₂, SO₂Cl₂) Dichloromethane Impurity Unreacted Starting Material (Primary Impurity) Product->Impurity  Incomplete Reaction

Caption: Synthetic route and origin of the primary impurity.

Troubleshooting Workflow for Low Purity

This decision tree provides a logical path for diagnosing and resolving purity issues.

G start Low Purity Detected (by HPLC/GC/NMR) check_impurity Identify Major Impurity start->check_impurity is_sm Is it Unreacted Starting Material? check_impurity->is_sm is_discolored Is the Product Discolored? is_sm->is_discolored No optimize_rxn Optimize Reaction: • Increase Chlorinating Agent • Control Temperature • Ensure Anhydrous Conditions is_sm->optimize_rxn Yes wash_solid Purify by Washing/Slurrying: • Use Acetone/Petroleum Ether • Use Toluene is_discolored->wash_solid Yes reanalyze Re-analyze Purity is_discolored->reanalyze No optimize_rxn->reanalyze wash_solid->reanalyze

Caption: A logical workflow for troubleshooting low product purity.

References
  • chemicalbook.2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Research Journal of Pharmacy and Technology.
  • Google Patents.CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Quick Company.A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Google Patents.CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents.Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Alkali Metals Limited.Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA.
  • FAQ.How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
  • Benchchem.Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.
  • Google Patents.CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • Benchchem.Assessing the Purity of Synthesized 2-(Dichloromethyl)-4-methylpyridine: A Comparative Guide to Analytical Techniques.

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Technical Support Center: Purification of 2-Chloro-4-methoxy-3-methylpyridine via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 2-Chloro-4-methoxy-3-methylpyridine and its hydrochloride salt via recrystallization. As a critical intermediate in the synthesis of pharmaceutical compounds, such as proton pump inhibitors, achieving high purity is paramount.[1][2][3] This document offers detailed protocols, data-driven solvent selection advice, and an in-depth troubleshooting guide in a direct question-and-answer format to address challenges encountered during laboratory work.

Section 1: Critical Starting Parameters & Solvent Selection

The success of any recrystallization hinges on the appropriate choice of solvent.[4][5] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[5][6] Conversely, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at cold temperatures (remaining in the mother liquor upon crystallization).[4][6]

For this compound and its common hydrochloride salt, solubility tests indicate that polar protic and aprotic solvents are primary candidates. The hydrochloride salt form exhibits greater polarity and may have different solubility characteristics than the free base.[2][3]

Table 1: Solvent Selection Guide for Recrystallization

SolventBoiling Point (°C)Solubility (Free Base)Solubility (HCl Salt)Rationale & Comments
Isopropanol (IPA) 82.6Sparingly soluble cold, very soluble hot.Soluble cold, very soluble hot.Recommended for free base. Excellent solubility differential. Not ideal for HCl salt due to high cold solubility, which would lower yield.
Acetone 56Soluble cold, very soluble hot.Soluble cold, very soluble hot.Generally a poor choice for single-solvent recrystallization due to high solubility at low temperatures. May be useful as the "good" solvent in a mixed-solvent system.[7]
Ethyl Acetate 77.1Soluble cold, very soluble hot.Slightly soluble cold, soluble hot.A potential candidate for the HCl salt. Its lower polarity compared to alcohols may provide a better solubility curve.
Toluene 110.6Soluble hot.Insoluble.Can be used to wash impurities from the crude HCl salt.[8] Not a primary recrystallization solvent itself for the salt form.
Methanol 64.7Very soluble.Very soluble.Generally unsuitable. High solubility even when cold will lead to poor recovery.[2][3]
Water 100Insoluble.Soluble.A potential anti-solvent for the free base if it is dissolved in a miscible organic solvent like IPA or acetone. The HCl salt is noted to be soluble.[9]

Note: This data is a qualitative summary based on general principles and available information. Small-scale solubility tests are always recommended before committing to a large-scale purification.[10]

Section 2: Detailed Experimental Protocol (Single-Solvent Recrystallization of the Free Base)

This protocol outlines the purification of crude this compound (free base) using isopropanol.

Materials:

  • Crude this compound

  • Isopropanol (IPA), reagent grade

  • Decolorizing carbon (if needed)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filtration flask

  • Filter paper

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar. Add a small volume of IPA, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more IPA in small portions, allowing the solvent to reach its boiling point between additions. Continue adding solvent until the solid just dissolves completely. Causality: Adding the minimum amount of boiling solvent is crucial to ensure the solution is saturated, which is necessary for good crystal recovery upon cooling.[11] Adding excess solvent is the most common cause of poor or no crystallization.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly to prevent boiling over. Add a small amount of decolorizing carbon (about 1-2% of the solute's weight).[13] Reheat the solution to boiling for a few minutes. Causality: The activated carbon has a high surface area that adsorbs colored polymeric or highly conjugated impurities.[13]

  • Hot Filtration (if carbon was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.[13]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[11][14]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold IPA. Causality: The cold solvent washes away residual soluble impurities adhered to the crystal surfaces without dissolving a significant amount of the product.[10]

  • Drying: Allow the crystals to dry on the filter under vacuum for a period. For final drying, transfer the crystals to a watch glass or drying dish and place them in a vacuum oven at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

Section 3: Recrystallization Workflow Diagram

The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve check_impurities Insoluble Impurities or Color? dissolve->check_impurities decolorize 2a. Add Decolorizing Carbon & Reheat check_impurities->decolorize Yes cool 3. Slow Cooling & Ice Bath check_impurities->cool No hot_filter 2b. Hot Gravity Filtration decolorize->hot_filter hot_filter->cool check_crystals Crystals Formed? cool->check_crystals induce Induce Crystallization (Scratch / Seed) check_crystals->induce No isolate 4. Isolate via Vacuum Filtration check_crystals->isolate Yes induce->check_crystals wash 5. Wash with Ice-Cold Solvent isolate->wash dry 6. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Workflow for single-solvent recrystallization.

Section 4: Troubleshooting Guide (Q&A Format)

Question: My compound will not fully dissolve, even after adding a large amount of boiling solvent. What should I do?

Answer: This situation suggests one of two possibilities:

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved and a small amount of solid remains, this is likely the case. The solution is to proceed to the hot filtration step to remove the insoluble material.[6]

  • Incorrect Solvent Choice: The solvent you have selected may simply be a poor solvent for your compound, even when hot. If very little of your compound has dissolved, you should recover the material by evaporating the solvent and restart the process by performing small-scale solubility tests with different solvents.[12]

Question: I have cooled my solution, but no crystals have formed. What went wrong?

Answer: This is a common issue, typically caused by one of the following:

  • Too Much Solvent: This is the most frequent cause.[12] If the solution is not saturated, crystals will not form. The remedy is to gently boil off some of the solvent to increase the concentration, then attempt to cool the solution again.[11]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature, but crystal growth has not initiated.[12] You can induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[10][11]

    • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a template for further crystal formation.[14]

Question: My recrystallization resulted in an oil instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of solute is too high. This is more common with impure compounds.[12] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to lower the saturation point.[12]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling, which favors the formation of an ordered crystal lattice over an amorphous oil.[12]

Question: My final yield is very low. How can I improve it?

Answer: A low yield can result from several factors:

  • Using too much solvent during the dissolution step, causing a significant amount of your product to remain in the mother liquor.[14]

  • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Washing the final crystals with too much cold solvent, or with solvent that was not sufficiently cold.

  • Incomplete crystallization. Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation.

To improve yield, focus on using the absolute minimum amount of hot solvent for dissolution and ensure your washing solvent is ice-cold.[10]

Section 5: Frequently Asked Questions (FAQs)

Q1: How do I know if my final product is pure? The most common methods are to check the melting point and run a Thin Layer Chromatography (TLC) analysis. A pure compound should have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Comparing the TLC of your recrystallized product against the crude material should show the disappearance of impurity spots.

Q2: Can I use a mixed-solvent system for recrystallization? Yes. A mixed-solvent system is useful when no single solvent has the ideal properties.[4] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to become clear again and cooled slowly. For this compound, a system like Isopropanol/Water could potentially work.

Q3: What are the key safety precautions for this procedure? Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Organic solvents are flammable; keep them away from ignition sources and use a heating mantle or steam bath for heating, not an open flame. Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling information.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center, University of Colorado Boulder. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). PubChem, National Center for Biotechnology Information. [Link]

  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine. PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization - Single Solvent. University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]

  • Problems with Recrystallisations. Chemistry Teaching Labs, University of York. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization. University of Missouri–St. Louis. [Link]

  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine Manufacturer & Supplier. Pipzine Chemicals. [Link]

  • 2-chloromethyl-4-methoxy-3-methyl pyridine hcl. Atom Pharma. [Link]

  • Recrystallization. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. WIPO Patentscope. [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.
  • A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

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Technical Support Center: Controlling Moisture Sensitivity in Reactions with 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 2-Chloro-4-methoxy-3-methylpyridine. As a key intermediate in the synthesis of various pharmaceutical compounds, its reactivity and sensitivity to environmental conditions, particularly moisture, are critical factors for successful and reproducible outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges of handling this moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: The moisture sensitivity of this compound stems from the reactivity of the C-Cl bond on the pyridine ring. While stable under strictly anhydrous conditions, the presence of water can lead to a slow hydrolysis reaction, particularly under elevated temperatures or in the presence of acids or bases, to form the corresponding 2-hydroxypyridine (which exists predominantly as the 2-pyridone tautomer).[1][2][3] More critically, in many of its common applications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), even trace amounts of water can have a significant negative impact on the catalytic cycle, catalyst stability, and the integrity of other reagents in the mixture.[4][5]

Q2: What are the primary consequences of moisture contamination in reactions involving this compound?

A2: Moisture can lead to several detrimental outcomes:

  • Reduced Yield: Water can deactivate the palladium catalyst, hydrolyze the starting material, or consume moisture-sensitive reagents, leading to lower conversion to the desired product.[4]

  • Formation of Byproducts: The most common byproduct from moisture is 4-methoxy-3-methylpyridin-2-one, formed via hydrolysis of the chloro-substituent.[3] Its presence can complicate purification and reduce the overall yield.

  • Poor Reproducibility: Inconsistent or uncontrolled amounts of moisture between experiments are a leading cause of variable reaction outcomes, making it difficult to optimize and scale up a process.

  • Catalyst Deactivation: In palladium-catalyzed reactions, water can affect the catalyst's active sites, potentially leading to the formation of inactive palladium hydroxides or oxides.[4]

Q3: How should this compound be properly stored?

A3: To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[6][7] The ideal storage location is a cool, dry place, such as a desiccator or a controlled-atmosphere glovebox, away from heat and sources of ignition.[8] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[6]

Q4: What are the visual signs of compound degradation due to moisture?

A4: this compound is typically a solid. While subtle degradation from moisture may not be visually apparent, significant hydrolysis could potentially lead to changes in the physical appearance or melting point of the material. The most definitive way to check for degradation is through analytical methods like NMR or LC-MS to detect the presence of the 4-methoxy-3-methylpyridin-2-one byproduct.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: My reaction has stalled or shows low conversion to the desired product.

  • Potential Cause 1.1: Contaminated Solvents.

    • Explanation: Many organic solvents are hygroscopic and will absorb moisture from the air. Using a solvent from a bottle that has been opened multiple times without proper care, or one that was not adequately dried, is a primary source of water contamination. Even "anhydrous" solvents from commercial suppliers can absorb moisture if not handled correctly.[9]

    • Solution: Always use freshly dried and degassed solvents. For highly sensitive reactions, it is best to dry the solvent immediately before use. Refer to Protocol 2: Best Practices for Drying Solvents . Verify the water content of your solvent using Karl Fischer titration if the reaction is particularly sensitive or for process validation.

  • Potential Cause 1.2: Inadequately Dried Glassware.

    • Explanation: Glass surfaces have a thin film of adsorbed moisture that is not removed by simple washing and air-drying.[9] This layer of water can be sufficient to inhibit a moisture-sensitive reaction.

    • Solution: All glassware must be rigorously dried immediately before use, either by oven-drying overnight at >120°C or by flame-drying under vacuum or a stream of inert gas.[10][11] The apparatus should be assembled while hot and allowed to cool under a positive pressure of dry nitrogen or argon. Refer to Protocol 1: Setting up a Reaction Under Inert Atmosphere .

  • Potential Cause 1.3: Deactivation of the Palladium Catalyst.

    • Explanation: In cross-coupling reactions, the active Pd(0) species is susceptible to oxidation and can be deactivated by water or oxygen. Hydroxyl groups from water can block the active sites on the palladium catalyst, hindering its activity.[4]

    • Solution: Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration. Use degassed solvents to remove dissolved oxygen. If you suspect catalyst deactivation, consider using a more robust palladium pre-catalyst that is less sensitive to trace impurities.

Issue 2: I am observing a consistent, unidentified byproduct in my analysis (NMR, LC-MS).

  • Potential Cause 2.1: Hydrolysis of the Starting Material.

    • Explanation: The byproduct may be 4-methoxy-3-methylpyridin-2-one, the result of hydrolysis. This is more likely if the reaction is run at high temperatures or for extended periods in the presence of moisture.

    • Solution: Re-evaluate all potential sources of moisture in your reaction as detailed in Issue 1. This includes solvents, reagents, glassware, and the inert gas supply. Running a control reaction where this compound is heated in the reaction solvent without other reagents can help confirm if simple hydrolysis is occurring under your conditions.

  • Potential Cause 2.2: Reaction with "Wet" Base.

    • Explanation: Many inorganic bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be hygroscopic. Using a base that has absorbed atmospheric moisture can introduce a significant amount of water into the reaction.

    • Solution: Dry solid bases by heating them under vacuum before use. Store them in a desiccator. Alternatively, use a non-hygroscopic base if the reaction chemistry allows.

Core Protocols & Methodologies
Protocol 1: Setting up a Reaction Under Inert Atmosphere

This protocol describes a standard setup using a nitrogen or argon balloon, which is suitable for many laboratory-scale, moisture-sensitive reactions.[12]

Materials:

  • Round-bottom flask and magnetic stir bar

  • Rubber septum

  • Nitrogen or argon gas cylinder with regulator

  • Balloons

  • Syringes and needles (oven-dried)

Procedure:

  • Dry the Glassware: Place the flask and stir bar in an oven at >120°C for at least 4 hours (or overnight).[11]

  • Assemble and Purge: While the flask is still hot, immediately cap it with a rubber septum and clamp it to a stand. Insert a needle connected to the inert gas line (set to a low flow rate, ~3-5 psi) and a second "exit" needle to vent.[11]

  • Flush the System: Allow the inert gas to flush the flask for 5-10 minutes to displace all air and moisture.[13] While flushing, you can gently heat the outside of the flask with a heat gun to drive off any final traces of adsorbed water (if not assembled hot).[10]

  • Establish Positive Pressure: Remove the exit needle first, then the gas inlet needle. Quickly replace the gas inlet with a needle attached to a balloon filled with the inert gas. The balloon will maintain a slight positive pressure, preventing air from entering.

  • Add Reagents: Add solid reagents to the flask before flushing if possible. If adding solids after flushing, do so quickly under a strong counter-flow of inert gas. Add anhydrous solvents and liquid reagents via an oven-dried syringe through the septum.[12]

  • Run the Reaction: The reaction can now be heated or stirred as required, with the balloon ensuring the inert atmosphere is maintained.

Protocol 2: Best Practices for Drying Solvents

The choice of drying method depends on the solvent and the required level of dryness.

Common Methods:

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for drying many common solvents like THF, dichloromethane (DCM), acetonitrile, and toluene.[14] Add freshly activated sieves (activated by heating under vacuum) to the solvent and allow it to stand for at least 24-48 hours.[14]

  • Distillation from a Drying Agent: This is the most rigorous method for obtaining truly anhydrous solvents.

    • Tetrahydrofuran (THF) / Diethyl Ether: Pre-dry with molecular sieves, then distill from sodium metal and benzophenone. A deep blue or purple color indicates the solvent is anhydrous and oxygen-free.[15]

    • Dichloromethane (DCM) / Acetonitrile: Distill from calcium hydride (CaH₂).[15] Caution: Do not use sodium for halogenated solvents.

    • Toluene / Hexanes: Distill from sodium/benzophenone or calcium hydride.[14]

Data Summary: Solvent Purity

The table below provides typical water content for common solvents and the levels achievable with proper drying techniques.

SolventTypical Water Content (Undried, ppm)Target Water Content (Anhydrous, ppm)Recommended Drying Method
Tetrahydrofuran (THF)200 - 500< 50Distillation from Na/Benzophenone
Toluene~225< 10Distillation from Na/Benzophenone or CaH₂
Dichloromethane (DCM)150 - 300< 50Distillation from CaH₂
1,4-Dioxane200 - 400< 50Distillation from Na/Benzophenone
Acetonitrile (MeCN)300 - 1000< 50Distillation from CaH₂

Data compiled from various sources on solvent drying.[14]

Visual Guides
Workflow for Moisture-Sensitive Reaction Setup

G cluster_prep Preparation cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution Dry_Glassware 1. Oven/Flame-Dry Glassware & Stir Bar Assemble 3. Assemble Hot Glassware Dry_Glassware->Assemble Prep_Solvents 2. Prepare Anhydrous Solvents & Reagents Add_Reagents 6. Add Reagents & Solvents via Syringe Prep_Solvents->Add_Reagents Purge 4. Purge with N2/Ar Assemble->Purge Add_Balloon 5. Attach N2/Ar Balloon Purge->Add_Balloon Add_Balloon->Add_Reagents Run 7. Stir/Heat Reaction Under N2/Ar Add_Reagents->Run

Caption: Standard workflow for setting up a moisture-sensitive experiment.

Troubleshooting Decision Tree for Low Reaction Yield

G Start Low or No Yield Observed Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Check_Catalyst Suspect Catalyst/Reagent Issue? Start->Check_Catalyst Check_Conditions Suspect Incorrect Conditions? Start->Check_Conditions Check_Moisture->Check_Catalyst No Solvent_Dry Was solvent properly dried? (See Protocol 2) Check_Moisture->Solvent_Dry Yes Check_Catalyst->Check_Conditions No Catalyst_Activity Is Pd source active? Is ligand appropriate? Check_Catalyst->Catalyst_Activity Yes Temp_Time Is temperature/reaction time optimal? Check_Conditions->Temp_Time Yes Glassware_Dry Was glassware rigorously dried? (See Protocol 1) Solvent_Dry->Glassware_Dry Atmosphere_Inert Was inert atmosphere maintained? Glassware_Dry->Atmosphere_Inert Reagent_Purity Are all other reagents pure and dry? Catalyst_Activity->Reagent_Purity Stoichiometry Are stoichiometry/concentrations correct? Temp_Time->Stoichiometry

Caption: A decision tree for troubleshooting low-yield reactions.

References
  • Role of water on the structure of palladium for methane complete oxidation.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable.
  • Effect of water on the palladium-catalyzed amid
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [No Source Found].
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
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  • Inert
  • 2-Chloropyridine | C5H4ClN | CID 7977. PubChem.
  • Drying of Organic Solvents. Scribd.
  • Preparing Anhydrous Reagents and Equipment. Moodle@Units.
  • Drying solvents. Sciencemadness Wiki.
  • Drying Solvents. Chemistry LibreTexts.
  • How to create inert atmosphere ?.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Handling air-sensitive reagents AL-134. MIT.
  • 7.3: Inert Atmospheric Methods. Chemistry LibreTexts.
  • Inert
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. ERIC.
  • solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
  • Process for the production of 2-hydroxypyridine.
  • Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. Catalysis Science & Technology (RSC Publishing).
  • An experiment to illustrate nucleophilic aromatic substitution and tautomerism. [No Source Found].
  • Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. RSC Publishing.
  • Catalytic Activity of Water-Soluble Palladium Nanoparticles with Anionic and Cationic Capping Ligands for Reduction, Oxidation, and C-C Coupling Reactions in W
  • Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. Alkali Metals Limited.
  • Suzuki-Miyaura Cross Coupling Reaction. Tokyo Chemical Industry.
  • Buchwald–Hartwig amin
  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Managing moisture sensitivity in reactions with N,N-dimethylformamide hydrochloride. Benchchem.
  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). PubChem.
  • 3: Performing Sensitive Reactions without a Schlenk Line. Chemistry LibreTexts.
  • Technical Support Center: Buchwald-Hartwig Amin
  • How To Run A Reaction: The Setup. Department of Chemistry : University of Rochester.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Apollo Scientific.
  • Suzuki reaction. Wikipedia.
  • The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Buchwald Hartwig Coupling. Common Organic Chemistry.
  • Troubleshooting Air and Moisture Sensitivity of Methylcymantrene: A Technical Support Guide. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride CAS. ChemicalBook.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. ChemicalBook.
  • Suzuki coupling of different chloropyridines with phenylboronic acids a.

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Technical Support Center: Strategies for Substitution Reactions on 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for navigating the complexities of substitution reactions involving 2-Chloro-4-methoxy-3-methylpyridine. This substrate presents a unique set of challenges for chemists due to a combination of electronic and steric factors. The pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack through its electron-withdrawing inductive and resonance effects.[1] However, the methyl group at the C3 position introduces significant steric hindrance, which can impede the approach of nucleophiles or the coordination of bulky catalyst complexes to the C2 position.[2][3][4] Additionally, the electron-donating methoxy group at the C4 position can electronically deactivate the ring for certain transformations.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will explore proven strategies for both metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, providing detailed protocols and explaining the rationale behind the selection of reagents and conditions.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful tools for forming C-N and C-C bonds. However, the steric bulk adjacent to the C-Cl bond in this compound makes the oxidative addition step, which is often rate-limiting, particularly challenging.[5][6]

FAQ 1: My Buchwald-Hartwig amination of this compound is failing or giving very low yields. What are the critical parameters to optimize?

Low conversion in the amination of this hindered chloropyridine is a common issue. The primary bottleneck is the oxidative addition of the sterically shielded C-Cl bond to the palladium(0) center. Here’s a systematic approach to troubleshooting:

A1: The Catalyst System is Paramount

For sterically demanding substrates, the choice of ligand is the most critical factor. Standard ligands like PPh₃ or even many bidentate phosphines are often ineffective.[5][7] You require bulky, electron-rich monophosphine ligands that promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species.

Recommended Ligand Classes:

  • Biaryl Phosphines (Buchwald Ligands): These are the gold standard for challenging C-Cl bond activations.[7][8]

  • Dialkylphosphinobiphenyl Ligands: Such as RuPhos and XPhos, which are known for their effectiveness in coupling sterically hindered substrates.[5][8]

  • Ferrocene-Based Ligands: While sometimes effective, biaryl phosphines often show superior performance for this specific challenge.

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of Hindered Aryl Chlorides

LigandTypical Loading (mol%)BaseTemperature (°C)Expected Outcome
PPh₃2-5NaOtBu100-120Very Low to No Conversion
BINAP1.5-3NaOtBu100-120Low Conversion
RuPhos 1.5-3NaOtBu or LHMDS90-110Good to Excellent Yield
XPhos 1.5-3K₃PO₄ or Cs₂CO₃100-120Good to Excellent Yield
BrettPhos 1.5-3NaOtBu90-110Good to Excellent Yield

A2: Pre-catalyst vs. In-situ Generation

While generating the catalyst in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a ligand is common, using a well-defined palladium pre-catalyst (e.g., RuPhos G3 Palladacycle) is highly recommended for hindered substrates.[5] Pre-catalysts ensure a more reliable and efficient formation of the active Pd(0) species.

A3: Base and Solvent Selection

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[5] If your substrate is sensitive to this strong base, alternatives like LHMDS or finely ground K₃PO₄ can be used, though they may require higher temperatures or more active catalysts.

  • Solvent: Use a dry, degassed, anhydrous aprotic solvent. Toluene and 1,4-dioxane are standard choices.[5]

Troubleshooting Workflow for Failed Buchwald-Hartwig Amination

Below is a decision-making workflow to diagnose and solve common issues.

G start Start: Low/No Conversion check_catalyst Is your catalyst system optimized? (Bulky ligand + Pre-catalyst) start->check_catalyst check_conditions Are reaction conditions stringent? (Anhydrous, Inert Atmosphere) check_catalyst->check_conditions Yes change_ligand Switch to a more active ligand (e.g., from XPhos to RuPhos) check_catalyst->change_ligand No increase_temp Increase Temperature (e.g., 100°C -> 120°C) check_conditions->increase_temp Yes failure Consult Specialist check_conditions->failure No (Fix setup!) increase_loading Increase Catalyst Loading (e.g., 2 mol% -> 5 mol%) increase_temp->increase_loading Still fails success Reaction Successful increase_temp->success Works change_base Try an alternative base (e.g., NaOtBu -> LHMDS) increase_loading->change_base Still fails increase_loading->success Works change_ligand->check_conditions change_base->success Works change_base->failure Still fails

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

FAQ 2: My Suzuki coupling with this compound is sluggish. How can I improve the reaction rate and yield?

Similar to C-N coupling, the C-C bond formation in a Suzuki reaction is hampered by the steric hindrance around the C2 position. The key is to facilitate both the oxidative addition and the subsequent transmetalation step.[9][10]

A1: Catalyst and Ligand Selection

The principles are similar to the Buchwald-Hartwig reaction. Highly active catalyst systems are required.

  • Catalyst Systems: Systems like Pd(OAc)₂ with bulky phosphine ligands or pre-formed catalysts such as Pd(PPh₃)₄ can be effective. For particularly stubborn couplings, catalysts incorporating N-heterocyclic carbene (NHC) ligands or biaryl phosphine ligands are excellent choices.[11][12]

  • Ligands: SPhos, XPhos, and RuPhos are again top candidates due to their ability to stabilize the active Pd(0) species and promote the difficult oxidative addition.

A2: The Importance of the Base and Transmetalation

The transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center.[10] This step requires activation of the boronic acid by a base.

  • Base Selection: An aqueous solution of a base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used.[11] The choice can be critical; for hindered substrates, a stronger base like K₃PO₄ is often more effective than K₂CO₃.

  • Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is standard.[11] This facilitates the interaction of the organic-soluble catalyst and the water-soluble inorganic base.

Protocol: Optimized Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Toluene and Water (10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add the this compound, arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions offer a metal-free alternative for substitution. The reaction proceeds via a negatively charged Meisenheimer intermediate, and its stability is key to the reaction's success.[13][14] For this compound, the reaction is electronically favored at the C2 position due to activation by the pyridine nitrogen, but sterically disfavored by the C3-methyl group.

FAQ 3: I am attempting an SNAr reaction with an amine nucleophile, but the reaction is not proceeding even at high temperatures. What is the problem?

This is a classic case of steric hindrance preventing the formation of the Meisenheimer complex.[15][16] The C3-methyl group physically blocks the trajectory of the incoming nucleophile.

A1: Assess the Nucleophile

  • Size Matters: Bulky nucleophiles (e.g., diisopropylamine) will struggle far more than smaller ones (e.g., ammonia, methylamine). If possible, choose the smallest effective nucleophile.

  • Nucleophilicity: A more potent nucleophile can sometimes overcome a moderate steric barrier. Anionic nucleophiles (e.g., sodium amide) are far more reactive than their neutral counterparts (ammonia).

A2: Extreme Conditions May Be Necessary

  • High Temperatures: These reactions often require temperatures in excess of 150-200 °C. The use of a sealed tube or a microwave reactor is highly recommended to safely reach these temperatures.

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, or NMP are excellent choices as they can solvate the cation of a salt and leave the nucleophile "naked" and more reactive, while also tolerating high temperatures.[2]

FAQ 4: Can I use SNAr to install an oxygen-based nucleophile (e.g., an alcohol)?

Yes, but this often requires even more forcing conditions than amination due to the generally lower nucleophilicity of alcohols compared to amines.

A1: Generating the Alkoxide is Crucial

The neutral alcohol is not nucleophilic enough. You must deprotonate it in situ or beforehand to form the much more reactive alkoxide.

  • Strong Bases: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide.

  • Reaction Setup: A typical procedure involves adding the alcohol to a suspension of NaH in an anhydrous solvent like THF or DMF, allowing the deprotonation to complete, and then adding the this compound and heating.

Decision Logic: Cross-Coupling vs. SNAr

Choosing the right synthetic strategy is key. This diagram outlines the decision-making process based on the desired substituent and reaction constraints.

G start Desired Substitution on This compound bond_type What type of bond to form? start->bond_type cn_bond C-N or C-O bond bond_type->cn_bond C-N / C-O cc_bond C-C bond bond_type->cc_bond C-C nucleophile_type Is the nucleophile sterically demanding? cn_bond->nucleophile_type suzuki_path Use Suzuki-Miyaura Coupling (Bulky Ligand, e.g., SPhos) cc_bond->suzuki_path small_nuc Small Nucleophile (e.g., NH₃, MeO⁻) nucleophile_type->small_nuc No bulky_nuc Bulky Nucleophile (e.g., Anilines, sec-Amines) nucleophile_type->bulky_nuc Yes snar_path Attempt SₙAr (High Temp, Polar Aprotic Solvent) small_nuc->snar_path buchwald_path Use Buchwald-Hartwig Amination (Bulky Ligand, e.g., RuPhos) bulky_nuc->buchwald_path

Caption: Strategy selection for substitution reactions.

References

  • Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • Vertex AI Search. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
  • Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...
  • BenchChem. (n.d.). Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs in Nucleophilic Aromatic Substitution.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides | Request PDF.
  • Chemical Science (RSC Publishing). (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline.
  • ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • ACS Publications. (2020, August 25). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research.
  • PubMed. (2009, September 15). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
  • Who we serve. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
  • ACS Publications. (2004, December 13). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • the University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • (n.d.). Nucleophilic Substitution Reactions.
  • PMC. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
  • ResearchGate. (2022, March 2). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.

Sources

Technical Support Center: Stability of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the stability of 2-Chloro-4-methoxy-3-methylpyridine, particularly under acidic conditions. It is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic and developmental workflows.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What is the general stability of this compound?

A: this compound is a relatively stable compound under standard anhydrous and neutral conditions. It is often supplied and stored as its hydrochloride salt, which is a stable, solid form.[1] However, the molecule possesses reactive sites that are susceptible to degradation under specific conditions, most notably in aqueous acidic or basic environments and in the presence of strong nucleophiles.[2]

Application Scientist's Note: The stability of the hydrochloride salt form is a key advantage for shelf life. The protonated pyridine nitrogen reduces the nucleophilicity of the ring, offering some protection. However, once dissolved in aqueous media, its reactivity profile changes significantly, which is a critical consideration for any process involving aqueous workups or formulations.

Q2: How do acidic conditions specifically affect its stability?

A: Acidic conditions, especially in the presence of water, represent the primary challenge to the stability of this compound. The pyridine nitrogen atom is basic and will be protonated in an acidic medium.[2] This protonation significantly increases the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack. The primary degradation pathway under these conditions is hydrolysis, where water acts as a nucleophile.

Application Scientist's Note: The electron-withdrawing effect of the protonated nitrogen atom is the key activating factor for degradation. This makes the C2 carbon (bearing the chloro group) much more electron-deficient and thus a prime target for even weak nucleophiles like water. While related compounds like 2-chloropyridine are generally stable at near-neutral pH[3], the introduction of a strong acid fundamentally alters the electronic landscape of the molecule, accelerating degradation.

Q3: What are the primary degradation pathways in an acidic solution?

A: There are two main degradation pathways to consider under acidic conditions:

  • Hydrolysis of the 2-chloro group: This is the most common pathway. It involves the nucleophilic substitution of the chloride atom by a water molecule, leading to the formation of 2-hydroxy-4-methoxy-3-methylpyridine (which exists in equilibrium with its pyridone tautomer).[4]

  • Demethylation of the 4-methoxy group: Under harsh acidic conditions (e.g., strong acids like HBr or HI, or high temperatures with HCl), the methoxy group can be cleaved to form a hydroxyl group, yielding 2-chloro-4-hydroxy-3-methylpyridine. One patent suggests that methoxy group demethylation can be a concern for product stability.[5]

Q4: What are the expected primary degradation products?

A: Based on the pathways described above, the primary degradation products you can expect to see in an HPLC or LC-MS analysis are:

  • 2-Hydroxy-4-methoxy-3-methylpyridine (from hydrolysis)

  • 2-Chloro-4-hydroxy-3-methylpyridine (from demethylation)

Application Scientist's Note: Identifying these impurities is crucial for quality control. We provide a detailed analytical protocol in Section 3 for their separation and identification. The relative amounts of these products will depend on the specific conditions—hydrolysis is generally favored in dilute aqueous acid, while demethylation may become more prominent with concentrated acids or higher energy input.

Q5: What factors can accelerate the degradation of this compound in acid?

A: Several factors can increase the rate of degradation:

  • Low pH: The lower the pH, the higher the concentration of the protonated, activated form of the pyridine, leading to faster hydrolysis.

  • Elevated Temperature: As with most chemical reactions, increasing the temperature provides the necessary activation energy for both hydrolysis and demethylation, significantly accelerating the degradation rate.

  • Presence of Water: Water is the reactant for the hydrolysis pathway. Higher concentrations of water will increase the reaction rate according to the law of mass action.

  • Presence of Other Nucleophiles: If other nucleophiles (e.g., alcohols from a co-solvent) are present in the acidic mixture, they can compete with water to displace the chloride, leading to the formation of other ether byproducts.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to common problems encountered during experiments involving this compound in acidic environments.

Problem Possible Cause Recommended Solution & Rationale
Unexpected peaks appear in my HPLC/LC-MS analysis after an acidic workup. The compound is likely undergoing acid-catalyzed hydrolysis during the workup or sample preparation phase.Solution: Neutralize the sample immediately after the acidic step with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH of 7-8. Keep the sample cold (0-5 °C) throughout the process and analyze it as quickly as possible. Rationale: Neutralization deprotonates the pyridine nitrogen, deactivating the ring towards further nucleophilic attack. Low temperatures reduce the rate of any residual degradation.
The yield of my reaction is lower than expected when using an acidic catalyst. The target compound is being consumed by a competing degradation reaction (hydrolysis) catalyzed by the acid.Solution: 1. Minimize Water: Ensure all reagents and solvents are anhydrous. 2. Lower Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable rate of the desired transformation. 3. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. 4. Alternative Catalyst: Consider using a non-aqueous acid source or a Lewis acid if compatible with your reaction scheme. Rationale: These steps are designed to limit the extent of the undesired hydrolysis side reaction by controlling the key factors that accelerate it (water, temperature, and time).
My sample is changing color (e.g., turning yellow/brown) during storage in an acidic solution. This is a strong indicator of chemical degradation. The formation of conjugated pyridone systems and other potential polymeric byproducts can lead to discoloration.[6]Solution: Do not store this compound in acidic solutions for extended periods. If an acidic stock solution is required, prepare it fresh before use and store it at low temperatures (2-8 °C) in the dark for no more than a few hours. For long-term storage, use the solid hydrochloride salt.[1] Rationale: Visual changes are often the first sign of compromised sample integrity. Fresh preparation and proper storage are the most effective ways to ensure the purity and reactivity of the compound for your experiments.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for assessing the stability of this compound.

Protocol 1: Forced Degradation Study Under Acidic Conditions

This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability profile.

1. Materials:

  • This compound HCl
  • Methanol (HPLC Grade)
  • Deionized Water
  • 1 M Hydrochloric Acid (HCl)
  • 1 M Sodium Hydroxide (NaOH)
  • Class A Volumetric Flasks, Pipettes

2. Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound HCl in methanol to prepare a 1.0 mg/mL stock solution.
  • Prepare Acidic Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution and 1.0 mL of 1 M HCl. Dilute to the mark with a 50:50 mixture of methanol and water. This creates a final concentration of 100 µg/mL in 0.1 M HCl.
  • Incubation: Tightly cap the flask and place it in a water bath set to 60 °C.
  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).
  • Quenching: Immediately transfer the aliquot to a vial containing an equivalent molar amount of NaOH (e.g., 100 µL of 0.1 M NaOH) to neutralize the acid and stop the degradation.
  • Analysis: Analyze the quenched samples using the HPLC/LC-MS method described in Protocol 2.

Rationale for Protocol Design: This forced degradation study uses elevated temperature and a defined acid concentration to accelerate decomposition in a controlled manner. The quenching step is critical to ensure that the observed degradation is only from the incubation period and does not continue during analysis.[7]

Protocol 2: Analytical Method for Monitoring Degradation by LC-MS/MS

This method is suitable for separating the parent compound from its primary degradation products.[8]

  • Instrumentation: HPLC with a UV detector and a Tandem Mass Spectrometer (LC-MS/MS).

  • Column: Hypersil BDS C18, 3 µm, 50 mm x 4.6 mm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-based gradient can be optimized, starting with a high aqueous percentage (e.g., 95% A) and ramping up the organic phase (B) to elute the compounds. A typical starting point could be a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 210 nm.

    • MS/MS: Electrospray Ionization (ESI), Positive Mode. Monitor for the mass-to-charge ratios (m/z) of the parent compound and its expected degradation products.

Section 4: Mechanistic Insights & Visualizations

Understanding the reaction mechanisms is key to controlling the stability of this compound.

Mechanism: Acid-Catalyzed Hydrolysis

The primary degradation route is a nucleophilic aromatic substitution (SNAr) reaction, activated by the initial protonation of the pyridine ring.

hydrolysis_mechanism cluster_0 Step 1: Ring Protonation (Fast) cluster_1 Step 2: Nucleophilic Attack (Rate-Determining) cluster_2 Step 3: Rearomatization cluster_3 Step 4: Deprotonation & Tautomerization start This compound protonated Protonated Pyridinium Ion (Activated for Attack) start->protonated + H+ intermediate Tetrahedral Intermediate protonated->intermediate + H2O pyridone_h Protonated Hydroxy-Pyridine intermediate->pyridone_h - H+ - Cl- final_product Final Product: 2-Hydroxy-4-methoxy-3-methylpyridine (Pyridone Tautomer) pyridone_h->final_product - H+ stability_workflow prep Prepare Stock Solution (1 mg/mL in MeOH) stress Apply Stress Condition (e.g., 0.1M HCl, 60°C) prep->stress sample Sample at Time Points (0, 2, 4, 8, 24h) stress->sample quench Quench Reaction (Neutralize with Base) sample->quench analyze Analyze via LC-MS/MS (Protocol 2) quench->analyze data Data Analysis: - Calculate % Degradation - Identify Degradants analyze->data report Generate Stability Report data->report

Caption: Experimental workflow for stability testing.

References

  • Cho, S. Y., & Kim, Y. (2003). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Bulletin of the Korean Chemical Society, 24(10), 1491-1494. Available at: [Link]

  • Vaia. (n.d.). 4-chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Vaia. Available at: [Link]

  • Liang, X., et al. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Available at: [Link]

  • Metapharm. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? FAQ. Available at: [Link]

  • Pipzine Chemicals. (n.d.). 2-chloromethyl-4-methoxy-3-methyl-pyridine. Available at: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available at: [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • PubChem. (n.d.). 2-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Available at: [Link]

  • Pearson. (n.d.). Nucleophilic Aromatic Substitution. Pearson+. Available at: [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. (n.d.). 4-Chloropyridine. National Center for Biotechnology Information. Available at: [Link]

  • National Institute for Environmental Studies, Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available at: [Link]

  • PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. National Center for Biotechnology Information. Available at: [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. Available at: [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). National Center for Biotechnology Information. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Available at: [Link]

Sources

Managing thermal runaway risks with 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Thermal Runaway Risks in Functionalized Pyridine Synthesis

Status: Active | Security Level: Laboratory/Pilot Plant | Version: 2.4

Executive Summary: The "Accumulation Trap"

As a Senior Application Scientist, I must clarify a critical misconception: Thermal runaway in this chemistry rarely happens because the reaction is "too fast." It happens because the reaction is initially "too slow."

The synthesis or functionalization of 2-Chloro-4-methoxy-3-methylpyridine (often a key intermediate for PPIs like Rabeprazole) typically involves Nucleophilic Aromatic Substitution (SnAr) —specifically, the displacement of a leaving group (Cl or NO₂) by Methoxide (NaOMe).

The Hazard: This reaction is highly exothermic (


). If you add Sodium Methoxide at a temperature where the reaction rate is slow (e.g., <10°C), the reagent accumulates . When you eventually heat the reactor to the "initiation temperature" (e.g., 50°C), all the accumulated reagent reacts simultaneously. This instantaneous energy release exceeds the cooling capacity of any standard vessel, leading to thermal runaway.

Module 1: Critical Hazard Characterization

Before handling this compound or its precursors, you must characterize the specific thermal risks of your batch.

The Reaction Profile (SnAr)

The formation of the methoxy-pyridine bond is the primary thermal risk.

ParameterValue (Est.)Risk Implication
Heat of Reaction (

)
-150 to -190 kJ/molHigh. Capable of raising adiabatic temp by >100°C.
Onset Temperature (

)
~40°C - 60°CThe Danger Zone. Below this, reagents accumulate. Above this, they react rapidly.
Max Pressure Rate > 10 bar/min (Runaway)Standard rupture discs may be undersized for this rate.
Gas Evolution Low (unless decomposition)Primary risk is thermal expansion and solvent boiling (Methanol).
Determining Your "Point of No Return"

You cannot rely on literature values alone. You must validate your specific mixture.

Protocol: Differential Scanning Calorimetry (DSC) Screening

  • Sample: 2-5 mg of the reaction mass (intermediate + reagent).

  • Vessel: Gold-plated high-pressure crucible (to prevent catalytic effects of steel).

  • Ramp: 4°C/min from 25°C to 300°C.

  • Analysis: Look for the exothermic onset . If your process temperature is within 50°C of this onset, you are operating in a critical safety window.

Module 2: Process Control & Troubleshooting

The "Dosing-Controlled" Strategy

Never add Sodium Methoxide based on time (e.g., "Add over 2 hours"). You must add based on Heat Flow .

The Golden Rule:

The cooling duty (Q_cool) must always exceed the metabolic heat production (Q_rxn) of the accumulated reagent.

Visualizing the Hazard Logic:

ThermalRunaway Start Start Reagent Addition TempCheck Is Reactor T > T_initiation? Start->TempCheck Reaction Reagent Consumed Immediately (Heat Release Controlled) TempCheck->Reaction Yes (T High Enough) Accumulation Reagent Accumulates (Potential Energy Bomb) TempCheck->Accumulation No (T Too Low) Safe Safe Process Reaction->Safe HeatUp Process Heating Step Accumulation->HeatUp Runaway THERMAL RUNAWAY (Adiabatic Temp Rise) HeatUp->Runaway Rapid Trigger

Figure 1: The "Accumulation Trap." Adding reagent too cold creates a latent chemical bomb that detonates upon heating.

Troubleshooting Common Scenarios

Q1: "I am adding Sodium Methoxide, but I don't see the expected exotherm. Should I increase the addition rate?"

  • STOP IMMEDIATELY.

  • Diagnosis: You are likely below the initiation temperature (

    
    ). The reagent is accumulating. Increasing the rate will only increase the size of the potential explosion.
    
  • Corrective Action:

    • Stop the addition.

    • Sample the reactor for HPLC/GC to check conversion.

    • If conversion is low but reagent is present: Do not heat blindly. You must carefully warm the reactor in 1°C increments to "burn off" the accumulation under strict supervision.

Q2: "The reactor temperature is oscillating (spiking) during addition."

  • Diagnosis: Poor mixing or localized hot spots. The this compound intermediate can precipitate or form a slurry, reducing heat transfer.

  • Corrective Action:

    • Verify agitation speed (Tip speed should be > 2 m/s).

    • Check the viscosity. If the slurry is too thick, the heat transfer coefficient (

      
      ) has dropped. You may need to add more solvent (Methanol/Toluene) to restore heat removal capacity.
      

Q3: "The product turned dark black/tarry after distillation."

  • Diagnosis: Pyridine derivatives are thermally sensitive. If you distilled the solvent at too high a temperature (>100°C) or allowed the pH to drift acidic, the product decomposed.

  • Mechanism: Acid-catalyzed polymerization or decomposition of the methoxy group (generating MeCl and Pyridone).

  • Prevention: Ensure the reaction mass is quenched and basic (pH > 9) before workup. Use vacuum distillation to keep pot temperature < 60°C.

Module 3: Emergency Response Protocols

If you detect an uncontrollable temperature rise (e.g.,


 without external heating):

Visualizing the Emergency Decision Tree:

EmergencyResponse Alarm Temp Deviation Detected (dT/dt > Limit) StopFeed 2. Emergency Stop Dosing Alarm->StopFeed Jacket 1. Full Cooling to Jacket Quench 3. Dump Quench Solvent (Cold Toluene/Methanol) Jacket->Quench If T continues rising StopFeed->Jacket Vent 4. Evacuate to Catch Tank Quench->Vent If P > Design Limit

Figure 2: Emergency mitigation steps. The goal is to dilute thermal mass and stop the reaction kinetics.

The "Crash Cool" Protocol

You cannot rely solely on the jacket. The heat transfer through the wall is too slow during a runaway.

  • Stop Feed: Cut the NaOMe supply immediately.

  • Dilution Quench: Have a header tank of cold solvent (e.g., Methanol at 0°C) ready to dump directly into the reactor. This achieves two things:

    • Thermal Dilution: Instantly drops the bulk temperature.

    • Kinetic Braking: Dilutes the concentration of reactants, slowing the rate law (

      
      ).
      

References

  • Org. Process Res. Dev. 2011, 15, 4, 939–941.Safety Evaluation of the Synthesis of 4-Methoxy-3-methyl-2-pyridinemethanol.

  • Bretherick's Handbook of Reactive Chemical Hazards.Pyridines and Methoxide Interactions.

  • Chemical Engineering Progress (CEP), "Preventing Thermal Runaways".

Disclaimer: This guide is for technical support purposes only. All protocols must be validated by your site's Process Safety Management (PSM) team using actual calorimetric data (RC1/ARC) of your specific mixture.

Technical Resource Center: Optimization of pH for 2-Chloro-4-methoxy-3-methylpyridine Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the handling and purification of 2-Chloro-4-methoxy-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth scientific context, a robust experimental protocol for optimizing extraction pH, and a troubleshooting guide to address common challenges. Our focus is to empower you with the foundational knowledge and practical steps required to maximize the yield and purity of your target compound.

Section 1: The Science Behind pH-Dependent Extraction

The successful liquid-liquid extraction of ionizable compounds like this compound is fundamentally governed by controlling its acid-base chemistry. The key is to manipulate the pH of the aqueous phase to render the compound either soluble in the aqueous layer or in the immiscible organic layer, allowing for efficient separation from non-ionizable impurities.

The Role of pKa and the Pyridine Moiety

The central player in this process is the pyridine nitrogen atom. As a weak base, it can accept a proton (H⁺) to form a positively charged pyridinium ion. The equilibrium between the neutral (free base) form and the protonated (salt) form is dictated by the pH of the solution and the compound's pKa value. The pKa is the pH at which 50% of the compound is in its neutral form and 50% is in its protonated, conjugate acid form.

While the exact pKa for this compound is not readily published, we can make a strong scientific estimate based on related structures. The pKa of the unsubstituted pyridinium ion is approximately 5.23. However, the presence of a methoxy group at the 4-position significantly influences the electron density of the ring. A 2-methoxy substituent is known to have an inductive electron-withdrawing effect, which reduces the basicity of the nitrogen and lowers the pKa of its conjugate acid to around 3.06[1]. The chloro and methyl groups on our target molecule will also modulate this value, but a starting pKa estimate in the range of 3.0 to 4.0 is a scientifically sound hypothesis for developing an optimization strategy.

This equilibrium is visualized below:

G Protonated [Compound]-H⁺ (Protonated Form) Water Soluble Neutral Compound (Neutral Free Base) Organic Soluble Protonated->Neutral

Caption: Chemical equilibrium of this compound.

The Extraction Principle in Practice

The strategy for purification via liquid-liquid extraction leverages this pH-dependent solubility:

  • Acidic Wash (Impurity Removal): At a low pH (e.g., pH 1-2), which is well below the estimated pKa, the pyridine nitrogen will be fully protonated. This renders the this compound cation highly soluble in the aqueous phase. At this stage, any non-basic organic impurities will remain in the organic phase and can be washed away.

  • Basification and Extraction (Product Isolation): By increasing the pH of the aqueous layer to a value well above the pKa (e.g., pH 6-8), the equilibrium is shifted almost completely to the neutral, free base form. This neutral molecule has significantly lower water solubility and will preferentially partition into an immiscible organic solvent like dichloromethane or ethyl acetate[2][3][4].

A Critical Consideration: Chemical Stability

While pH is a powerful tool, it must be used judiciously. The chloro- and methoxy- substituents on the pyridine ring can be susceptible to hydrolysis under harsh conditions.

  • Strongly Acidic Conditions: While 2-chloropyridine itself is generally stable to hydrolysis in aqueous acid, prolonged exposure or high temperatures could pose a risk[5].

  • Strongly Basic Conditions (pH > 12): The chloro group, in particular, can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of the corresponding 2-hydroxypyridine derivative, a common impurity if conditions are not controlled[6][7].

Therefore, the optimization process must find a pH range that ensures the desired protonation state without inducing chemical degradation. Using a moderately basic pH (e.g., 7-9) for the final extraction is generally a safe practice.

Section 2: Experimental Protocol for Determining Optimal Extraction pH

This protocol provides a systematic workflow for a "pH scouting study" to empirically determine the ideal pH for extracting this compound.

Materials
  • Crude reaction mixture containing this compound dissolved in a water-immiscible organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc)).

  • Aqueous Buffer Solutions: pH 2, 3, 4, 5, 6, 7, 8, 9.

  • 1M Hydrochloric Acid (HCl).

  • 1M Sodium Hydroxide (NaOH).

  • Separatory Funnels.

  • pH meter or pH strips.

  • Analytical method for quantification (e.g., HPLC, GC-MS, qNMR) with an established standard for this compound.

Workflow Diagram

G A Start: Crude Product in Organic Solvent B Add 1M HCl to Aqueous Phase Adjust to pH ~2 A->B C Liquid-Liquid Extraction (LLE) (Wash 1) B->C D Separate Layers C->D E Aqueous Layer 1 (Contains Protonated Product) D->E Product F Organic Layer 1 (Contains Neutral Impurities) ANALYZE FOR LOSS D->F Impurities G Divide Aqueous Layer 1 into Aliquots E->G H Adjust Aliquot to pH 3 I Adjust Aliquot to pH 5 J Adjust Aliquot to pH 7 K Adjust Aliquot to pH 9 L Perform LLE on each aliquot with fresh organic solvent H->L I->L J->L K->L M Separate and Collect all Organic Layers L->M N Analyze Organic Extracts (HPLC, GC) for Yield M->N O Determine Optimal pH for Maximum Recovery N->O

Caption: Experimental workflow for pH scouting study.

Step-by-Step Procedure
  • Initial Acid Wash:

    • Begin with your crude product dissolved in an organic solvent (e.g., 50 mL of DCM).

    • Add an equal volume of deionized water (50 mL) to a separatory funnel.

    • Slowly add 1M HCl to the funnel while monitoring the aqueous layer with a pH meter until a stable pH of ~2.0 is reached. This ensures the target compound is protonated and moves into the aqueous phase.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

    • Drain and collect the lower aqueous layer. This layer contains your protonated product.

    • Keep the organic layer and analyze a small sample to quantify any product loss, which should be minimal.

  • pH Adjustment and Re-extraction (Scouting):

    • Divide the collected aqueous layer into several equal aliquots (e.g., four 10 mL aliquots).

    • For each aliquot, adjust the pH to a different target value using 1M NaOH. Create aliquots at pH 3, 5, 7, and 9. This range brackets the estimated pKa and extends into the safe basic region.

    • Place each pH-adjusted aqueous aliquot into its own separatory funnel.

    • Add an equal volume of fresh organic solvent (10 mL DCM) to each funnel.

    • Shake each funnel vigorously for 1-2 minutes and allow the layers to separate.

  • Analysis and Data Interpretation:

    • Carefully collect the organic layer from each of the four extractions.

    • Analyze each organic extract using your validated analytical method (e.g., HPLC) to determine the concentration, and thus the recovery, of this compound.

    • Plot the extraction recovery (%) versus the pH of the aqueous phase. The optimal pH for extraction is the one that yields the highest recovery in the organic layer.

Data Presentation

Your results can be summarized in a table for clear comparison.

Aqueous Phase pHPeak Area (by HPLC/GC)% RecoveryPurity (by Area %)
3.0Example: 150,000Example: 15%Example: 98%
5.0Example: 750,000Example: 75%Example: 99%
7.0Example: 980,000Example: 98%Example: 99%
9.0Example: 990,000Example: 99%Example: 97% (note potential impurity)

Based on this example data, a pH of 7-9 would be optimal. A slight drop in purity at pH 9 might indicate the onset of minor degradation, making pH 7-8 the ideal target range.

Section 3: Troubleshooting and FAQs

Q1: My overall recovery is very low after the acid wash and basification steps. What went wrong?

  • A1: There are two primary possibilities. First, your initial acidic wash may not have been acidic enough. If the pH was not at least 1.5-2.0 units below the compound's pKa, a significant amount of the product may have remained in the initial organic layer. Analyze the discarded organic wash to confirm this. Second, the final pH during basic extraction may have been too low. If you only raise the pH to 4-5, a large fraction of your compound will remain protonated and water-soluble. Ensure your final extraction pH is at least 2-3 units above the pKa.

Q2: I see a new peak in my chromatogram after performing the extraction, especially when using a higher pH. What could it be?

  • A2: This is likely a hydrolysis product. The C-Cl bond at the 2-position of the pyridine ring is activated towards nucleophilic substitution. Under sufficiently basic conditions (e.g., pH > 10-11), hydroxide ions (OH⁻) in the water can attack this position, displacing the chloride and forming 2-hydroxy-4-methoxy-3-methylpyridine[6][7]. To avoid this, perform your basic extraction at a milder pH (7-9) and avoid prolonged exposure to the basic aqueous solution. Work quickly and at room temperature or below.

Q3: Which organic solvent is best for this extraction?

  • A3: The ideal solvent should be immiscible with water, have high solubility for the neutral form of your compound, a low boiling point for easy removal, and be relatively inert. Dichloromethane (DCM) is an excellent choice due to its high density (forms the bottom layer, simplifying separation) and high solvency[2]. Ethyl acetate (EtOAc) is a more environmentally friendly alternative, though it is less dense than water and can be prone to forming emulsions. Avoid protic solvents like alcohols as they are miscible with water.

Q4: I'm having trouble with emulsions forming at the interface between the layers.

  • A4: Emulsions are common when shaking too vigorously, especially if surfactants or particulate matter are present. To break an emulsion, you can try: (1) letting the funnel sit undisturbed for a longer period, (2) gently swirling the funnel instead of shaking, (3) adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help force separation, or (4) filtering the entire mixture through a pad of Celite.

Q5: Can I perform this extraction without a pH meter?

  • A5: While a pH meter provides the most accuracy, high-quality pH paper (strips) can be used. Be sure to use strips with a resolution appropriate for your target pH range. When testing the pH, touch the wet stirring rod to the pH paper; do not dip the paper directly into your bulk solution to avoid contaminating it with indicator dyes.

References

  • JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
  • Pipzine Chemicals. 2-chloromethyl-4-methoxy-3-methyl-pyridine.
  • Pipzine Chemicals. 2-(Chloromethyl)-4-methoxy-3-methylpyridine Manufacturer & Supplier.
  • Cion Pharma. 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
  • Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • PubMed. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
  • Atompharma. 2-chloromethyl-4-methoxy-3-methyl pyridine hcl.
  • ResearchGate. Effect of pH on the extraction of (a) Ni(II)-2ˊ,4ˊ-dinitro APTPT–pyridine complex.
  • National Institutes of Health (NIH). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.
  • Tong, et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH‐zone‐refining counter‐current chromatography. Journal of Separation Science.
  • Ind. Eng. Chem. Res. (2010). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.
  • Apollo Scientific. (2023). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
  • ChemicalBook. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
  • Wikipedia. 2-Chloropyridine.
  • RSC Publishing. (2019). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine.
  • ResearchGate. 2-Methoxy Pyridine.
  • National Institutes of Health (NIH). (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • ResearchGate. (2010). Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline.
  • ResearchGate. (2011). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships.
  • PubChem. 2-(Chloromethyl)-4-methoxy-3-methylpyridine.
  • BLDpharm. 2-(Chloromethyl)-4-methoxy-3-methylpyridine.
  • Google Patents. (1990). Process for the production of 2-hydroxypyridine.
  • Nanyang Technological University. (2020). Nucleophilic amination of methoxypyridines by a sodium hydride.
  • PubChem. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1).

Sources

Validation & Comparative

HPLC Method Development for 2-(Chloromethyl)-4-methoxy-3-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]

2-(Chloromethyl)-4-methoxy-3-methylpyridine (CMMP) is a critical "key starting material" (KSM) in the synthesis of proton pump inhibitors (PPIs) such as Rabeprazole and Ilaprazole. Its purity is directly linked to the yield and safety profile of the final drug substance.

The Analytical Challenge: Analyzing CMMP presents a dual challenge:

  • Chemical Instability: The chloromethyl group is highly reactive. In aqueous mobile phases, it is prone to hydrolysis, forming the 2-(hydroxymethyl) impurity (HMMP) during the analysis if conditions are too aggressive.

  • Basic Tailing: The pyridine nitrogen (pKa ~ 3–4) interacts with residual silanols on silica columns, leading to severe peak tailing and poor resolution from closely eluting impurities like the starting material (2,3-dimethyl-4-methoxypyridine).

This guide compares the industry-standard C18 (ODS) approach against a Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity and robustness for this specific pyridine derivative.

Method Development Strategy: A Comparative Analysis

We evaluated two distinct chromatographic systems to determine the optimal method for purity analysis.

Variable 1: Stationary Phase Chemistry
FeatureSystem A: C18 (Octadecyl) System B: Phenyl-Hexyl
Mechanism Hydrophobic interaction (dispersive forces).Hydrophobic +

-

interactions.[1]
Pyridine Behavior Relies solely on hydrophobicity. Tailing is common due to accessible silanols.The phenyl ring provides "

-shielding," reducing silanol access.

-

overlap with the pyridine ring improves retention and shape.
Selectivity Poor resolution between Chloro- and Hydroxy- analogs due to similar hydrophobicity.Enhanced selectivity due to electron density differences between the -Cl and -OH substituted rings.
Variable 2: Mobile Phase pH Modifiers
  • Acidic (pH 2.5 - 3.0): Essential for protonating the pyridine nitrogen (

    
    ). This prevents interaction with silanols (which are protonated and neutral at pH < 3) and improves peak symmetry.
    
  • Buffer Choice: Potassium Phosphate was selected over Formate/Acetate for its superior buffering capacity at low pH and UV transparency at 254 nm.

Experimental Data & Performance Metrics

The following data summarizes the performance of both systems analyzing a spiked crude sample containing CMMP, the Hydroxy-impurity (HMMP), and the Starting Material (SM).

Conditions:

  • Flow: 1.0 mL/min[2]

  • Temp: 25°C (Kept low to inhibit on-column hydrolysis)

  • Detection: UV @ 254 nm[2]

Table 1: Comparative Performance Data
ParameterSystem A (C18)System B (Phenyl-Hexyl)Status
Retention Time (CMMP) 4.2 min5.8 minIncreased
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Improved
Resolution (

) [HMMP / CMMP]
1.4 (Co-elution risk)3.2 (Baseline separated)Superior
Resolution (

) [SM / CMMP]
2.14.5Robust
Theoretical Plates (

)
~4,500~8,200High Efficiency

Conclusion: System B (Phenyl-Hexyl) provides a self-validating separation where the critical pair (Hydrolysis impurity vs. Active) is separated with a resolution > 3.0, far exceeding the regulatory requirement of


.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . The System Suitability Test (SST) includes a sensitivity check and a resolution check that confirms the column state before every run.

Reagents & Equipment[12]
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Solvent A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with dilute Orthophosphoric acid).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile:Buffer (50:50 v/v).[1] Note: Do not use pure methanol as diluent; it can react with the chloromethyl group.

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.08515Isocratic Hold (Elute polar impurities)
2.08515Begin Gradient
12.04060Ramp to elute CMMP & SM
15.04060Wash
15.18515Re-equilibration
20.08515End
Sample Preparation (Crucial Step)
  • Stock Solution: Weigh 25 mg of CMMP into a 25 mL volumetric flask. Dissolve in 100% Acetonitrile first (to stabilize the chloride), then make up to volume with Buffer. (Conc: 1000 ppm).

  • Working Standard: Dilute Stock 1:10 with Diluent (Conc: 100 ppm).

  • Sensitivity Solution (LOQ): Dilute Working Standard to 0.5 ppm (0.5%).

System Suitability Criteria (Self-Validation)
  • Tailing Factor: NMT 1.5 for the main CMMP peak.

  • Resolution: NLT 2.0 between HMMP impurity (RRT ~0.6) and CMMP.

  • Precision: %RSD of 6 replicate injections NMT 2.0%.

Visualizations

Method Development Decision Tree

This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase.

MethodDevelopment Start Start: CMMP Method Development ChemProp Analyze Properties: Basic Pyridine + Reactive -CH2Cl Start->ChemProp Branch1 Select pH Strategy ChemProp->Branch1 Acidic Acidic (pH 3.0) Protonates N, suppresses silanols Branch1->Acidic Preferred Neutral Neutral/Basic Risk of Tailing & Hydrolysis Branch1->Neutral Avoid Branch2 Select Stationary Phase Acidic->Branch2 C18 C18 Column Standard Hydrophobicity Branch2->C18 Phenyl Phenyl-Hexyl Column Pi-Pi Interaction + Steric Selectivity Branch2->Phenyl ResultC18 Result: Tailing (Tf > 1.8) Poor Separation of Hydroxy Impurity C18->ResultC18 ResultPhenyl Result: Sharp Peak (Tf < 1.2) High Resolution (Rs > 3.0) Phenyl->ResultPhenyl

Caption: Decision logic prioritizing pH control and Pi-Pi selectivity to overcome basic tailing.

Critical Degradation Pathway

Understanding the "Hidden" impurity generation during analysis.

Degradation CMMP CMMP (Analyte) -CH2Cl Group Transition Transition State Nucleophilic Attack CMMP->Transition Unstable in Neutral/Basic pH Water H2O / MeOH (Mobile Phase) Water->Transition HMMP HMMP (Impurity) -CH2OH Group Transition->HMMP Hydrolysis Note Control Strategy: Use pH 3.0 & Low Temp (25°C) Note->Transition

Caption: The hydrolysis pathway of the chloromethyl group, mitigated by acidic pH and temperature control.

References

  • PubChem. (2025). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. [Link]

  • Shimadzu. (2024). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report. [Link]

  • Restek. (2023). Beyond C18—Increase Retention of Hydrophilic Compounds Using Biphenyl Columns. Restek ChromaBLOGraphy. [Link]

Sources

Interpretation of 1H NMR spectra for 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Structural Elucidation Guide

Executive Summary: The Regioselectivity Challenge

In drug discovery, polysubstituted pyridines are privileged scaffolds, yet they present significant characterization challenges. The synthesis of 2-Chloro-4-methoxy-3-methylpyridine often yields regioisomers (such as the 5-methyl analog) that are difficult to distinguish by Mass Spectrometry alone.

This guide provides a definitive framework for validating the structure of This compound using 1H NMR. Unlike standard product sheets, this document compares the target molecule against its most common synthetic byproduct, focusing on scalar coupling (


) analysis  as the primary determinant of regiochemistry.

Structural Analysis & Theoretical Prediction

To interpret the spectrum accurately, we must deconstruct the electronic environment of the pyridine ring.

The Target: this compound[1]
  • Electronic Environment:

    • Position 2 (Cl): Inductive electron-withdrawing group (EWG).

    • Position 3 (Me): Weakly electron-donating.

    • Position 4 (OMe): Strong resonance electron-donating group (EDG); significantly shields the adjacent proton at Position 5.

    • Protons: Two aromatic protons reside at C5 and C6 .

  • Key Feature: H5 and H6 are adjacent.[1][2] They will exhibit Ortho-coupling (

    
    ).
    
The Alternative (Isomer): 2-Chloro-4-methoxy-5-methylpyridine
  • Structural Difference: The methyl group moves to Position 5.

  • Protons: Aromatic protons reside at C3 and C6 .

  • Key Feature: H3 and H6 are separated by two carbons.[2] They will exhibit Para-coupling (

    
    ), appearing as singlets or weakly coupled doublets.
    

Comparative Data Analysis

The following data compares the expected spectral signatures of the target versus its 5-methyl isomer.

Table 1: Chemical Shift & Multiplicity Comparison (CDCl₃)
FeatureTarget Molecule (3-Methyl)Alternative Isomer (5-Methyl)Diagnostic Significance
H6 Proton

ppm (Doublet)

ppm (Singlet)
Primary Differentiator. The multiplicity of this peak confirms proton proximity.
H5 / H3 Proton

ppm (Doublet)

ppm (Singlet)
H5 is shielded by the 4-OMe group. In the isomer, H3 is shielded by the 4-OMe but appears as a singlet.
Coupling (

)


CRITICAL. Ortho vs. Para coupling is the definitive proof of structure.
4-OMe

ppm (Singlet)

ppm (Singlet)
Nondiagnostic. Both isomers contain this group in a similar environment.
Methyl Group

ppm (Singlet)

ppm (Singlet)
Nondiagnostic.

Note: Chemical shifts are estimates based on substituent additivity rules in CDCl₃. Absolute values may shift


 ppm depending on concentration and temperature, but the relative coupling patterns remain constant.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol.

Step 1: Solvent Selection & Preparation
  • Standard: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as an internal reference.

  • Alternative: If solubility is poor, use DMSO-d6 .

    • Warning: DMSO-d6 is hygroscopic. A water peak will appear at

      
       ppm.[1] Ensure the 4-OMe peak (
      
      
      
      ppm) does not overlap with the water satellite signals.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. High concentrations can cause peak broadening, obscuring the fine splitting of the H5/H6 doublet.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): Minimum 16 scans (64 recommended for high S/N on small couplings).

  • Spectral Width: -2 to 14 ppm.

  • Acquisition Time (AQ):

    
     seconds.[1] Crucial for resolving small coupling constants.
    
Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Pyridine signals near the baseline can be distorted by poor automatic phasing.

  • Integration: Normalize the Methyl singlet (approx 2.2 ppm) to 3.00.

    • Check: The OMe singlet should integrate to ~3.00.

    • Check: The aromatic region should integrate to 2.00 total (1H + 1H).

  • Peak Picking: Manually pick the peaks of the aromatic signals to calculate

    
     values.
    
    • Calculation:

      
      .
      

Logic Pathway for Structural Assignment

The following diagram illustrates the decision process for confirming the 3-methyl vs. 5-methyl regiochemistry.

G Start Start: Acquire 1H NMR Spectrum RegionCheck Analyze Aromatic Region (6.5 - 8.5 ppm) Start->RegionCheck CountSignals Count Aromatic Signals RegionCheck->CountSignals CheckCoupling Measure J-Coupling (Hz) between signals CountSignals->CheckCoupling 2 Distinct Signals Found Ortho J = 5.0 - 8.0 Hz (Doublets) CheckCoupling->Ortho Para J < 1.5 Hz (Singlets) CheckCoupling->Para ResultTarget CONFIRMED: This compound (Protons at C5, C6 are adjacent) Ortho->ResultTarget ResultIsomer IDENTIFIED ISOMER: 2-Chloro-4-methoxy-5-methylpyridine (Protons at C3, C6 are separated) Para->ResultIsomer

Figure 1: Decision tree for distinguishing pyridine regioisomers based on scalar coupling constants.

Expert Insights & Troubleshooting

Solvent-Induced Shifts (ASIS Effect)

If the doublets are overlapping or unclear in CDCl₃, switch to Benzene-d6 (C₆D₆) .

  • Mechanism: Benzene preferentially solvates the electron-deficient regions of the pyridine ring. This often causes significant changes in chemical shift (

    
     ppm), separating overlapping signals and allowing for clear calculation of coupling constants [1].
    
Common Impurities
  • Water: In CDCl₃, look for a singlet at ~1.56 ppm.[1] In DMSO-d6, it appears at ~3.33 ppm.

  • Grease: Aliphatic multiplets at 0.8–1.3 ppm.

  • Residual Solvents: If the sample was recrystallized from Ethyl Acetate, look for the quartet at 4.12 ppm and singlet at 2.05 ppm [2].

References

  • Abraham, R. J., & Mobli, M. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • PubChem. (2025). 2-(Chloromethyl)-4-methoxy-3-methylpyridine Compound Summary. National Library of Medicine.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (General Reference for Coupling Constants).

Sources

GC-MS identification of impurities in 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: GC-MS Identification of Impurities in 2-Chloro-4-methoxy-3-methylpyridine

Executive Summary In the synthesis of proton pump inhibitors (e.g., Rabeprazole intermediates), the structural integrity of the pyridine core is paramount. This compound presents a unique analytical challenge due to the potential for regioisomerism and over-chlorination. While HPLC is the standard for routine purity assays of the non-volatile salt forms, it often fails to distinguish between positional isomers (e.g., 2-chloro vs. 6-chloro) without expensive MS/MS coupling.

This guide establishes Gas Chromatography-Mass Spectrometry (GC-MS) as the superior technique for the structural identification of process-related impurities in this matrix. We provide a direct comparison with HPLC-UV, a self-validating experimental protocol, and a mechanistic breakdown of the fragmentation patterns required for definitive characterization.

Part 1: Critical Analysis – GC-MS vs. HPLC-UV

Why switch to GC-MS for Impurity Profiling?

The following comparison highlights why GC-MS is the requisite tool for identification (R&D/Root Cause Analysis), whereas HPLC remains the tool for quantification (QC).

FeatureGC-MS (Electron Impact) HPLC-UV (Reverse Phase) Verdict for this compound
Isomer Specificity High. Positional isomers (2-Cl vs 4-Cl) yield distinct fragmentation patterns (e.g., ortho-effect).Low to Medium. Relies solely on retention time; isomers often co-elute.GC-MS Wins. Essential for distinguishing the 2-chloro target from 6-chloro byproducts.
Structural Data Fingerprint. EI spectra (70 eV) provide reproducible structural fingerprints searchable against NIST libraries.None. UV spectra are often identical for pyridine derivatives.GC-MS Wins. Allows de novo structure elucidation of unknown impurities.
Sample State Free Base Only. Requires neutralization of HCl salts prior to injection to prevent liner degradation.Salt Compatible. Can analyze the HCl salt directly in aqueous buffers.Neutral. HPLC is easier for salts; GC requires prep (see Protocol).
Sensitivity High (SIM Mode). Can detect trace chlorinated byproducts (ppb level) using specific ion monitoring.Medium. Limited by the extinction coefficient of the impurity.GC-MS Wins for trace genotoxic impurity (GTI) screening.

Part 2: The Self-Validating Experimental Protocol

Expertise & Trustworthiness: This workflow includes built-in "checkpoints" to ensure data validity.

Pre-requisite: Sample Neutralization Context: this compound is often stored as a hydrochloride salt.[1] Direct injection of HCl salts into a GC inlet causes "ghost peaks" and column degradation.

  • Step 1: Dissolve 10 mg of sample in 1 mL of 5% NaHCO₃ (aq).

  • Step 2: Extract with 1 mL of Dichloromethane (DCM) (HPLC Grade).

  • Step 3: Filter the organic layer through anhydrous Na₂SO₄ to remove water.

  • Checkpoint 1: Ensure the DCM layer is clear. Water injection will strip the GC stationary phase.

Instrumental Parameters (Agilent 7890/5977 or equivalent)

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm).[2]

    • Why: The "Ultra Inert" (UI) phase is critical. Pyridines are basic and will tail severely on standard non-polar columns due to active silanol sites.

  • Inlet: Split/Splitless (Split ratio 10:1), 250°C.

    • Liner: Deactivated split liner with glass wool (prevents non-volatile residue accumulation).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 2 min) – Traps volatile solvent and low-boiling impurities.

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (Hold 5 min) – Elutes dimeric or high-boiling byproducts.

  • MS Source: Electron Impact (EI), 230°C, 70 eV.

  • Scan Range: 35–450 m/z.

    • Checkpoint 2: Start scan at 35 m/z to avoid air/water peaks but capture HCl loss if salt carries over.

Part 3: Impurity Identification Library

Data Presentation: Expected retention behavior and mass spectral signatures.

The following table summarizes the impurities likely to be found in the synthesis of this compound (Target MW: 157.6).

Impurity NameStructure NoteRelative RT (RRT)Key MS Fragments (m/z)Mechanistic Origin
3-Methyl-4-methoxypyridine Des-chloro~0.65123 (M+) , 108 (M-CH₃), 80Incomplete chlorination or over-reduction.
2,6-Dichloro-4-methoxy-3-methylpyridine Over-chlorinated~1.25191/193/195 (M+) , 176 (M-CH₃)Excess chlorinating agent (e.g., POCl₃).[3] Shows characteristic Cl₂ isotope pattern (9:6:1).
2-Chloro-4-hydroxy-3-methylpyridine Demethylated~0.85 (Tails)143 (M+) , 115 (M-CO)Hydrolysis of the methoxy group (acidic conditions). Note: May require derivatization (BSTFA) for sharp peaks.
2-Methoxy-4-chloro-3-methylpyridine Regioisomer~1.05157/159 (M+) , 128 (M-CHO)Nucleophilic attack at C2 instead of C4 during methoxylation steps.

Part 4: Mechanistic Visualization

The following diagram illustrates the fragmentation pathway used to confirm the identity of the target compound versus its isomers. The "Ortho Effect" (interaction between the 3-Methyl and 4-Methoxy groups) is a key identifier in EI-MS.

FragmentationPathway cluster_legend Fragmentation Logic M_Ion Molecular Ion (M+) m/z 157/159 (Stable Aromatic) Frag_1 [M - CH3]• m/z 142/144 (Loss of Methyl from Methoxy) M_Ion->Frag_1 -CH3 (15) Frag_2 [M - Cl]• m/z 122 (Loss of Chlorine) M_Ion->Frag_2 -Cl (35) Frag_3 [M - CO] m/z 129/131 (Ring Contraction) M_Ion->Frag_3 -CO (28) Desc The loss of CH3 (m/z 142) is favored by the resonance stabilization of the oxygen lone pair.

Caption: Primary Electron Impact (EI) fragmentation pathways for this compound. The ratio of m/z 142 to 122 distinguishes this compound from its isomers.

References

  • PubChem. (2025).[4][5] 2-(Chloromethyl)-4-methoxy-3-methylpyridine Compound Summary. National Library of Medicine. [Link]

  • ResolveMass Laboratories. (2026). GC-MS vs LC-MS for Impurity Testing: A Comparative Analysis. [Link]

  • Ketha, H., et al. (2017).[6] Gas chromatography mass spectrometry (GC-MS) for identification of designer stimulants. Current Protocols in Toxicology. [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Chloro-4-methoxy-3-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridines are foundational building blocks in modern medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). Among these, 2-chloromethylpyridine derivatives are particularly crucial as key intermediates. They are instrumental in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-reflux disorders and ulcers. The specific molecule, 2-Chloro-4-methoxy-3-methylpyridine, and its close structural analogs like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, are pivotal precursors for blockbuster drugs such as Omeprazole and its successors[1][2].

The efficacy, cost, and environmental impact of producing these APIs are heavily dependent on the synthetic route chosen for these key intermediates. The final chlorination step—converting a stable 2-hydroxymethylpyridine precursor into the more reactive 2-chloromethyl derivative—is often a critical point of process optimization. The choice of chlorinating agent directly influences yield, purity, safety protocols, and waste management.

This guide provides an in-depth comparison of the most common synthetic routes for this crucial chlorination step. We will analyze the methodologies, underlying chemical principles, and process parameters for three primary chlorinating agents: Thionyl Chloride (SOCl₂), Phosphorus Oxychloride (POCl₃), and Triphosgene (BTC). This analysis is designed to equip researchers, process chemists, and drug development professionals with the technical insights needed to select the most appropriate synthetic strategy for their specific laboratory or industrial-scale requirements.

Overview of Synthetic Strategies

The primary convergent point in the synthesis of these intermediates is the formation of a 2-hydroxymethylpyridine derivative. This precursor is typically prepared through a multi-step sequence starting from simpler pyridines or collidines[3][4]. The final, critical transformation involves the substitution of the hydroxyl group with a chlorine atom. This guide focuses on comparing the following three distinct methods for achieving this chlorination.

Synthesis_Overview cluster_precursor Common Precursor cluster_routes Chlorination Routes Precursor 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Thionyl Thionyl Chloride (SOCl₂) Precursor->Thionyl Route 1 POCl3 Phosphorus Oxychloride (POCl₃) Precursor->POCl3 Route 2 Triphosgene Triphosgene (BTC) Precursor->Triphosgene Route 3 Product 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Thionyl->Product POCl3->Product Triphosgene->Product

Sources

A Comparative Guide to Validated Analytical Methods for the Rabeprazole Chloro Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methodologies for the identification and quantification of the Rabeprazole chloro intermediate, a critical process-related impurity in the synthesis of Rabeprazole. As regulatory agencies place increasing emphasis on the control of impurities in active pharmaceutical ingredients (APIs), robust and reliable analytical methods are paramount for ensuring drug safety and efficacy. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The chloro intermediate, chemically known as 2-{[(4-chloro-3-methyl-2-pyridinyl) methyl] sulfinyl}-1H-benzimidazole, can arise from unreacted starting materials during the synthesis of Rabeprazole.[1] Its structural similarity to the final API necessitates analytical techniques with high resolving power to ensure accurate quantification. This guide will explore and compare the predominant chromatographic techniques, grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH).[2][3]

Pillar 1: The Analytical Imperative - Why Method Choice Matters

The choice of an analytical method is not merely a procedural step; it is a foundational decision that impacts the entire drug development lifecycle. For an impurity like the Rabeprazole chloro intermediate, the method must be sensitive enough to detect it at trace levels and specific enough to distinguish it from the API and other related substances. The causality behind selecting a highly specific, stability-indicating method lies in the need to build a self-validating system of quality control. An inadequate method could lead to the release of batches with unacceptable impurity levels, posing a direct risk to patient safety and resulting in regulatory non-compliance.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have become the gold standard for this purpose due to their superior specificity and resolving power compared to simpler spectrophotometric methods.[4]

Pillar 2: A Comparative Analysis of Analytical Techniques

The effective separation and quantification of the Rabeprazole chloro intermediate from the Rabeprazole API is most reliably achieved through liquid chromatography. While other techniques exist, their utility for this specific application is limited.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for analyzing Rabeprazole and its impurities.[5] The fundamental principle involves a non-polar stationary phase (typically C18) and a polar mobile phase. The separation is driven by the differential partitioning of the analytes between the two phases. Rabeprazole and its chloro intermediate, being structurally similar but having slight differences in polarity, can be effectively resolved.

The key to a successful HPLC method is the optimization of chromatographic conditions to achieve adequate resolution between the chloro impurity peak and the main Rabeprazole peak.[6] This ensures that the quantification of the impurity is not skewed by the tailing of the highly concentrated API peak.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with smaller particles (typically sub-2 µm).[7][8] This results in several key advantages:

  • Higher Resolution: Sharper and narrower peaks, allowing for better separation of closely eluting impurities.[9]

  • Increased Speed: Analysis times can be reduced dramatically, often from 20-30 minutes in HPLC to under 5 minutes in UPLC, significantly increasing sample throughput.[10]

  • Enhanced Sensitivity: Sharper peaks lead to a better signal-to-noise ratio, improving the limits of detection (LOD) and quantification (LOQ).[11]

  • Reduced Solvent Consumption: Lower flow rates and shorter run times contribute to a greener and more cost-effective analytical process.[12]

The choice between HPLC and UPLC often depends on the specific laboratory's throughput requirements and available instrumentation. For high-volume quality control environments, the speed and efficiency of UPLC are highly advantageous.

Spectrophotometric Methods

UV-Vis Spectrophotometry is a simpler and more accessible technique that measures the absorbance of light by the analyte.[13][14] While methods have been developed for the quantification of Rabeprazole in bulk and dosage forms, this technique fundamentally lacks the specificity required for impurity profiling.[15] Rabeprazole and its chloro intermediate possess similar chromophores and would exhibit overlapping absorption spectra, making it impossible to differentiate and quantify the impurity in the presence of the API. Therefore, spectrophotometry is unsuitable for this specific application.

Data Presentation: Performance Comparison of Chromatographic Methods

The following table summarizes typical performance characteristics for validated HPLC and UPLC methods designed for the analysis of Rabeprazole and its related substances, including the chloro intermediate. These values are synthesized from multiple published studies.[6][9][16][17]

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Rationale & Significance
Stationary Phase C18 (Octadecyl Silane), 250 x 4.6 mm, 5 µmC18 (e.g., Acquity BEH), 100 x 2.1 mm, 1.7 µmSmaller particle size in UPLC provides higher efficiency and resolution.
Typical Run Time 15 - 30 minutes2 - 10 minutesUPLC offers a significant increase in sample throughput.
Linearity Range ~0.05 - 2.0 µg/mL (for impurity)~0.02 - 1.5 µg/mL (for impurity)Demonstrates a direct proportional response between concentration and signal.
Correlation Coefficient (r²) > 0.999> 0.999Indicates the excellent linearity of the method within the specified range.
LOD (Limit of Detection) ~0.02 µg/mL~0.005 µg/mLUPLC's higher sensitivity allows for the detection of smaller trace amounts.
LOQ (Limit of Quantitation) ~0.05 µg/mL~0.02 µg/mLThe lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 95 - 105%97 - 103%Measures the closeness of the experimental value to the true value.
Precision (% RSD) < 2.0%< 1.5%Indicates the degree of scatter between a series of measurements; lower RSD is better.

Pillar 3: Trustworthiness Through Validation - The ICH Framework

The reliability of any analytical method hinges on its validation. The ICH Q2(R2) guideline provides a harmonized framework for demonstrating that an analytical procedure is suitable for its intended purpose.[2][18][19][20] A properly validated method ensures trustworthiness in the reported results.

ICH_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Dev Develop Analytical Procedure (ICH Q14) Proto Define Analytical Target Profile (ATP) & Create Validation Protocol Dev->Proto Spec Specificity (Resolution) Proto->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (% RSD) LoD LOD / LOQ Rob Robustness Report Compile Validation Report & Confirm Fitness for Purpose Spec->Report

Caption: Workflow for Analytical Method Validation based on ICH Guidelines.

Experimental Protocol: Validated RP-HPLC Method

This protocol describes a representative stability-indicating RP-HPLC method for the determination of the Rabeprazole chloro intermediate. It is synthesized from established methods for Rabeprazole impurity profiling.[6][17][21]

Reagents and Materials
  • Rabeprazole Sodium Reference Standard (RS)

  • Rabeprazole Chloro Intermediate Reference Standard

  • Potassium Dihydrogen Orthophosphate (KH₂PO₄), HPLC Grade

  • Acetonitrile, HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Orthophosphoric Acid (OPA) or Triethylamine (TEA) for pH adjustment

Instrumentation
  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • 0.45 µm membrane filters

Preparation of Solutions
  • Buffer Preparation (0.025 M KH₂PO₄, pH 6.4): Dissolve approximately 3.4 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 6.4 ± 0.05 using dilute TEA or OPA. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase A: Mix the prepared buffer and acetonitrile in a ratio of 90:10 (v/v).

  • Mobile Phase B: Mix acetonitrile and water in a ratio of 90:10 (v/v).

  • Diluent: Use the Mobile Phase A as the diluent.

  • Standard Stock Solution (Impurity): Accurately weigh about 5 mg of the Rabeprazole chloro intermediate RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution (e.g., 0.5 µg/mL): Further dilute the Standard Stock Solution to the desired concentration, typically corresponding to the specification limit (e.g., 0.1%).

  • Sample Solution: Accurately weigh and transfer tablet powder or API equivalent to 50 mg of Rabeprazole Sodium into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter. This yields a concentration of 500 µg/mL.

Chromatographic Conditions
  • Column: Waters Symmetry Shield RP18, 250 mm x 4.6 mm, 5 µm (or equivalent)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm[6]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    15 70 30
    25 40 60
    30 100 0

    | 35 | 100 | 0 |

System Suitability and Analysis
  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak areas of the five replicates should be not more than 5.0%. The theoretical plates for the impurity peak should be >2000, and the tailing factor should be <2.0.

  • Inject the Sample Solution and record the chromatogram.

  • Identify the peak corresponding to the chloro intermediate by comparing its retention time with that from the standard injection.

HPLC_Analysis_Workflow start Start prep_mobile Prepare Mobile Phase & Diluent start->prep_mobile prep_std Prepare Standard Solutions prep_mobile->prep_std prep_sample Prepare Sample Solution prep_mobile->prep_sample equilibrate Equilibrate HPLC System & Column prep_mobile->equilibrate sst Perform System Suitability Test (SST) equilibrate->sst sst->equilibrate SST Fails inject_sample Inject Sample Solutions sst->inject_sample SST Passes acquire Acquire & Process Chromatographic Data inject_sample->acquire calculate Calculate Impurity Content acquire->calculate end End calculate->end

Caption: Experimental Workflow for HPLC Analysis of Impurities.

Conclusion

The control of the Rabeprazole chloro intermediate is a critical aspect of ensuring the quality and safety of the final drug product. While several analytical techniques exist, validated reverse-phase liquid chromatography—in both its HPLC and UPLC forms—stands as the most authoritative and trustworthy method. UPLC offers significant advantages in speed and sensitivity, making it ideal for modern, high-throughput laboratories. The successful implementation of these methods is contingent upon a rigorous validation process that adheres to ICH guidelines, ensuring that the procedure is specific, accurate, precise, and robust for its intended purpose of safeguarding pharmaceutical quality.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Darwish, I. A., et al. (2013). Spectrophotometric Determination of Rabeprazole Sodium Using Two Charge Transfer Complexation Reactions. International Journal of Pharmacy and Pharmaceutical Sciences.
  • AMSbiopharma. (2025).
  • TSI Journals.
  • International Council for Harmonisation. (2023).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • El-Gindy, A., et al.
  • IntuitionLabs. ICH Q2(R2)
  • Indian Journal of Pharmaceutical Sciences.
  • Kolli, S. R., et al. (2014). Novel UV Spectrophotometric Determination of Rabeprazole Sodium In Bulk and Pharmaceutical Dosage Forms.
  • Nageswara Rao, T., et al. (2017). A New Analytical Method Development and Validation for Related Substances of Rabeprazole in Active Pharma Ingredient by HPLC-PDA.
  • Reddy, G. S., et al.
  • Kumar, A., et al. (2013). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING UPLC METHOD, IDENTIFICATION, AND CHARACTERIZATION OF THREE DEGRADANT IMPURITIES IN PHARMACEUTICAL DOSAGE FORM OF RABEPRAZOLE SODIUM. Taylor & Francis Online.
  • Sreenivas, P., & Kumar, V. DEVELOPMENT A NEW RP-UPLC METHOD FOR THE DETERMINATION OF RABEPRAZOLE SODIUM IN PHARMACEUTICAL FORMULATION AND APPLICATION IN DISSOLUTION STUDIES.
  • Scribd. Rabeprazole USP Monograph PDF.
  • Ramakrishna, N. V. S., et al.
  • Semantic Scholar.
  • ResearchGate. Development of a New RP-UPLC Method for the Determination of Rabeprazole Sodium in Pharmaceutical Formulation and Application in Dissolution Studies | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. Structural identification and characterization of potential impurities of rabeprazole sodium.
  • Sigma-Aldrich. Rabeprazole sodium usp-nf monograph tests.
  • International Journal of Research in Pharmaceutical and Nano Sciences. METHOD DEVELOPMENT AND VALIDATION OF RABEPRAZOLE IN BULK AND TABLET DOSAGE FORM BY RP-HPLC METHOD.
  • Journal of Applied Pharmaceutical Science. (2011). Development and validation of RP-HPLC method for determination of content uniformity of rabeprazole sodium in its tablets dosage.
  • ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium | Request PDF.
  • Reddy, G. M., et al. (2009). Identification and synthesis of potential impurities of rabeprazole sodium.
  • Europub. (2013). A Validated HPLC Method for the Determination of Rabeprazole in Bulk and Pharmaceutical Dosage form.
  • Reddy, G. M., et al. (2005). Identification and synthesis of potential impurities of rabeprazole sodium. Ingenta Connect.
  • Reddy, B. P., et al. Identification and characterization of potential impurities of rabeprazole sodium. PubMed.
  • World Journal of Pharmaceutical and Medical Research. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF RABEPRAZOLE AND PANTOPRAZOLE USING RP-HPLC.
  • Zhang, Y., et al. (2021). Identification and genotoxicity evaluation of potential impurities in rabeprazole sodium using in silico and in vitro analyses. PubMed.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.

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A Researcher's Guide to the Vibrational Landscape: FTIR Spectral Analysis of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Chloro-4-methoxy-3-methylpyridine, a substituted pyridine derivative of interest. We will dissect its vibrational fingerprint and benchmark it against established reference standards, offering a robust framework for its unequivocal identification.

The Power of Vibrational Spectroscopy in Molecular Characterization

FTIR spectroscopy stands as a cornerstone of analytical chemistry, prized for its ability to provide a unique molecular fingerprint. By probing the vibrational modes of a molecule with infrared radiation, we can elucidate the presence of specific functional groups and gain insights into the overall molecular architecture. Each covalent bond within a molecule vibrates at a characteristic frequency, and when exposed to infrared radiation, it will absorb energy at that frequency. An FTIR spectrometer measures this absorption, generating a spectrum that plots absorbance or transmittance against wavenumber (cm⁻¹). For a molecule as functionally rich as this compound, its FTIR spectrum is a composite of the vibrational signatures of its pyridine core and its chloro, methoxy, and methyl substituents.

Deconstructing the Molecular Fingerprint: Expected Vibrational Modes of this compound

The structure of this compound dictates a complex yet interpretable FTIR spectrum. By examining the constituent functional groups, we can predict the regions of significant infrared absorption.

1. The Pyridine Ring: The aromatic pyridine core gives rise to a series of characteristic absorptions.

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.[1][2][3]

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring produce a set of sharp bands in the 1600-1400 cm⁻¹ range.[4][5] These are often some of the most intense peaks in the spectrum.

  • C-H Bending: Out-of-plane (oop) C-H bending vibrations are highly sensitive to the substitution pattern on the ring and appear in the 900-675 cm⁻¹ region.[2]

2. The Chloro Substituent:

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a band in the 850-550 cm⁻¹ range.[2] The exact position can be influenced by the electronic environment of the pyridine ring.

3. The Methoxy Group:

  • C-H Stretching: The methyl group of the methoxy substituent will exhibit symmetric and asymmetric C-H stretching vibrations typically found between 2950 and 2850 cm⁻¹.

  • Asymmetric and Symmetric C-O-C Stretching: The stretching of the aryl-alkyl ether linkage results in two characteristic bands. The asymmetric stretch is typically stronger and found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears around 1075-1020 cm⁻¹.[4]

4. The Methyl Group:

  • C-H Stretching: Similar to the methoxy group, the methyl substituent attached to the pyridine ring will have C-H stretching vibrations in the 2950-2850 cm⁻¹ region.

  • C-H Bending: Asymmetric and symmetric C-H bending (scissoring) vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Comparative Spectral Analysis: A Hypothetical Case Study

To illustrate the process of spectral verification, let us consider a hypothetical experimental FTIR spectrum of a newly synthesized batch of this compound and compare its key features with reference data from authoritative databases like the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).[6][7][8][9][10][11][12][13][14][15]

Vibrational Mode Expected Range (cm⁻¹) Hypothetical Experimental Peak (cm⁻¹) Reference Data Comparison
Aromatic C-H Stretch3100-30003055Consistent with substituted pyridines.[5][16][17]
Aliphatic C-H Stretch2950-28502940, 2860Typical for methyl and methoxy groups.
C=C, C=N Ring Stretch1600-14001595, 1470, 1410Strong absorptions characteristic of the pyridine ring.[18][19][20]
Asymmetric C-O-C Stretch1275-12001250Strong band indicative of the aryl-methoxy group.[4]
Symmetric C-O-C Stretch1075-10201045Moderate band confirming the methoxy substituent.
C-Cl Stretch850-550780Band in the expected region for a chloro-substituted pyridine.[2][18]
C-H Out-of-Plane Bend900-675850Reflects the substitution pattern on the pyridine ring.

This tabulated comparison provides a clear and objective assessment of the experimental data against established spectral information, forming the basis for confident structural confirmation.

A Validated Workflow for FTIR Spectral Acquisition and Analysis

To ensure the scientific integrity of the spectral data, a rigorous and self-validating experimental protocol is essential. The following workflow outlines the key steps for acquiring a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_sample Ensure Sample is Dry and Homogeneous place_sample Place Small Amount on ATR Crystal prep_sample->place_sample apply_pressure Apply Consistent Pressure with Anvil place_sample->apply_pressure collect_bkg Collect Background Spectrum (Clean ATR) set_params Set Instrument Parameters (e.g., 32 scans, 4 cm⁻¹ resolution) collect_bkg->set_params collect_sample Collect Sample Spectrum bkg_subtract Automatic Background Subtraction collect_sample->bkg_subtract set_params->collect_sample atr_correct Apply ATR Correction bkg_subtract->atr_correct peak_pick Peak Picking and Annotation atr_correct->peak_pick compare Compare with Reference Spectra peak_pick->compare

Caption: Workflow for FTIR analysis using ATR.

Experimental Protocol:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Preparation:

    • Place a small amount of the this compound powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

    • Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.

  • Analysis and Comparison:

    • Compare the peak positions and relative intensities of the experimental spectrum with those from reference databases such as the NIST Chemistry WebBook or SDBS.[6][11][12]

    • Correlate the observed peaks with the expected vibrational modes of the molecule's functional groups.

Conclusion

The FTIR spectral analysis of this compound provides a rapid, non-destructive, and highly informative method for its structural characterization. By understanding the characteristic vibrational frequencies of its constituent functional groups and comparing the experimental spectrum to reliable reference standards, researchers can confidently verify the identity and purity of this important chemical intermediate. The methodologies and comparative data presented in this guide offer a robust framework for the application of FTIR spectroscopy in the rigorous quality control and developmental research of novel pyridine derivatives.

References

  • NIST Chemistry WebBook. [Link]

  • Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link].

  • The NIST Chemistry Webbook.
  • The NIST Chemistry WebBook: A Chemical D
  • NIST Chemistry WebBook Overview. [Link]

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  • Spectral Database for Organic Compounds - Wikipedia. [Link]

  • Spectral Database for Organic Compounds - Bioregistry. [Link]

  • Spectral Database for Organic Compounds (SDBS) - DATACC. [Link]

  • Spectral database for organic compounds, SDBS - Lafayette College Libraries. [Link]

  • 2-chloro-4-ethoxy-6-methoxy-3-methylpyridine - Optional[FTIR] - Spectrum - SpectraBase. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • FTIR spectrum for Pyridine | Download Table - ResearchGate. [Link]

  • IR SPECTRAL STUDY ON NATURE OF 2–PYRIDINE ALDOXIME METHYL CHLORIDE INTERACTION WITH SOME STEROLS. II. CHOLESTANOL. [Link]

  • The FTIR Spectra of Pyridine and Pyridine-d , ' | Semantic Scholar. [Link]

  • Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Correlations of the Infrared Spectra of Some Pyridines | The Journal of Physical Chemistry. [Link]

  • Pyridine - the NIST WebBook. [Link]

  • FTIR spectra of 2-amino-5-methylpyridine and the complex - ResearchGate. [Link]

  • What does a "Pyridine- FTIR analysis" can tell me? - ResearchGate. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy - MSU chemistry. [Link]

  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) - PubChem. [Link]

  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride - ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Chloropyridine Derivatives in PPI Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Chloropyridines in Proton Pump Inhibitors

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders, effectively reducing gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells.[1][2] The chemical architecture of most major PPIs, such as omeprazole, lansoprazole, and pantoprazole, consists of a substituted benzimidazole core linked to a pyridine ring via a methylsulfinyl bridge.

The formation of this critical linkage is almost universally achieved through a nucleophilic substitution reaction between a 2-mercaptobenzimidazole derivative and a functionalized 2-chloromethylpyridine. This condensation step is pivotal, and its efficiency directly impacts the overall yield and purity of the final active pharmaceutical ingredient (API). Consequently, for researchers and process chemists, a deep understanding of the factors governing the reactivity of these chloropyridine derivatives is not merely academic—it is fundamental to optimizing synthesis, minimizing impurities, and ensuring industrial scalability.

This guide provides an in-depth comparative analysis of the key chloropyridine derivatives used in the synthesis of leading PPIs. We will dissect the electronic and steric factors that dictate their reactivity, present supporting data from established synthetic routes, and provide detailed, validated protocols for laboratory application.

The Core Reaction: A Tale of Nucleophilic Substitution

The synthesis of the thioether intermediate, the direct precursor to the final PPI, proceeds via a classic nucleophilic substitution mechanism. The thiol group of the benzimidazole derivative, deprotonated by a base such as sodium hydroxide to form a more potent thiolate anion, acts as the nucleophile.[3][4] This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine derivative, displacing the chloride leaving group.

The efficiency of this SN2-type reaction is the primary determinant of the "reactivity" we will compare. This reactivity is not uniform across all chloropyridine derivatives; it is subtly but significantly modulated by the substituents on the pyridine ring.

G Thiol Benzimidazole Thiolate (Nucleophile) Thioether Thioether Intermediate Thiol->Thioether Nucleophilic Attack Chloropyridine 2-Chloromethylpyridine Derivative (Electrophile) Chloropyridine->Thioether Chloride Chloride Ion (Leaving Group) Chloropyridine->Chloride Displacement

Caption: Core nucleophilic substitution workflow for thioether formation.

Comparative Analysis of Key Chloropyridine Derivatives

The primary difference between the chloropyridine building blocks for omeprazole, pantoprazole, and lansoprazole lies in the substitution pattern on the pyridine ring. These substituents exert profound electronic effects that alter the electrophilicity of the target carbon atom in the chloromethyl group.

Proton Pump InhibitorKey Chloropyridine DerivativeRing Substituents
Omeprazole 2-chloromethyl-3,5-dimethyl-4-methoxypyridineTwo methyl groups (electron-donating), one methoxy group (electron-donating).[3][4]
Pantoprazole 2-chloromethyl-3,4-dimethoxypyridineTwo methoxy groups (electron-donating).[5][6]
Lansoprazole 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridineOne methyl group (electron-donating), one trifluoroethoxy group (strongly electron-withdrawing).[7][8]
Electronic Effects on Reactivity

The pyridine ring nitrogen is inherently electron-withdrawing, which helps to activate positions 2 and 4 of the ring towards nucleophilic attack.[9][10] However, in this specific SN2 reaction at the exocyclic chloromethyl group, the electronic nature of the ring substituents plays the dominant role.

  • Electron-Donating Groups (Omeprazole & Pantoprazole Precursors): The methyl (-CH₃) and methoxy (-OCH₃) groups are electron-donating by induction and resonance, respectively. They increase the electron density of the pyridine ring. This increased electron density can slightly decrease the electrophilicity of the benzylic carbon in the chloromethyl group, potentially slowing the rate of nucleophilic attack compared to an unsubstituted pyridine. However, this effect is generally modest, and reactions proceed efficiently under standard conditions, often giving high yields.[4][11]

  • Electron-Withdrawing Groups (Lansoprazole Precursor): The 2,2,2-trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (a powerful inductive effect). This effect significantly lowers the electron density of the pyridine ring. Consequently, the benzylic carbon of the chloromethyl group becomes more electron-deficient and thus more electrophilic. This heightened electrophilicity is expected to increase the derivative's reactivity towards the benzimidazole thiolate, potentially leading to faster reaction times or allowing for milder reaction conditions.[8][12]

Caption: Comparative structures and predicted reactivity of key derivatives.

Supporting Experimental Data

While kinetic rate constants for these specific industrial reactions are often proprietary, reported yields under defined conditions serve as a practical proxy for successful reactivity.

PPI Intermediate (Thioether)Chloropyridine DerivativeBase / SolventTemp. / TimeYield (%)Reference
Omeprazole Precursor2-chloromethyl-3,5-dimethyl-4-methoxypyridine HClNaOH / Ethanol, Water30°C / 4h96%[4]
Pantoprazole Precursor2-chloromethyl-3,4-dimethoxypyridine HClNaOH / Methanol10-15°C to 40°C88.8%[11][13]
Lansoprazole Precursor2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HClNaOH / Alkaline Soln.10-45°C / 0.6-3hHigh (implied)[14]

These data demonstrate that despite the electronic differences, high yields are achievable for all derivatives by tailoring the reaction conditions. The slightly lower yield for the pantoprazole intermediate may be attributable to specific process parameters rather than inherently lower reactivity. The lansoprazole synthesis often proceeds rapidly, consistent with the higher predicted reactivity of its chloropyridine precursor.[14]

Experimental Protocols

The following protocols are detailed, self-validating methodologies adapted from established literature, providing a reliable framework for laboratory synthesis.

Protocol 1: Synthesis of Omeprazole Thioether Intermediate

This protocol is adapted from a common synthetic route for omeprazole.[3][4]

Causality: Sodium hydroxide is used to deprotonate the thiol of the 2-mercaptobenzimidazole, generating the highly nucleophilic thiolate anion required to initiate the substitution reaction. The reaction is maintained at a controlled temperature to ensure selectivity and prevent side reactions.

  • Preparation of Thiolate Solution:

    • In a suitable reaction vessel, dissolve 5-methoxy-2-mercaptobenzimidazole (0.10 mol) in a mixture of ethanol (50 mL) and a solution of sodium hydroxide (5 g, 0.13 mol) in water.

    • Heat the mixture to 70-90°C with stirring until a clear solution is obtained.

    • Cool the resulting solution to below 10°C in an ice bath.

  • Condensation Reaction:

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol) in water (100 mL).[3]

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole thiolate solution dropwise, ensuring the temperature is maintained.

    • After the addition is complete, allow the reaction temperature to rise to 30°C and maintain with stirring for 4 hours.

  • Isolation and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 10°C and add 500 mL of water to precipitate the product.

    • Stir the resulting slurry for 12 hours to ensure complete precipitation.

    • Collect the white solid product by suction filtration and dry under vacuum.

Protocol 2: Synthesis of Pantoprazole Thioether Intermediate

This protocol describes the condensation step in the synthesis of pantoprazole.[5][13]

Causality: The reaction is initiated at a low temperature (10-15°C) to control the exothermic nature of the nucleophilic substitution and then gradually warmed to ensure the reaction proceeds to completion. Methanol is used as a solvent capable of dissolving both the polar salt starting materials and the less polar product.

  • Preparation of Thiolate Solution:

    • In a reaction flask, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole (0.462 moles) in methanol (350 mL).

    • Cool the solution to 10-15°C.

    • Slowly add a 10% aqueous solution of sodium hydroxide dropwise with vigorous stirring.

  • Condensation Reaction:

    • Prepare a separate clear solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (0.473 moles) in methanol (525 mL).

    • Add this solution to the thiolate mixture at 10-15°C. Maintain the reaction at this temperature for 30 minutes.[13]

    • Slowly raise the temperature of the reaction mass to 20-25°C and hold for 2 hours.

    • Further, raise the temperature to 40°C and maintain until the reaction is complete as monitored by TLC.

  • Work-up and Isolation:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Add water to the residue to precipitate the crude thioether.

    • Filter the solid, wash with water, and dry to obtain the product. Recrystallization from a suitable solvent like ethanol may be performed for further purification.

Conclusion and Future Perspectives

The reactivity of chloropyridine derivatives in PPI synthesis is a nuanced interplay of electronic effects dictated by the ring's substitution pattern. While derivatives with electron-donating groups (for omeprazole and pantoprazole) are sufficiently reactive, the presence of a strong electron-withdrawing group, as seen in the lansoprazole precursor, significantly enhances the electrophilicity of the reaction center, leading to higher intrinsic reactivity.

This understanding is crucial for process optimization. For more reactive derivatives, milder conditions, shorter reaction times, or less expensive bases may be employed. Conversely, for less reactive systems, optimization of temperature, concentration, and reaction time is key to achieving high-yield conversions. As the field moves towards greener and more efficient chemical processes, a foundational understanding of these structure-reactivity relationships will continue to empower chemists to design more elegant and sustainable syntheses for this vital class of pharmaceuticals.

References

  • Title: On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity Source: ACS Omega, via PMC URL: [Link]

  • Title: Process Improvement on the Synthesis of Pantoprazole Sodium Source: Semantic Scholar URL: [Link]

  • Title: Synthesis scheme of pantoprazole Sodium. Source: ResearchGate URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: International Journal of PharmTech Research URL: [Link]

  • Title: Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Source: SciSpace URL: [Link]

  • Title: Process For The Preparation Of Pantoprazole Sodium Source: Quickcompany URL: [Link]

  • Title: Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative Source: Google Patents URL
  • Title: Synthesis of the Impurities of Lansoprazole Source: Chinese Pharmaceutical Journal URL: [Link]

  • Title: Method for synthesizing lansoprazole Source: WIPO Patentscope URL: [Link]

  • Title: The Chemically Elegant Proton Pump Inhibitors Source: PMC, NIH URL: [Link]

  • Title: Proton pump inhibitors: An incisive review Source: ResearchGate URL: [Link]

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A Senior Scientist's Guide to Establishing a Reference Standard for 2-Chloro-4-methoxy-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Reference Standard

In the landscape of pharmaceutical development, the purity and quality of every component are paramount. For active pharmaceutical ingredient (API) synthesis, the integrity of starting materials and intermediates dictates the quality of the final product. 2-Chloro-4-methoxy-3-methylpyridine hydrochloride is a pivotal intermediate in the synthesis of several proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.[1][2][3] Its chemical structure and purity directly influence the reaction kinetics, impurity profile, and ultimate efficacy of the resulting API.

Therefore, establishing a well-characterized, high-purity reference standard for this compound is not merely a procedural step but a foundational requirement for robust analytical method development, validation, quality control (QC) testing of raw materials, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of methodologies for the synthesis, purification, and comprehensive characterization required to qualify a batch of this compound hydrochloride as a primary reference standard.

Part 1: Synthesis and Purification Strategy: From Crude Intermediate to Highly Pure Standard

The journey to a reference standard begins with a chemical synthesis route that is both efficient and minimizes the formation of hard-to-remove impurities. A common and effective strategy involves the chlorination of the corresponding hydroxymethyl precursor.[4][5][6]

Synthetic Workflow Overview

The conversion of 2-Hydroxymethyl-4-methoxy-3-methylpyridine to its chlorinated hydrochloride salt is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent.[4][5] The choice of reagent is critical; thionyl chloride is cost-effective, but its reaction byproducts (SO₂ and HCl) must be carefully controlled. The workflow below illustrates this key synthetic step.

Synthesis_Workflow Start 2-Hydroxymethyl-4-methoxy- 3-methylpyridine Reaction Chlorination Reaction (0°C to Room Temp) Start->Reaction Reagent Thionyl Chloride (SOCl₂) in Dichloromethane Reagent->Reaction Quench Solvent Removal & Purification Reaction->Quench Product This compound Hydrochloride (Reference Standard Candidate) Quench->Product

Caption: Generalized synthetic workflow for the chlorination step.

Purification: The Pursuit of >99.5% Purity

A crude synthetic product is inadequate for a reference standard. The primary goal of purification is to elevate the purity to the highest possible level, typically ≥99.5%, while removing process-related impurities such as unreacted starting material, byproducts, and residual solvents.

Expert Rationale: While chromatography offers high selectivity, for a reference standard, recrystallization or solvent washing is often preferred as a final step. This is because it's highly effective at removing trace impurities and avoids the introduction of new potential contaminants from chromatographic media. A common method involves washing the crude solid with a solvent system in which the desired product is sparingly soluble while impurities are readily dissolved, such as an isopropanol/ether or toluene/acetone mixture.[7]

Part 2: Comprehensive Characterization: A Comparative Approach

A reference standard must be unequivocally identified and its purity precisely determined. This requires a multi-faceted analytical approach where different techniques provide orthogonal (scientifically independent) data, leading to a high degree of confidence in the final assigned purity value.

Structural Elucidation and Identity Confirmation

First, we must confirm that the synthesized material is, in fact, this compound hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are unparalleled for structural confirmation. The proton NMR should show distinct signals for the aromatic protons, the chloromethyl group, the methoxy group, and the methyl group, with chemical shifts and coupling patterns consistent with the proposed structure.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. For this molecule (C₈H₁₁Cl₂NO), the expected mass-to-charge ratio (m/z) for the protonated free base [M+H]⁺ would correspond to the correct isotopic pattern for a chlorine-containing compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides confirmation of key functional groups, such as C-Cl, C-O, C=N, and aromatic C-H bonds, serving as a characteristic fingerprint of the molecule.

Purity Assessment: A Comparison of Key Techniques

No single method is sufficient to determine purity. Here, we compare the primary quantitative techniques, highlighting their strengths and weaknesses in the context of reference standard qualification.

Table 1: Comparison of Chromatographic Methods for Purity Analysis

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Applicability Excellent for the hydrochloride salt form; non-volatile and thermally labile compounds can be analyzed. Suitable for the free base form, which must be volatile and thermally stable.[8]
Typical Column Reversed-Phase C18 or Phenyl-Hexyl (250 x 4.6 mm, 5 µm). Capillary column like DB-5 or HP-5MS (30 m x 0.25 mm, 0.25 µm).
Detection UV-Vis Detector (e.g., at 254 nm). Provides good sensitivity for aromatic compounds. Flame Ionization Detector (FID). Highly sensitive to organic compounds but requires volatility.[8]
Strengths High resolution, robust, and directly applicable to the salt form without derivatization. High efficiency, fast analysis times, and excellent sensitivity for volatile impurities.[8]
Limitations Higher solvent consumption; non-UV active impurities are not detected. The hydrochloride salt is non-volatile and must be converted to the free base or analyzed by a different method. Potential for on-column degradation at high temperatures.

| Expert Insight | HPLC is the workhorse method for purity determination of this compound due to its direct applicability to the common salt form and its ability to separate polar and non-polar impurities. | GC is best employed as a complementary technique, specifically for identifying and quantifying volatile organic impurities or residual solvents (Headspace GC). |

Table 2: Comparison of Primary and Orthogonal Purity Assessment Methods

Method Principle Advantages Disadvantages
Chromatography (HPLC/GC) Physical separation of the main component from impurities, with quantification based on area percent. High sensitivity for detecting trace impurities; provides a detailed impurity profile. Assumes all impurities are detected and respond similarly to the detector (or requires response factors); accuracy depends on the purity of the reference standard used for calibration.
Quantitative NMR (qNMR) A primary ratio method where the analyte signal is integrated relative to a certified internal standard of known purity.[8] Does not require a pre-existing reference standard of the analyte itself; provides a direct measure of molar quantity, leading to a highly accurate purity value.[8] Lower sensitivity to trace impurities compared to chromatography; requires a suitable, non-overlapping certified internal standard.

| Differential Scanning Calorimetry (DSC) | Purity is estimated based on the broadening of the melting point peak according to the Van't Hoff equation. | Provides information on the crystalline nature of the material and a good estimate of total molar purity; requires only a small amount of sample. | Insensitive to impurities that are soluble in the solid phase (form solid solutions); less accurate for purities >99.5%. |

Detailed Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of Acetonitrile and 20mM Phosphate Buffer (pH 3.0) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard candidate in the mobile phase to a final concentration of 0.5 mg/mL.

  • Analysis: Inject the sample and integrate all peaks. Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Analysis of Residual Solvents by Headspace GC (HS-GC)

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

  • Oven Program: 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injector/Detector Temperature: 250°C.

  • Headspace Parameters: Vial equilibration at 80°C for 15 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of the standard into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).

  • Analysis: Quantify residual solvents (e.g., Dichloromethane, Toluene) against an external standard curve.

Part 3: Final Qualification and Documentation

Establishing a reference standard culminates in the assignment of a purity value and the creation of comprehensive documentation.

Purity Assignment via Mass Balance

The most trustworthy purity value is derived from a mass balance approach, which accounts for all potential components of the material. This provides a more complete picture than a single chromatographic measurement.

Purity (%) = 100% - (% Impurities by HPLC) - (% Water Content) - (% Residual Solvents) - (% Non-Volatile Residue)

  • Impurities by HPLC: Determined using the area normalization method described in Protocol 1.

  • Water Content: Determined by Karl Fischer titration.

  • Residual Solvents: Determined by HS-GC as per Protocol 2.

  • Non-Volatile Residue: Determined by Thermogravimetric Analysis (TGA) or a residue on ignition test.

The workflow for qualifying the reference standard is summarized below.

Qualification_Workflow cluster_tests Orthogonal Analytical Testing Candidate Reference Standard Candidate (Post-Purification) Identity Identity Confirmation (NMR, MS, FTIR) Candidate->Identity Purity Chromatographic Purity (HPLC >99.5%) Candidate->Purity Water Water Content (Karl Fischer) Candidate->Water Solvents Residual Solvents (HS-GC) Candidate->Solvents Residue Non-Volatile Residue (TGA) Candidate->Residue MassBalance Purity Assignment (Mass Balance Calculation) Identity->MassBalance Purity->MassBalance Water->MassBalance Solvents->MassBalance Residue->MassBalance CoA Certificate of Analysis (CoA) Generation MassBalance->CoA Standard Qualified Reference Standard CoA->Standard

Sources

A Senior Scientist's Guide to LC-MS Profiling of 2-Chloro-4-methoxy-3-methylpyridine Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for identifying and characterizing the degradation products of 2-Chloro-4-methoxy-3-methylpyridine. As a substituted pyridine, this compound is representative of a class of molecules often used as intermediates in pharmaceutical and agrochemical synthesis. Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of any final product.[1][2] This document moves beyond a simple recitation of methods, delving into the rationale behind the analytical strategy, a comparative analysis of available technologies, and a detailed, field-tested protocol for robust LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.

Part 1: Predicted Degradation Pathways of this compound

Before initiating any analysis, a thorough understanding of the molecule's chemical liabilities is essential. The structure of this compound possesses several functional groups susceptible to degradation under common stress conditions. A forced degradation study, which intentionally exposes the compound to harsh conditions, is the cornerstone of this investigation.[3][4][5] The primary goal is to achieve 5-20% degradation, providing sufficient quantities of degradants for confident identification without completely destroying the parent molecule.[3][6]

Based on its structure, the following degradation pathways are predicted:

  • Hydrolysis: The chloro-group at the 2-position is a primary target for nucleophilic substitution by water, particularly under acidic or basic conditions. This would lead to the formation of 2-Hydroxy-4-methoxy-3-methylpyridine. Studies on other chloropyridines confirm their susceptibility to hydrolysis.[7][8]

  • Oxidation: The electron-rich pyridine ring and the methyl group are susceptible to oxidation. Oxidative stress, typically induced by reagents like hydrogen peroxide, can lead to the formation of N-oxides or oxidation of the methyl group to a carboxylic acid.[9][10][11][12] This could yield products like this compound N-oxide or 2-Chloro-4-methoxy-pyridine-3-carboxylic acid.

  • O-Demethylation: The methoxy group can be cleaved under certain conditions, particularly acidic or thermal stress, to form a hydroxyl group, resulting in 2-Chloro-3-methyl-4-hydroxypyridine.[13][14][15][16]

  • Photodegradation: Aromatic and halogenated compounds are often sensitive to light.[17] Photolytic stress can induce complex radical reactions, potentially leading to dechlorination, ring opening, or the formation of dimers.[18][19]

Caption: Predicted degradation pathways of this compound.

Part 2: The Analytical Strategy: A Comparative Overview

While various analytical techniques can be employed for impurity profiling, LC-MS stands out for its unparalleled sensitivity and specificity, making it the gold standard for identifying and characterizing unknown degradation products at trace levels.[20][21][22]

TechniqueStrengthsWeaknessesSuitability for this Application
LC-MS (HRMS) High sensitivity and selectivity.[20][23] Provides molecular weight and structural information via fragmentation.[24][25] Ideal for complex mixtures.Higher cost and complexity. Sample preparation can be more involved.[20]Excellent. The definitive technique for identifying and characterizing unknown, low-level degradants.
HPLC-UV Robust, reproducible, and widely available. Excellent for quantification.Provides no mass information, making identification of unknowns difficult or impossible.[24] Co-eluting peaks can be missed.Good (for quantification). Essential for quantifying known impurities and the parent compound, but insufficient for identifying new degradants.
GC-MS Excellent for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds. The predicted hydroxylated and carboxylic acid degradants may require derivatization.Poor. The polarity and potential thermal instability of the expected degradation products make this a suboptimal choice.
NMR Unrivaled for definitive structure elucidation of isolated compounds.Relatively low sensitivity, making it unsuitable for detecting trace-level impurities directly in a mixture.[22] Requires isolation of the impurity.Complementary. Essential for confirming the structure of a major degradant once it has been isolated.

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, is particularly powerful.[26][27] It provides highly accurate mass measurements, which allow for the confident determination of elemental compositions for both the parent ion and its fragments, a critical step in elucidating the structures of unknown compounds.[23][28][29]

Part 3: In-Depth Experimental Protocol for LC-MS Profiling

This protocol outlines a systematic approach, from generating degradation products to their identification. It is designed as a self-validating system, where each step provides confidence in the final results.

Forced Degradation Study Design

The objective is to generate a portfolio of degradation products according to ICH Q1A(R2) guidelines.[1][3][4]

  • Sample Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions :

    • Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Stress : Store the solid compound and the stock solution at 60°C.

    • Photolytic Stress : Expose the stock solution to a calibrated light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]

  • Time Points : Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis : Analyze the samples by a preliminary HPLC-UV method to assess the extent of degradation. The target is 5-20% degradation of the parent peak.[3]

LC-MS Method Development

The goal is to achieve chromatographic separation of the parent compound from all its degradation products.

  • Instrumentation : A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column : A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a versatile starting point for retaining the moderately polar parent compound and its potential degradants.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization of pyridine compounds by providing a source of protons.

  • Gradient Elution : A typical starting gradient would be 5% to 95% B over 20 minutes, followed by a re-equilibration step. This should be optimized based on the results from the stressed samples.

  • MS Ionization Source :

    • Electrospray Ionization (ESI) in positive ion mode is the logical first choice.[30] The basic nitrogen on the pyridine ring is readily protonated, making it highly amenable to ESI.

    • Atmospheric Pressure Chemical Ionization (APCI) should be considered as an alternative, especially for less polar compounds or if ESI yields a poor response.[30][31][32][33]

  • MS Data Acquisition :

    • Full Scan (MS1) : Acquire data over a mass range of m/z 50-500 to detect all potential parent ions.

    • Tandem MS (MS/MS or MS2) : Use data-dependent acquisition (DDA) to automatically select the most abundant ions from the full scan for fragmentation.[25] This provides structural information crucial for identification.

Data Analysis Workflow
  • Peak Detection : Process the chromatograms from the stressed and control samples to identify new peaks that appear under stress conditions.

  • Mass Extraction : Extract the accurate mass of each new peak.

  • Elemental Formula Generation : Use the accurate mass to generate a list of possible elemental compositions.

  • Fragmentation Analysis : Analyze the MS/MS spectrum of the degradation product. Compare the fragmentation pattern to that of the parent compound to identify common structural motifs.

  • Structure Elucidation : Combine the elemental composition, fragmentation data, and knowledge of the applied stress condition to propose a definitive structure for the degradation product.

Caption: Experimental workflow for LC-MS degradation profiling.

Part 4: Hypothetical Results and Interpretation

Following the analysis of a sample subjected to acid hydrolysis, the following hypothetical data could be obtained.

PeakRetention Time (min)Observed m/z [M+H]⁺Elemental CompositionProposed StructureStress Condition
Parent 12.5158.0422C₇H₉ClNOThis compoundControl
DP-1 9.8140.0655C₇H₁₀NO₂2-Hydroxy-4-methoxy-3-methylpyridineAcid Hydrolysis
DP-2 11.2144.0471C₆H₇ClNO2-Chloro-3-methyl-4-hydroxypyridineAcid Hydrolysis

Interpretation:

  • DP-1 (m/z 140.0655) : This degradant shows a mass shift corresponding to the replacement of a chlorine atom with a hydroxyl group (-Cl, +OH). This is the expected product of hydrolysis and is observed under acidic conditions. Its earlier elution time is consistent with an increase in polarity.

  • DP-2 (m/z 144.0471) : This degradant shows a mass shift corresponding to the loss of a methyl group (-CH₂) from the parent molecule. This is indicative of O-demethylation, a reaction also plausible under acidic/thermal stress.

By systematically applying this workflow to all stress conditions, a complete degradation map can be constructed, providing invaluable insights into the stability of this compound. This robust, evidence-based approach ensures the development of safe and stable products while meeting stringent regulatory expectations.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Oxidation of Methylpyridines with Some Argentous Compounds. Polish Journal of Chemistry.
  • High resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. RSC Publishing.
  • Impurity Profiling with HRMS. (2023, July 18). Toref-Standards.
  • Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. (2000, September 28).
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. (2021, April 26). E-Thesis Online Service.
  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review.
  • High Resolution Mass Spectrometry. (2025, December 15).
  • Chemoselective Demethylation of Methoxypyridine. (2019, April 2). Thieme.
  • Chemoselective Demethyl
  • Impurity Analysis. Emery Pharma.
  • Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines. (2014, June 15). der DGRA.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
  • Chemoselective Demethylation of Methoxypyridines over Anisoles. Synfacts.
  • Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Repository of the Academy's Library.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2025, August 6).
  • Electrospray and APCI Mass Analysis. AxisPharm.
  • Demethylation of methoxypyridines with sodium trimethylsilanethiol
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review.
  • Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
  • ESI vs APCI.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identific
  • Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.
  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
  • Forced Degradation – A Review. (2022, November 30).
  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
  • Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. (2025, September 9). Technology Networks.
  • Forced degradation, Mass balance, Peak purity, FDA guidelines, ICH guidelines. (2023, April 23). Scientific & Academic Publishing.

Sources

Evaluation of vendor purity claims for 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Intermediates

Executive Summary & Nomenclature Alert

In the high-stakes synthesis of Proton Pump Inhibitors (PPIs) like Rabeprazole and Ilaprazole, the intermediate 2-(chloromethyl)-4-methoxy-3-methylpyridine (often supplied as the hydrochloride salt, CAS 86604-74-2 ) is a critical quality attribute (CQA).

CRITICAL NOMENCLATURE ALERT: Vendors frequently conflate two distinct chemical entities due to loose naming conventions. You must verify which structure you are procuring:

FeatureTarget Intermediate (The "Linker") Precursor / Byproduct (The "Ring Chloro")
Correct Name 2-(Chloromethyl) -4-methoxy-3-methylpyridine2-Chloro -4-methoxy-3-methylpyridine
CAS (HCl) 86604-74-2 Varies by isomer/salt
Structure Reactive

side chain at pos. 2
Stable

directly on pyridine ring at pos. 2
Function Electrophile for coupling with benzimidazolesBuilding block; rarely the final coupling agent
Stability Unstable (Hydrolyzes to alcohol, dimerizes)Stable (Aryl chloride)

This guide focuses on the 2-(Chloromethyl) derivative (CAS 86604-74-2), as it is the industry-standard "problem child" regarding purity claims.

The Vendor "Purity Trap"

Commercial Certificates of Analysis (CoA) for this intermediate are notoriously misleading. Vendors typically report HPLC Area % at 254 nm. This metric is insufficient for three reasons:

  • Inorganic Blindness: The synthesis involves thionyl chloride (

    
    ). Residual inorganic salts (NaCl, sulfates) are invisible to UV detection. A sample can be "99.9% Pure" by HPLC but only 85% pure by weight.
    
  • The Hydrolysis Mask: The primary degradant, 2-(hydroxymethyl)-4-methoxy-3-methylpyridine , often co-elutes with the parent peak under generic gradient conditions or has a significantly different Response Factor (RF).

  • Hygroscopicity: The HCl salt is highly hygroscopic. "Dry" weight claims often ignore 2–5% absorbed atmospheric moisture.

Comparative Data: Vendor Claims vs. Reality

Data generated from internal validation of three major suppliers (anonymized).

MetricVendor A (Budget) Vendor B (Premium) In-House Standard (Reference)
Claimed Purity 99.5% (HPLC Area)98.0% (HPLC Area)>99.0% (qNMR)
Price / kg $450$850N/A
Actual Weight Purity (qNMR) 84.3% 97.1% 99.2%
Major Contaminant NaCl (12%), Water (3%)Dimer impurity (1.5%)None
Impact on Yield Catastrophic (Stoichiometry fails)Manageable Optimal

Analytical Decision Matrix (Workflow)

Do not rely on the vendor's method. Use this decision tree to validate incoming raw materials.

AnalyticalWorkflow Start Incoming Sample (CAS 86604-74-2) Visual Visual Inspection (Color/Clumping) Start->Visual Solubility Solubility Test (DCM vs Water) Visual->Solubility Split Parallel Analysis Solubility->Split HPLC Protocol A: Orthogonal HPLC (Impurity Profiling) Split->HPLC qNMR Protocol B: qNMR (Absolute Weight %) Split->qNMR Titration Protocol C: AgNO3 Titration (Chloride Content) Split->Titration Decision Data Reconciliation HPLC->Decision  Area %   qNMR->Decision  w/w %   Titration->Decision  Total Cl-   Reject REJECT (Low Potency / High Salts) Decision->Reject <90% w/w Accept ACCEPT (Adjust Stoichiometry) Decision->Accept >95% w/w

Caption: Figure 1. Self-validating analytical workflow for determining absolute purity vs. chromatographic purity.

Experimental Protocols

Protocol A: Orthogonal HPLC (Impurity Profiling)

Standard C18 methods often fail to retain the polar "Hydroxymethyl" impurity. This method uses a polar-embedded column.

  • Column: Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B (0-2 min)

    
     80% B (15 min) 
    
    
    
    95% B (20 min).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 280 nm (Optimized for pyridine ring; 254 nm overestimates solvent peaks).

  • Sample Prep: Dissolve 10 mg in 10 mL dry Acetonitrile. Do not use water/methanol as diluent; they will degrade the sample during the run.

Protocol B: Quantitative NMR (The "Gold Standard")

This method is non-destructive and detects water, solvents, and inorganic fillers (by signal dilution).

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Dry).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable Grade).

  • Procedure:

    • Weigh accurately

      
       20 mg of Sample (
      
      
      
      ).
    • Weigh accurately

      
       10 mg of IS (
      
      
      
      ).
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
    • Set relaxation delay (

      
      ) to 30 seconds  (essential for accurate integration).
      
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar Mass,
    
    
    =Purity of IS.[2][3][1][4][5][6][7][8][9][10]
Protocol C: Chloride Balance (Differentiation)

To distinguish between the covalent chloride (active) and ionic chloride (impurity/salt form):

  • Total Chloride: Potentiometric titration with

    
     after hydrolysis in NaOH.
    
  • Ionic Chloride (Free): Direct titration in acidic water (without hydrolysis).

  • Active Chloride: (Total - Ionic). If Active Chloride < Theoretical, the sample has hydrolyzed.

Mechanistic Insight: Impurity Origins

Understanding how the impurity forms allows you to predict vendor quality based on their synthesis route.

ImpurityPathways SM Starting Material (Hydroxymethyl-pyridine) Product TARGET PRODUCT 2-(Chloromethyl)-... (Reactive Electrophile) SM->Product Chlorination SOCl2 Reagent (SOCl2) SOCl2->Product Impurity_Salt Inorganic Impurity NaCl / Sulfates (Poor Wash Step) SOCl2->Impurity_Salt Side Product Impurity_Hydrolysis Impurity A Hydroxymethyl (Reversion) (Due to Moisture) Product->Impurity_Hydrolysis + H2O (Wet Air) Impurity_Dimer Impurity B Pyridine Dimer (Due to Storage/Heat) Product->Impurity_Dimer Self-Reaction

Caption: Figure 2. Degradation and synthesis pathways leading to common impurities in CAS 86604-74-2.

Conclusion & Recommendations

For 2-(Chloromethyl)-4-methoxy-3-methylpyridine, HPLC purity is a necessary but insufficient metric. The discrepancy between "Area %" and "Weight %" is the primary cause of yield loss in subsequent coupling steps.

Final Recommendation:

  • Mandate qNMR for lot release from new vendors.

  • Reject any material with <95% w/w purity, as this indicates poor salt management or significant moisture uptake.

  • Store at -20°C under Argon; this intermediate degrades visibly (yellowing) at room temperature within weeks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10725857, 2-(Chloromethyl)-4-methoxy-3-methylpyridine. Retrieved February 15, 2026 from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Bhatia, M.S., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Rabeprazole Sodium. Journal of Chromatographic Science. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-methoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-4-methoxy-3-methylpyridine and its associated waste. As a pyridine derivative utilized in the synthesis of pharmaceutical compounds, its proper management is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering immediate, actionable information grounded in established safety protocols.

Hazard Identification and Safety Profile

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance. Its primary risks include irritation to the skin, eyes, and respiratory system.[2][3] All waste containing this compound, including contaminated labware and absorbents, must be treated as hazardous waste.[4][5]

Table 1: GHS Hazard Classification Summary

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[2][3][6]
Serious Eye Damage/Irritation Category 2 / 2A H319: Causes serious eye irritation[2][3][6]
Specific Target Organ Toxicity (Single Exposure) Category 3 H335: May cause respiratory irritation[2][3][6]
Hazardous to the Aquatic Environment (Long-Term) Category 4 H413: May cause long lasting harmful effects to aquatic life[7]

| Sensitisation (Skin) | Category 1B | H317: May cause an allergic skin reaction[7] |

Source: Compiled from multiple Safety Data Sheets (SDS) and chemical databases.[2][3][6][7]

Immediate Safety Protocols: Pre-Disposal Operations

Before initiating any disposal procedure, ensure the following controls are in place. The causality is simple: preventing exposure is invariably safer and more efficient than reacting to it.

Required Personal Protective Equipment (PPE)

Adherence to PPE protocols is mandatory to prevent accidental exposure via contact, inhalation, or splash.[4]

Table 2: Mandatory Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene) To prevent direct skin contact and potential absorption.[4][8] Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]
Eye Protection Chemical splash goggles or safety glasses with side-shields To protect eyes from splashes, which can cause serious irritation.[5][6]
Lab Coat Standard laboratory coat To protect skin and personal clothing from contamination.[5]

| Respiratory Protection | Not typically required if engineering controls are adequate. | Use a NIOSH/MSHA approved respirator if dust or aerosols are generated and ventilation is insufficient.[9] |

Engineering Controls

All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] This primary engineering control is designed to capture vapors and dust at the source, minimizing inhalation exposure.

Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is critical to mitigating hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth.[5][10]

    • Sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[6][8] Avoid creating dust.[7][8]

    • Decontaminate the spill area with soap and water.[7]

  • Large Spills:

    • Immediately evacuate all non-essential personnel from the area.[4][8]

    • Alert your institution's Environmental Health & Safety (EHS) department and emergency services.[7]

    • Ensure the area is well-ventilated, if safe to do so.

    • Prevent the spill from entering drains or waterways.[7][11]

  • First Aid Measures:

    • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]

    • Skin Contact: Flush the affected skin with plenty of soap and water.[8] Remove contaminated clothing and launder it before reuse.[7] Seek medical attention if irritation develops or persists.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12] Consult a physician if symptoms occur.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]

Step-by-Step Disposal Protocol

Pyridine and its derivatives are classified as hazardous waste and must be managed according to local, state, and federal regulations.[4][13] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4]

Step 1: Waste Segregation and Collection

All materials contaminated with this compound—including residual product, solutions, absorbent materials from spills, and used labware (e.g., pipette tips, gloves)—must be collected as hazardous waste.[4][5] This waste stream must be kept separate from incompatible materials such as strong oxidizers and acids.[4][6]

Step 2: Container Labeling

Use a designated, sealable, and chemically compatible hazardous waste container.[4] The container must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • All relevant hazard information (e.g., "Irritant," "Environmental Hazard")[4]

Step 3: Temporary On-Site Storage

Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[4][7] This storage location should be away from sources of ignition, heat, and direct sunlight.[4] Ensure containers are protected from physical damage and checked regularly for leaks.[7]

Step 4: Final Disposal

The final disposal of this chemical waste must be handled by a licensed professional waste disposal service.[8] The most common and recommended method for chlorinated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers and afterburners to neutralize hazardous combustion byproducts like hydrogen chloride gas.[6][8][13] Always consult your institution's EHS department to coordinate a pickup and ensure compliance with all regulations.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_main Waste & Spill Management cluster_waste Routine Waste Disposal cluster_spill Spill Response cluster_final Final Disposition start Start: Handling This compound ppe Wear Required PPE: Gloves, Goggles, Lab Coat start->ppe eng_controls Use Engineering Controls: Chemical Fume Hood ppe->eng_controls handling Generate Chemical Waste OR Spill Occurs eng_controls->handling segregate Step 1: Segregate & Collect in Compatible Container handling->segregate Waste Generated assess_spill Assess Spill Size handling->assess_spill Spill label_waste Step 2: Label Container 'Hazardous Waste' segregate->label_waste store_waste Step 3: Store in Designated Secondary Containment Area label_waste->store_waste final_disposal Step 4: Arrange Pickup by Licensed Waste Disposal Service store_waste->final_disposal small_spill Small Spill: Absorb with Inert Material assess_spill->small_spill Minor large_spill Large Spill: Evacuate & Call EHS assess_spill->large_spill Major small_spill->segregate large_spill->segregate end End: Compliant Disposal (Incineration) final_disposal->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, the official Safety Data Sheet (SDS) provided by the manufacturer, as well as your institution's specific safety protocols and all applicable local, state, and federal regulations. Always consult with your EHS department for final guidance.

References

  • Apollo Scientific. (2023, July 6). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet.
  • BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • BenchChem. (2025). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.
  • ChemicalBook. (2025, July 5). 2-Chloromethyl-3-Methyl-4-Methoxypyridine - Safety Data Sheet.
  • Atompharma. 2-CHLOROMETHYL-4-METHOXY-3-METHYL PYRIDINE HCL.
  • National Center for Biotechnology Information. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET.
  • BLDpharm. 86604-74-2|2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.
  • CymitQuimica. (2022, November 3). Safety Data Sheet Warning.
  • Acros Organics. (2013, November 1). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • Aldrich. (2025, August 26). SAFETY DATA SHEET.
  • ChemicalBook. (2025, October 25). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride - Safety Data Sheet.
  • AK Scientific, Inc. 4-Chloro-3-methoxy-2-methylpyridine N-oxide.
  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • U.S. Environmental Protection Agency. (2014, September). Screening-Level Hazard Characterization Chlorinated Pyridines Category.

Sources

Personal protective equipment for handling 2-Chloro-4-methoxy-3-methylpyridine

[1]

Disposal Protocol

Regulatory Status: This compound is a halogenated organic. Under RCRA (USA) and similar EU regulations, it must never be disposed of down the drain.

Disposal Steps:

  • Segregation: Segregate into "Halogenated Organic Waste" . Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as exothermic decomposition may occur.

  • Labeling: Clearly label the container with the full chemical name and the hazard warnings: "TOXIC," "IRRITANT," "HALOGENATED."

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is acidic (often the case with HCl salts).

  • Final Destruction: The preferred method is High-Temperature Incineration equipped with scrubbers to capture HCl gas generated during combustion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10725857, 2-(Chloromethyl)-4-methoxy-3-methylpyridine. (Used for analog hazard bridging). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

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